1,3-Butanedione, 1-(4-nitrophenyl)-
Description
The exact mass of the compound 1,3-Butanedione, 1-(4-nitrophenyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3-Butanedione, 1-(4-nitrophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Butanedione, 1-(4-nitrophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-nitrophenyl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-7(12)6-10(13)8-2-4-9(5-3-8)11(14)15/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFHFNDYTYXICJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40193223 | |
| Record name | 1,3-Butanedione, 1-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4023-82-9 | |
| Record name | 1-(4-Nitrophenyl)-1,3-butanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4023-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Butanedione, 1-(4-nitrophenyl)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004023829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (p-Nitrobenzoyl)acetone | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21486 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Butanedione, 1-(4-nitrophenyl)- | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40193223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Technical Guide to the Spectroscopic Data of 1,3-Butanedione, 1-(4-nitrophenyl)-
Introduction and Core Molecular Features
Welcome to this in-depth technical guide on the spectroscopic characterization of 1,3-Butanedione, 1-(4-nitrophenyl)-, a bifunctional organic molecule of interest to researchers in synthetic chemistry and materials science. With a molecular weight of 207.18 g/mol and a formula of C₁₀H₉NO₄, this compound integrates a nitroaromatic system with a β-diketone moiety.[1][2] This unique combination governs its chemical reactivity and provides a rich spectroscopic fingerprint.
The primary challenge and most compelling feature in the analysis of this molecule is the existence of keto-enol tautomerism, an equilibrium between the diketo form and the more conjugated, intramolecularly hydrogen-bonded enol form.[3] Understanding this equilibrium is paramount for accurate spectroscopic interpretation, as both tautomers are often present in solution, and their ratio can be influenced by factors such as solvent polarity.[4] This guide will dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the experimental rationale and interpreting the spectral features in the context of this tautomeric system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Tautomers
NMR spectroscopy is arguably the most powerful tool for elucidating the keto-enol equilibrium. Because the interconversion between the keto and enol forms is often slow on the NMR timescale, separate signals for each tautomer can be resolved, providing a quantitative snapshot of the equilibrium state.[5]
Expertise in Action: The Choice of Solvent
The selection of a deuterated solvent is a critical experimental decision that directly influences the keto-enol equilibrium.
-
Non-polar solvents (e.g., CDCl₃): These solvents tend to favor the enol form. The intramolecular hydrogen bond of the enol is more stable in a non-polar environment where it does not have to compete with solvent molecules for hydrogen bonding.
-
Polar aprotic solvents (e.g., DMSO-d₆): These solvents can shift the equilibrium towards the keto form by forming intermolecular hydrogen bonds with the enol, destabilizing its intramolecularly bonded state.[4]
For this guide, we will discuss the expected spectrum in CDCl₃, where the enol form is anticipated to be the major species.
¹H NMR Spectroscopy
The proton NMR spectrum provides a clear distinction between the keto and enol forms through unique chemical shifts and multiplicities.
| Assignment (Enol Form) | Expected δ (ppm) | Multiplicity | Integration | Rationale |
| Ar-H (ortho to -NO₂) | ~8.3 | Doublet (d) | 2H | The powerful electron-withdrawing nitro group strongly deshields adjacent protons. |
| Ar-H (meta to -NO₂) | ~8.1 | Doublet (d) | 2H | Deshielded by the aromatic ring and nitro group, typically forming an AA'BB' system. |
| Enolic C=C-H | ~6.2 | Singlet (s) | 1H | Proton on a double bond, part of the conjugated enol system. |
| Enolic O-H | ~16-17 | Broad Singlet (br s) | 1H | Highly deshielded due to strong intramolecular hydrogen bonding; signal is often broad. |
| -CH₃ | ~2.2 | Singlet (s) | 3H | Methyl group adjacent to the enol's carbonyl. |
| Assignment (Keto Form) | Expected δ (ppm) | Multiplicity | Integration | Rationale |
| Ar-H (ortho to -NO₂) | ~8.3 | Doublet (d) | 2H | Similar environment to the enol form. |
| Ar-H (meta to -NO₂) | ~8.1 | Doublet (d) | 2H | Similar environment to the enol form. |
| -CH₂- | ~4.1 | Singlet (s) | 2H | Methylene protons situated between two electron-withdrawing carbonyl groups are deshielded. |
| -CH₃ | ~2.3 | Singlet (s) | 3H | Methyl group adjacent to a ketone carbonyl. |
¹³C NMR Spectroscopy
The carbon spectrum corroborates the ¹H NMR data, providing definitive evidence of the tautomeric forms through the chemical shifts of the carbonyl and olefinic carbons.
| Assignment (Enol Form) | Expected δ (ppm) | Rationale |
| C=O (Aryl ketone) | ~185 | Carbonyl carbon involved in conjugation and intramolecular H-bonding. |
| C=O (Aliphatic ketone) | ~195 | Carbonyl carbon of the acetyl group in the enol tautomer. |
| C (Aromatic, ipso to -NO₂) | ~150 | Quaternary carbon deshielded by the attached nitro group. |
| C (Aromatic, ipso to C=O) | ~140 | Quaternary carbon attached to the diketone side chain. |
| C-H (Aromatic) | ~124-130 | Aromatic carbons bearing protons. |
| C=C (Enol) | ~97 | Olefinic carbon bearing a proton in the enol ring. |
| -CH₃ | ~25 | Methyl carbon of the acetyl group. |
| Assignment (Keto Form) | Expected δ (ppm) | Rationale |
| C=O (Aryl ketone) | ~192 | Deshielded aryl ketone carbonyl. |
| C=O (Aliphatic ketone) | ~202 | Typical chemical shift for a methyl ketone.[6] |
| -CH₂- | ~58 | Methylene carbon between two carbonyls. |
| -CH₃ | ~30 | Methyl carbon adjacent to the ketone. |
Workflow: NMR Sample Preparation and Analysis
Caption: Standard workflow for NMR analysis.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy excels at identifying the specific functional groups present in a molecule. For 1,3-Butanedione, 1-(4-nitrophenyl)-, the IR spectrum is a composite of signals from both the keto and enol tautomers, providing a rapid confirmation of the key structural motifs.
Interpretation of Key IR Absorption Bands
The presence of both tautomers gives rise to a complex but highly informative spectrum. The enol form's intramolecular hydrogen bond and conjugation cause a significant shift in the carbonyl stretching frequency.[3]
| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Significance |
| ~3100 | C-H Stretch | Aromatic C-H | Confirms the presence of the phenyl ring. |
| ~2950 | C-H Stretch | Aliphatic C-H | Corresponds to the methyl group. |
| ~1720 | C=O Stretch | Diketo Form | Asymmetric stretch of the two carbonyls in the keto tautomer. |
| ~1685 | C=O Stretch | Diketo Form | Symmetric stretch of the keto tautomer's carbonyls. |
| ~1600 | C=O Stretch | Enol Form | Carbonyl stretch, frequency lowered by conjugation and strong intramolecular H-bonding. |
| ~1590 | C=C Stretch | Aromatic & Enol | Overlapping signals from the phenyl ring and the C=C double bond of the enol. |
| ~1520 | N-O Stretch | Asymmetric | A strong, characteristic absorption for the nitro group.[7] |
| ~1345 | N-O Stretch | Symmetric | The second characteristic, strong absorption for the nitro group.[7] |
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
ATR is a modern, convenient technique that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or ZnSe) is clean by wiping it with a swab lightly moistened with isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related signals.
-
Sample Application: Place a small amount (a few milligrams) of the solid 1,3-Butanedione, 1-(4-nitrophenyl)- onto the crystal.
-
Apply Pressure: Lower the ATR press arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducibility.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a high signal-to-noise ratio.
-
Data Processing: The software automatically performs the background subtraction, yielding the final absorbance or transmittance spectrum of the sample.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural insights through the analysis of its fragmentation patterns under ionization.
Expertise in Action: The Choice of Ionization Method
-
Electron Ionization (EI): This is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. It is ideal for creating a fingerprint mass spectrum and elucidating the molecular structure. Nitroaromatic compounds are known to produce a detectable molecular ion peak under EI conditions.[8]
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts ([M+Na]⁺) with minimal fragmentation.[1] It is excellent for confirming the molecular weight with high accuracy.
Expected Mass Spectrum (Electron Ionization)
The molecular ion peak ([M]⁺˙) is expected at an m/z of 207, corresponding to the molecular weight of the compound.[1] The fragmentation pattern provides a roadmap of the molecule's weakest bonds.
| m/z Value | Proposed Fragment Identity | Neutral Loss | Rationale |
| 207 | [C₁₀H₉NO₄]⁺˙ | - | Molecular Ion (M⁺˙) |
| 192 | [C₁₀H₈NO₃]⁺ | CH₃˙ | Loss of the terminal methyl group (α-cleavage). |
| 161 | [C₁₀H₉O₂]⁺ | NO₂˙ | Loss of the nitro group, a common pathway for nitroaromatics.[7] |
| 150 | [C₈H₆O₂]⁺˙ | CH₃CO˙ + H˙ | Loss of an acetyl radical. |
| 149 | [C₇H₅O₃]⁺ | CH₃C(O)CH₂˙ | Cleavage of the butanedione chain. |
| 121 | [C₇H₅O]⁺ | NO₂˙ + CH₃CO˙ | Sequential loss of nitro and acetyl radicals. |
| 105 | [C₇H₅O]⁺ | - | Benzoyl cation, a very stable and common fragment from benzoyl compounds. |
| 77 | [C₆H₅]⁺ | - | Phenyl cation, resulting from cleavage of the benzoyl group.[7] |
| 43 | [CH₃CO]⁺ | - | Acetyl cation, a characteristic fragment for methyl ketones. |
Diagram: Proposed EI-MS Fragmentation Pathway
Caption: Key fragmentation pathways in EI-MS.
Integrated Spectroscopic Analysis and Conclusion
The true power of spectroscopic analysis lies in the synergy of these techniques. IR spectroscopy provides the initial, rapid confirmation of the key functional groups: the nitro moiety, the aromatic ring, and the β-diketone system. Mass spectrometry definitively confirms the molecular weight (207.18 g/mol ) and provides a fragmentation pattern consistent with the proposed structure, including characteristic losses of nitro and acetyl groups.
Finally, NMR spectroscopy offers the most profound insight, not only confirming the carbon-hydrogen framework but also beautifully illustrating the dynamic keto-enol tautomerism. By integrating the data from these three pillars of spectroscopic analysis, we can achieve an unambiguous and comprehensive structural elucidation of 1,3-Butanedione, 1-(4-nitrophenyl)-. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and characterize this molecule in their work.
References
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Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene - YouTube. (2022). Available at: [Link]
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PubChem. (n.d.). 1,3-Butanedione, 1-(4-nitrophenyl)-. National Center for Biotechnology Information. Available at: [Link]
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Gao, Y., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Drug Testing and Analysis. Available at: [Link]
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Verma, S., et al. (2010). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules. Available at: [Link]
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Keto-enol tautomerism in 1-(4-nitrophenyl)butane-1,3-dione
An In-Depth Technical Guide to the Keto-Enol Tautomerism of 1-(4-Nitrophenyl)butane-1,3-dione
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
Keto-enol tautomerism in β-dicarbonyl compounds is a fundamental principle of physical organic chemistry with significant implications for reactivity, complexation, and biological activity. This guide provides a detailed examination of this phenomenon in 1-(4-nitrophenyl)butane-1,3-dione, a molecule where the tautomeric equilibrium is significantly influenced by a potent electron-withdrawing substituent. We will explore the structural and electronic factors governing the equilibrium, present validated experimental protocols using Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy for its quantitative analysis, and discuss the critical role of the solvent environment. This document serves as a comprehensive technical resource, integrating theoretical principles with practical, field-proven methodologies for the rigorous study of tautomeric systems.
Foundational Principles: The Dynamics of Tautomerism in β-Dicarbonyl Systems
Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.[1][2] In carbonyl compounds, the equilibrium between the "keto" form (containing a C=O bond) and the "enol" form (containing a C=C-OH group) is arguably the most significant type of tautomerism. For simple monocarbonyl compounds like acetone, the equilibrium overwhelmingly favors the more stable keto form due to the greater strength of the C=O double bond compared to the C=C double bond.[3]
However, the landscape changes dramatically for 1,3-dicarbonyl compounds. The enol form is significantly stabilized by two key factors:
-
Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a delocalized π-system that lowers the overall energy of the molecule.
-
Intramolecular Hydrogen Bonding: A strong, six-membered quasi-aromatic ring is formed via an intramolecular hydrogen bond between the enolic hydroxyl group and the oxygen of the adjacent carbonyl.[3]
This inherent stability means that 1,3-dicarbonyls, such as acetylacetone, can exist with a substantial percentage of the enol tautomer at equilibrium.[2][3] The precise position of this equilibrium is a delicate balance, exquisitely sensitive to structural modifications and the surrounding chemical environment.
Structural Analysis of 1-(4-nitrophenyl)butane-1,3-dione
The subject of this guide, 1-(4-nitrophenyl)butane-1,3-dione, introduces a powerful electronic perturbation to the classic β-diketone scaffold.[4] The molecule's structure invites a nuanced analysis of competing electronic effects.
-
The Phenyl Ring and the Nitro Group: The 4-nitrophenyl group is strongly electron-withdrawing due to both the inductive effect and, more significantly, the resonance effect of the nitro (-NO₂) group. This effect increases the acidity of the α-hydrogens (the protons on the central CH₂ group), thereby facilitating their removal to form the enolate anion intermediate, a key step in tautomerization.[2][5] This increased acidity is expected to shift the equilibrium further toward the enol form compared to unsubstituted benzoylacetone.
-
The Methyl Group: In contrast, the terminal methyl (-CH₃) group is weakly electron-donating, having a comparatively minor influence on the equilibrium.
Due to the asymmetry of the molecule, two distinct enol tautomers are possible. However, the enol form where the C=C bond is conjugated with the 4-nitrophenyl ring is expected to be significantly more stable due to the extended π-conjugation.
Crystal structure analysis confirms that 1-(4-nitrophenyl)butane-1,3-dione exists exclusively as the enol tautomer in the solid state.[6] The analysis reveals equivalent C-O and C-C bond lengths within the enol ring, suggesting a highly delocalized system stabilized by a very strong intramolecular hydrogen bond (O···O distance of 2.457 Å).[6]
Figure 1: Keto-enol equilibrium in 1-(4-nitrophenyl)butane-1,3-dione.
Quantitative Analysis via ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is the preeminent technique for quantifying keto-enol equilibria in solution. The interconversion between tautomers is typically slow on the NMR timescale, meaning distinct sets of signals are observed for each species present.[7][8]
Causality of Spectral Features
-
Keto Tautomer: The two protons of the central methylene (-CH₂-) group are diastereotopic and will appear as a singlet around 4.0 ppm. The methyl (-CH₃) protons will also produce a singlet, typically around 2.2 ppm.
-
Enol Tautomer: The methylene group is replaced by a vinylic proton (-CH=), which will appear as a singlet further downfield, around 6.0-6.5 ppm. The enolic hydroxyl (-OH) proton is highly deshielded due to the strong intramolecular hydrogen bond and appears as a broad singlet far downfield, often between 15-17 ppm. The methyl protons of the enol form will be slightly shifted from their keto counterparts.
The equilibrium constant (K_eq = [Enol]/[Keto]) can be directly calculated from the integrated areas of non-overlapping signals corresponding to each tautomer.[9]
Experimental Protocol: NMR Analysis of Tautomeric Equilibrium
-
Solution Preparation: Accurately weigh ~10-15 mg of 1-(4-nitrophenyl)butane-1,3-dione and dissolve it in 0.6 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution.
-
Internal Standard (Optional but Recommended): For precise quantification, add a known amount of an inert internal standard with a signal in a clear region of the spectrum (e.g., tetramethylsilane (TMS) or 1,3,5-trimethoxybenzene).
-
Spectrometer Setup: Lock and shim the spectrometer on the deuterium signal of the solvent to achieve optimal magnetic field homogeneity.[7]
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Key Parameter Justification: A sufficient relaxation delay (d1) of at least 5 times the longest T₁ of the protons being integrated is crucial for accurate quantification. A value of 10-15 seconds is a conservative starting point.
-
-
Data Processing: Fourier transform the FID, phase the spectrum, and perform a baseline correction.
-
Integration and Calculation:
-
Integrate the well-resolved signal for the keto methylene protons (I_keto).
-
Integrate the signal for the enol vinylic proton (I_enol).
-
Calculate the percentage of the enol form: %Enol = [I_enol / (I_enol + (I_keto / 2))] * 100. The keto integral is divided by two as it represents two protons.
-
Calculate the equilibrium constant: K_eq = %Enol / (100 - %Enol).
-
Figure 2: Workflow for quantitative NMR analysis of tautomerism.
Solvent-Dependent Tautomeric Equilibrium Data
The choice of solvent has a profound impact on the keto-enol equilibrium. Polar solvents can form intermolecular hydrogen bonds with the keto form, stabilizing it, while non-polar solvents do not compete with the stabilizing intramolecular hydrogen bond of the enol form.[10][11]
| Solvent | Dielectric Constant (ε) | Tautomer | Characteristic ¹H Signal (ppm) | Integration | % Enol | K_eq |
| CDCl₃ | 4.8 | Keto | ~4.1 (s, 2H, -CH₂-) | 0.10 | 95.2 | 20.0 |
| Enol | ~6.4 (s, 1H, =CH-) | 1.00 | ||||
| DMSO-d₆ | 47.2 | Keto | ~4.3 (s, 2H, -CH₂-) | 0.25 | 80.0 | 4.0 |
| Enol | ~6.7 (s, 1H, =CH-) | 1.00 | ||||
| Table 1: Representative ¹H NMR data for 1-(4-nitrophenyl)butane-1,3-dione in different solvents. Data is illustrative. |
Corroborative Analysis via UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides a complementary method for studying tautomeric equilibria by probing the electronic transitions within the molecules.[12][13] The keto and enol tautomers possess distinct chromophores, leading to different absorption spectra.
Causality of Spectroscopic Differences
-
Keto Tautomer: The primary chromophore is the benzoyl group, which will exhibit a π → π* transition.
-
Enol Tautomer: The enol form possesses a more extended conjugated system (nitrophenyl-C=C-C=O). This increased conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the π → π* transition to a longer wavelength (λ_max) compared to the keto form.[14]
By monitoring the changes in the absorption spectrum across a range of solvents with varying polarities, the shift in equilibrium can be observed and qualitatively assessed.[15]
Experimental Protocol: Solvent-Dependent UV-Vis Analysis
-
Stock Solution Preparation: Prepare a concentrated stock solution of 1-(4-nitrophenyl)butane-1,3-dione in a volatile, miscible solvent (e.g., acetonitrile).
-
Solvent Series: Prepare a series of volumetric flasks containing a range of solvents with varying polarities (e.g., hexane, cyclohexane, chloroform, dichloromethane, acetonitrile, ethanol).
-
Sample Preparation: Add an identical, small aliquot of the stock solution to each volumetric flask and dilute to the mark. The final concentration should be in the range of 10⁻⁴ to 10⁻⁵ M to ensure absorbance values are within the linear range of the spectrophotometer (typically < 1.5 AU).
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 nm to 500 nm, using the pure solvent as a blank.
-
Data Analysis: Identify the λ_max for the principal absorption band in each solvent. Correlate the shift in λ_max and the intensity of the absorption bands with solvent polarity parameters (e.g., dielectric constant) to infer the trend in the tautomeric equilibrium.
Illustrative UV-Vis Absorption Data
| Solvent | Dielectric Constant (ε) | Predominant Tautomer | λ_max (nm) |
| Cyclohexane | 2.0 | Enol | ~345 |
| Chloroform | 4.8 | Enol | ~348 |
| Acetonitrile | 37.5 | Enol/Keto Mixture | ~340 |
| Methanol | 32.7 | Keto | ~325 |
| Table 2: Illustrative UV-Vis absorption maxima (λ_max) for the major π → π transition of 1-(4-nitrophenyl)butane-1,3-dione in solvents of varying polarity.* |
The data illustrates that in non-polar solvents, the equilibrium favors the highly conjugated enol form, resulting in a longer λ_max. In polar, protic solvents like methanol, which can disrupt the intramolecular hydrogen bond and stabilize the keto form, the equilibrium shifts, leading to a blue-shifted λ_max.
Conclusion
The tautomeric equilibrium of 1-(4-nitrophenyl)butane-1,3-dione is a compelling case study in the interplay of electronic, steric, and environmental factors. The strong electron-withdrawing nature of the 4-nitrophenyl substituent significantly favors the formation of the enol tautomer, which is further stabilized by an extended conjugated system and a robust intramolecular hydrogen bond. This preference is most pronounced in non-polar solvents. In polar solvents, intermolecular interactions begin to compete, shifting the equilibrium partially back toward the keto form. The orthogonal techniques of ¹H NMR and UV-Vis spectroscopy provide a powerful, self-validating toolkit for the quantitative and qualitative investigation of this dynamic equilibrium, offering critical insights for researchers in medicinal chemistry, materials science, and drug development.
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An In-depth Technical Guide to the Crystal Structure Analysis of 1-(4-nitrophenyl)-1,3-butanedione
This guide provides a comprehensive examination of the solid-state structure of 1-(4-nitrophenyl)-1,3-butanedione, a molecule of significant interest due to its chemical properties and potential applications. As researchers and drug development professionals, understanding the precise three-dimensional arrangement of atoms in the crystalline state is paramount. This knowledge underpins our comprehension of a compound's physicochemical properties, such as solubility, stability, and bioavailability, and informs rational drug design and materials engineering.
The analysis of 1-(4-nitrophenyl)-1,3-butanedione is particularly compelling due to the presence of the β-dicarbonyl moiety, which allows for the existence of keto-enol tautomers.[1][2] The solid-state structure definitively reveals which tautomer is energetically favored in the crystal lattice and elucidates the intricate network of intra- and intermolecular interactions that dictate its packing and stability. This guide will walk through the experimental workflow, from synthesis to structure elucidation, and delve into a detailed analysis of the resulting crystallographic data.
I. The Crystallographic Workflow: From Molecule to Structure
The determination of a crystal structure is a systematic process that begins with the synthesis of the material and culminates in a refined three-dimensional model of the atomic arrangement. Each step is critical for the validity and accuracy of the final structure.
Experimental Protocol: Synthesis and Crystallization
The journey to elucidating the crystal structure begins with the synthesis of high-purity 1-(4-nitrophenyl)-1,3-butanedione.
Synthesis: The compound is typically prepared through a Claisen condensation reaction. A common method involves the reaction of 4-nitroacetophenone with ethyl acetate in the presence of a strong base like sodium ethoxide.
Crystallization Protocol: Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to grow a well-ordered, single crystal of appropriate size (typically 0.1-0.5 mm in each dimension).
-
Purification: The synthesized powder is first purified, often via its copper complex, to remove impurities that could inhibit crystal growth.
-
Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility.
-
Slow Evaporation: A saturated solution of the purified compound is prepared and allowed to evaporate slowly and undisturbed over several days. Crystals suitable for X-ray analysis can be obtained from a solution of chloroform by the slow addition of cyclohexane.[3]
Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)
Once a suitable crystal is obtained, it is mounted on a goniometer head and subjected to X-ray diffraction analysis.
-
Mounting: A single crystal is carefully selected under a microscope and mounted on a glass fiber or loop.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A focused beam of monochromatic X-rays (e.g., Mo-Kα radiation, λ = 0.71073 Å) is directed at the crystal.
-
Diffraction: As the crystal is rotated, the X-ray beam is diffracted by the planes of atoms in the crystal lattice, producing a pattern of reflections (spots) of varying intensities.
-
Data Integration: The positions and intensities of these thousands of reflections are collected by a detector. This raw data is then processed and integrated to create a reflection file.
The entire process, from data collection to final structure, is a self-validating system. The quality of the diffraction data and the subsequent refinement statistics provide a clear measure of the reliability of the determined structure.
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Theoretical and Computational Elucidation of 1-(4-nitrophenyl)-1,3-butanedione: A Guide to Structural Stability and Bioactive Potential
An In-Depth Technical Guide for Researchers
Abstract: This technical guide provides a comprehensive analysis of 1-(4-nitrophenyl)-1,3-butanedione (NPBD), a molecule of significant interest due to its dual functionalities: a versatile β-dicarbonyl core and a biologically relevant nitrophenyl moiety. We delve into the critical keto-enol tautomerism that governs its structure and reactivity, synthesizing experimental crystallographic data with modern computational methodologies. This document serves as a roadmap for researchers, offering not only a deep understanding of NPBD's fundamental properties but also detailed, field-proven protocols for its theoretical investigation using Density Functional Theory (DFT) and molecular docking. The causality behind methodological choices is explained, empowering scientists to apply these techniques to NPBD and its derivatives for applications in materials science and drug discovery.
Introduction to 1-(4-nitrophenyl)-1,3-butanedione (NPBD)
β-Dicarbonyl compounds represent a cornerstone of synthetic chemistry, valued for the unique acidity of their α-hydrogens and their capacity for versatile chemical transformations.[1][2] Within this class, 1-(4-nitrophenyl)-1,3-butanedione (NPBD) emerges as a molecule of particular interest.
-
Chemical Identity:
The structure of NPBD is unique for two primary reasons. First, its 1,3-dicarbonyl system is prone to keto-enol tautomerism, a fundamental equilibrium that dictates its chemical behavior and reactivity.[5] Second, the presence of a para-substituted nitro group on the phenyl ring is significant; nitro-containing aromatic compounds are a well-established class of pharmacophores found in numerous therapeutic agents, suggesting a potential for bioactivity.[6] Understanding the interplay between the tautomeric preference of the dicarbonyl core and the electronic influence of the nitrophenyl group is paramount for harnessing its potential in drug development and materials science.
The Decisive Influence of Keto-Enol Tautomerism
For β-dicarbonyl compounds like NPBD, a dynamic equilibrium exists between the diketo form and two or more enol forms. This is not mere resonance; it is an equilibrium between two distinct constitutional isomers that can be catalyzed by acid or base.[5][7] The position of this equilibrium is a sensitive function of several stabilizing factors.
-
Conjugation: The enol form allows for the formation of a conjugated system across the C=C and C=O double bonds, which provides significant electronic stabilization.[7][8]
-
Intramolecular Hydrogen Bonding: The cis-enol tautomer is uniquely stabilized by a strong, intramolecular hydrogen bond, which forms a pseudo-aromatic six-membered ring.[5][7] This is often the dominant factor favoring the enol form in non-polar environments.
-
Solvent Polarity: The polarity of the solvent plays a crucial role. Polar, protic solvents can form intermolecular hydrogen bonds with the keto form, disrupting the intramolecular hydrogen bond of the enol and shifting the equilibrium toward the keto tautomer.[9][10] In contrast, non-polar solvents favor the internally-stabilized enol form.[10]
For NPBD, the equilibrium overwhelmingly favors the enol tautomer, a fact confirmed by solid-state structural studies.[11]
Caption: Keto-enol tautomerism in 1-(4-nitrophenyl)-1,3-butanedione.
Experimental and Solid-State Characterization
While computational methods provide profound insight, they must be grounded in experimental reality. The synthesis of NPBD can be achieved via methods such as those described by Manyik et al., typically involving a Claisen condensation reaction.
Spectroscopic Signatures
Spectroscopy is essential for identifying the dominant tautomer in a given environment.
-
¹H NMR: The enol form is characterized by a highly deshielded signal for the enolic proton (typically δ 15-17 ppm) due to the strong intramolecular hydrogen bond. The keto form would instead show a methylene signal (CH₂) at a more upfield position (typically δ 3-4 ppm).[10]
-
¹³C NMR: The keto form would exhibit two distinct carbonyl carbon signals (C=O) around δ 200 ppm. In contrast, the enol form shows signals for the enolic carbons (C=C-OH) at different chemical shifts, typically more upfield than the keto carbonyls.[9]
-
Infrared (IR) Spectroscopy: The keto form displays two sharp carbonyl stretching frequencies (νC=O) around 1700-1730 cm⁻¹. The chelated enol form shows a broadened carbonyl stretch at a lower frequency (approx. 1600 cm⁻¹) due to conjugation and hydrogen bonding, along with a broad O-H stretch.[12]
Crystallographic Analysis: The Definitive Solid-State Structure
The seminal work by R.D.G. Jones provided the definitive solid-state structure of NPBD through single-crystal X-ray diffraction.[11] The analysis unequivocally demonstrates that the compound crystallizes exclusively in the enol form .[11] This finding is critical, as it provides a static, high-resolution picture of the molecule's most stable conformation in the solid state, serving as a benchmark for theoretical calculations.
| Crystallographic Parameter | Reported Value | Source |
| Crystal System | Orthorhombic | [11] |
| Space Group | P2₁2₁2₁ | [11] |
| a (Å) | 3.864(2) | [11] |
| b (Å) | 10.384(2) | [11] |
| c (Å) | 24.342(5) | [11] |
| Intramolecular O···O Distance (Å) | 2.457(4) | [11] |
| Phenyl-Enol Dihedral Angle (°) | 10.1 | [11] |
The exceptionally short O···O distance of 2.457 Å confirms a very strong intramolecular hydrogen bond.[11] Furthermore, the near-planar arrangement between the phenyl ring and the enol ring (dihedral angle of 10.1°) maximizes π-system conjugation, further contributing to the stability of this tautomer.[11]
Theoretical and Computational Framework
To move beyond the static solid-state picture and explore the dynamics of tautomerism, electronic properties, and potential bioactivity, we turn to computational chemistry.
Density Functional Theory (DFT)
Why DFT? For a molecule the size of NPBD, DFT provides the optimal balance of computational accuracy and efficiency. It allows for the reliable prediction of molecular geometries, energies, and electronic properties without the prohibitive computational cost of higher-level ab initio methods.[13][14] The choice of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) is crucial; B3LYP is a well-regarded hybrid functional for organic molecules, while a triple-zeta basis set with diffuse and polarization functions is necessary to accurately describe the non-covalent interactions and electron distribution.[14][15]
Key DFT Applications for NPBD:
-
Tautomer Stability: Calculate the optimized geometries and relative Gibbs free energies of both keto and enol tautomers to quantify their stability difference in the gas phase or with a solvent model.
-
Spectra Prediction: Compute vibrational frequencies to simulate the IR spectrum and use the GIAO method to predict ¹H and ¹³C NMR chemical shifts, allowing for direct comparison with experimental data.[16]
-
Frontier Molecular Orbitals (HOMO/LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and electronic excitability.[17]
-
Molecular Electrostatic Potential (MEP): An MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for intermolecular interactions.[15]
Molecular Docking
Why Molecular Docking? Given the prevalence of the nitrophenyl group in pharmaceuticals, it is logical to investigate NPBD's potential as a ligand for biological targets.[18] Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a macromolecular target (e.g., a protein enzyme).[19] It employs a scoring function to rank potential poses, providing a rapid, cost-effective method for hit identification in drug discovery.[18][20]
Potential Applications for NPBD:
-
Target Identification: Docking NPBD against libraries of known drug targets, such as cyclooxygenase (COX) enzymes or kinases, can generate hypotheses about its potential anti-inflammatory or anticancer activities.[18][21]
-
Binding Mode Analysis: Detailed analysis of the top-ranked docking pose can reveal key interactions (hydrogen bonds, π-stacking) that stabilize the ligand-protein complex, guiding future efforts in lead optimization.
In-Depth Computational Protocols
The following protocols are designed to be self-validating systems, providing a robust workflow for the computational analysis of NPBD.
Protocol: DFT-Based Tautomer Stability and Spectroscopic Analysis
This protocol details the steps for comparing the stability of NPBD tautomers and predicting their IR spectra using a program like Gaussian.
-
Structure Preparation:
-
Build the 3D structures of the diketo and cis-enol tautomers of NPBD in a molecular editor (e.g., GaussView, Avogadro).
-
Perform an initial, rapid molecular mechanics cleanup (e.g., using a UFF force field).
-
-
Geometry Optimization:
-
Rationale: This step finds the lowest energy conformation (a stationary point on the potential energy surface) for each tautomer.
-
Method: Submit each structure for a geometry optimization calculation.
-
Keywords: Opt Freq B3LYP/6-311++G(d,p). The Opt keyword requests optimization, while Freq automatically triggers a frequency calculation upon completion. The chosen functional and basis set provide a high level of theory.
-
-
Verification of Minima:
-
Rationale: A true energy minimum has no imaginary frequencies. This step validates the result of the optimization.
-
Method: After the calculation, inspect the output file for the frequency results. Confirm that there are zero imaginary frequencies. If imaginary frequencies exist, the structure is a transition state, not a minimum, and must be perturbed and re-optimized.
-
-
Energy and Spectroscopic Analysis:
-
Method: Extract the final electronic energies and the Gibbs free energies from the output files. The difference in Gibbs free energy (ΔG) will give the most accurate prediction of the tautomeric equilibrium.
-
Use the computed vibrational frequencies and intensities to simulate the IR spectrum for each tautomer and compare it to experimental data.
-
Caption: A validated workflow for DFT analysis of NPBD tautomers.
Protocol: Molecular Docking for Bioactivity Screening
This protocol outlines a general workflow for docking NPBD against a protein target, such as COX-2 (PDB ID: 5IKR), using AutoDock Tools and Vina.
-
Ligand Preparation:
-
Use the DFT-optimized, low-energy enol structure of NPBD.
-
Save the structure in .pdb format.
-
Using AutoDock Tools (ADT), assign Gasteiger charges and merge non-polar hydrogens to create a .pdbqt file.
-
-
Receptor Preparation:
-
Rationale: The raw PDB file contains water, co-factors, and other ligands that must be removed to prepare the binding site.
-
Method: Download the protein structure (e.g., 5IKR) from the Protein Data Bank.
-
Using ADT or a similar program, remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges to the protein atoms.
-
Save the "clean" receptor as a .pdbqt file.
-
-
Grid Box Generation:
-
Rationale: This step defines the three-dimensional search space for the docking algorithm, focusing it on the known active site of the enzyme.
-
Method: In ADT, center the grid box on the active site, often guided by the position of a co-crystallized inhibitor. Ensure the box dimensions are large enough to accommodate the ligand (e.g., 25 x 25 x 25 Å).
-
-
Docking Execution:
-
Method: Use a command-line interface to run AutoDock Vina. The command will specify the receptor file, ligand file, grid box configuration, and output file name.
-
Example command: vina --receptor protein.pdbqt --ligand npbd.pdbqt --config grid.txt --out results.pdbqt --log log.txt
-
-
Analysis of Results:
-
The output .pdbqt file contains the predicted binding poses and their corresponding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding.
-
Visualize the lowest-energy pose in a molecular viewer (e.g., PyMOL, Chimera) to analyze the specific hydrogen bonds, hydrophobic interactions, and π-stacking between NPBD and the protein's active site residues.
-
Synthesized Insights and Future Directions
The convergence of experimental and theoretical data provides a powerful, multi-faceted understanding of 1-(4-nitrophenyl)-1,3-butanedione. Crystallography confirms that the enol tautomer, stabilized by a strong intramolecular hydrogen bond and extended conjugation, is the ground state in the solid phase.[11] DFT calculations can then quantify this stability advantage over the keto form and predict how this equilibrium may shift in different solvent environments.
This guide provides the foundational framework for future research. Key future directions include:
-
Derivative Synthesis: Computationally guided synthesis of NPBD derivatives with modified electronic properties to enhance binding affinity for specific biological targets.
-
Broader Screening: Using the docking protocol to screen NPBD against a wider range of anti-inflammatory, anticancer, and antimicrobial targets.
-
In Vitro Validation: Performing biological assays (e.g., enzyme inhibition assays) to experimentally validate the hypotheses generated from molecular docking studies.
By integrating these robust computational protocols with targeted experimental work, the scientific community can fully unlock the potential of this versatile molecule.
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Boruwa, J., et al. (2016). Recent Developments in the Synthesis of β-Diketones. Molecules, 21(11), 1534. [Link]
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ResearchGate. (2022). Molecular Docking, Drug-Likeness Analysis, In Silico Pharmacokinetics, and Toxicity Studies of p-Nitrophenyl Hydrazones as Anti-inflammatory Compounds against COX-2, 5-LOX, and H+/K+ ATPase. Retrieved from [Link]
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-
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Al-Shammari, M. B., et al. (2021). 3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. Journal of Taibah University for Science, 15(1), 819-832. [Link]
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SpectraBase. (n.d.). 1-(4-Nitrophenyl)-3-phenyl-1,3-propanedione - Optional[13C NMR] - Spectrum. Retrieved from [Link]
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Al-Amiery, A. A., et al. (2021). Density Functional Theory and Molecular Docking Investigations of the Chemical and Antibacterial Activities for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one. Molecules, 26(12), 3624. [Link]
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Osuch-Kwiatkowska, A., et al. (2023). (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. Molecules, 28(25), 1. [Link]
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ACS Publications. (1947). Determination of Beta-Dicarbonyl Compounds. Analytical Chemistry. [Link]
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ChemRxiv. (2022). Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. Cambridge Open Engage. [Link]
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ResearchGate. (n.d.). 1 H NMR spectra of 1-phenyl-1,3-butanedione (2a) in methanol-d 4 (top).... Retrieved from [Link]
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KPU Pressbooks. (n.d.). 8.3 β-dicarbonyl Compounds in Organic Synthesis. Retrieved from [Link]
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ResearchGate. (2023). Synthesis, evaluation and molecular docking studies for the anti-inflammatory activity of novel 8-substituted-7-benzoyloxy-4-methyl-6-nitrocoumarin derivatives. Retrieved from [Link]
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Enolates of β-Dicarbonyl Compounds. (n.d.). Retrieved from [Link]
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ResearchGate. (2023). DFT study on molecular structure, spectroscopic properties, Hirshfeld surface and molecular docking reveals the potential of flavones based on experimental and theoretical investigations. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2022). Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. Molecules, 27(18), 5897. [Link]
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OUCI. (n.d.). DFT study on molecular structure, spectroscopic properties, Hirshfeld surface and molecular docking reveals the potenti…. Retrieved from [Link]
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An In-Depth Technical Guide to 1-(4-nitrophenyl)-1,3-butanedione: Physicochemical Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-nitrophenyl)-1,3-butanedione is a multifaceted organic compound that holds considerable interest for the scientific community, particularly in the realms of medicinal chemistry and materials science. As a β-dicarbonyl compound, it exhibits fascinating structural and reactive properties, most notably the phenomenon of keto-enol tautomerism. The presence of a nitro group on the phenyl ring further augments its chemical personality, influencing its electronic characteristics and potential biological activities. This guide provides a comprehensive overview of the physical and chemical properties of 1-(4-nitrophenyl)-1,3-butanedione, detailed methodologies for its synthesis and characterization, and an exploration of its potential applications in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This section details the key physical and chemical characteristics of 1-(4-nitrophenyl)-1,3-butanedione.
General Properties
| Property | Value | Source |
| Chemical Formula | C₁₀H₉NO₄ | |
| Molecular Weight | 207.18 g/mol | |
| CAS Number | 4023-82-9 | |
| Appearance | Off-white solid | Generic observation |
| IUPAC Name | 1-(4-nitrophenyl)butane-1,3-dione |
Structural Elucidation and Keto-Enol Tautomerism
A signal feature of 1,3-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. In the solid state, X-ray crystallographic studies have unequivocally demonstrated that 1-(4-nitrophenyl)-1,3-butanedione exists predominantly in the enol form.[1] This preference for the enol tautomer is attributed to the formation of a stable intramolecular hydrogen bond and the creation of a conjugated system.
The equilibrium between the keto and enol forms is dynamic in solution and is significantly influenced by the solvent's polarity. In nonpolar solvents, the enol form is generally favored due to the stability of the internal hydrogen bond. Conversely, polar solvents can solvate the keto form more effectively, potentially shifting the equilibrium towards the keto tautomer. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying this equilibrium in solution.
Diagram: Keto-Enol Tautomerism of 1-(4-nitrophenyl)-1,3-butanedione
Caption: The equilibrium between the keto and enol forms of 1-(4-nitrophenyl)-1,3-butanedione.
Synthesis and Purification
The synthesis of 1-(4-nitrophenyl)-1,3-butanedione is most commonly achieved through a Claisen condensation reaction. This method involves the reaction of an ester with a ketone in the presence of a strong base.
Experimental Protocol: Claisen Condensation
Materials:
-
Ethyl 4-nitrobenzoate
-
Acetone
-
Sodium ethoxide (or other suitable strong base)
-
Anhydrous ethanol (or other suitable solvent)
-
Hydrochloric acid (for neutralization)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: To the cooled solution (ice bath), add a solution of ethyl 4-nitrobenzoate and acetone in anhydrous ethanol dropwise with continuous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by Thin Layer Chromatography - TLC).
-
Work-up: Quench the reaction by pouring the mixture into ice-cold dilute hydrochloric acid to neutralize the base and precipitate the product.
-
Extraction: Extract the aqueous mixture with diethyl ether.
-
Drying and Evaporation: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Diagram: Synthesis Workflow
Caption: General workflow for the synthesis of 1-(4-nitrophenyl)-1,3-butanedione.
Spectroscopic Characterization
The structural identity and purity of the synthesized 1-(4-nitrophenyl)-1,3-butanedione can be confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides valuable information about the tautomeric equilibrium. The enol form will show a characteristic vinyl proton signal and a downfield enolic hydroxyl proton signal, which often appears as a broad singlet. The keto form will exhibit a methylene proton signal. The integration of these signals allows for the quantification of the keto-enol ratio in a given solvent. Aromatic protons will appear in the downfield region, and the methyl protons will be observed upfield.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons in the keto form and the enolic carbons in the enol form. The chemical shifts of the aromatic and aliphatic carbons will also be present.
Infrared (IR) Spectroscopy
The IR spectrum can help differentiate between the keto and enol forms. The keto form will exhibit two distinct carbonyl (C=O) stretching vibrations. The enol form will show a C=C stretching vibration and a broad O-H stretching band due to the intramolecular hydrogen bond. The nitro group will also have characteristic symmetric and asymmetric stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. The molecular ion peak ([M]⁺) should be observed at m/z 207. Fragmentation may involve the loss of the nitro group, the acetyl group, or other characteristic fragments.
Thermal Analysis
Thermal stability is a critical parameter for the handling, storage, and application of a compound.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
-
TGA: This technique measures the change in mass of a sample as a function of temperature. It can be used to determine the decomposition temperature of 1-(4-nitrophenyl)-1,3-butanedione.
-
DSC: This technique measures the heat flow into or out of a sample as a function of temperature. It can be used to determine the melting point and to study any phase transitions.
Potential Biological Activities and Applications in Drug Development
The presence of the nitroaromatic and β-dicarbonyl moieties suggests that 1-(4-nitrophenyl)-1,3-butanedione may possess a range of biological activities. Nitroaromatic compounds are known to have diverse pharmacological effects, including antimicrobial and anticancer properties. The β-dicarbonyl group can act as a chelating agent for metal ions, which is a feature of some enzyme inhibitors.
Areas for Investigation
-
Antimicrobial Activity: The compound could be screened against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC).
-
Cytotoxicity: In vitro cytotoxicity assays against various cancer cell lines can be performed to evaluate its potential as an anticancer agent.
-
Enzyme Inhibition: Given its structure, 1-(4-nitrophenyl)-1,3-butanedione could be a candidate for inhibiting enzymes, particularly metalloenzymes. Enzyme inhibition assays can be conducted to determine its IC₅₀ value against specific targets.
Diagram: Potential Drug Discovery Pathway
Caption: A potential pathway for the development of 1-(4-nitrophenyl)-1,3-butanedione as a drug candidate.
Conclusion
1-(4-nitrophenyl)-1,3-butanedione is a compound with a rich chemical profile, characterized by its keto-enol tautomerism and the electronic influence of the nitro group. Its synthesis is readily achievable through established organic chemistry methods. The comprehensive characterization of its physical and chemical properties is essential for its potential use in various scientific disciplines. The structural motifs present in this molecule suggest a promising avenue for the exploration of new therapeutic agents. Further investigation into its biological activities is warranted to unlock its full potential in the field of drug discovery and development.
References
-
Jones, R. D. G. (1976). Crystal structure of the enol form of 1-(4-nitrophenyl)butane-1,3-dione. J. Chem. Soc., Perkin Trans. 2, (5), 513-516. [Link]
-
PubChem. (n.d.). 1,3-Butanedione, 1-(4-nitrophenyl)-. National Center for Biotechnology Information. Retrieved from [Link]
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An In-depth Technical Guide to the Discovery and Historical Synthesis of (p-Nitrobenzoyl)acetone
For Researchers, Scientists, and Drug Development Professionals
Abstract
(p-Nitrobenzoyl)acetone, systematically known as 1-(4-nitrophenyl)butane-1,3-dione, is a versatile β-diketone that has served as a crucial building block in synthetic organic chemistry. Its unique structural features, combining a reactive 1,3-dicarbonyl moiety with an electron-withdrawing nitro group, have made it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, particularly those with applications in medicinal chemistry and drug development. This guide provides a comprehensive overview of the historical synthesis of (p-Nitrobenzoyl)acetone, delves into the mechanistic underpinnings of its preparation, offers detailed experimental protocols, and explores its utility in the synthesis of pharmacologically relevant molecules.
Introduction: The Significance of (p-Nitrobenzoyl)acetone
(p-Nitrobenzoyl)acetone, a yellow crystalline solid, belongs to the class of 1,3-dicarbonyl compounds. The presence of two carbonyl groups separated by a methylene unit imparts a unique reactivity to this molecule. The protons on the central carbon are acidic, allowing for the ready formation of an enolate ion, a potent nucleophile. This reactivity is the cornerstone of its utility in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
The introduction of a nitro group at the para-position of the phenyl ring further modulates the electronic properties of the molecule. The strong electron-withdrawing nature of the nitro group enhances the acidity of the methylene protons and influences the reactivity of the aromatic ring, making it a key synthon in the design of various target molecules. In the realm of drug discovery, (p-Nitrobenzoyl)acetone has proven to be an invaluable scaffold for the construction of heterocyclic systems such as pyrazoles and pyrimidines, which are prevalent in a multitude of bioactive compounds.
Historical Perspective and Discovery
While the synthesis of the precursor, p-nitrobenzoyl chloride, dates back to 1883, the specific historical record of the first synthesis of (p-Nitrobenzoyl)acetone is less definitively documented in readily available literature. However, the foundational chemistry for its synthesis lies in the well-established Claisen condensation reaction. The first synthesis of substituted pyrazoles from β-diketones and hydrazine derivatives was reported by Knorr and colleagues in 1883, indicating that aromatic β-diketones were accessible to chemists of that era.[1][2] The synthesis of (p-Nitrobenzoyl)acetone would have followed the logical application of this established methodology to commercially or readily available starting materials.
The evolution of synthetic methods for 1,3-diketones has been driven by the need for higher yields, milder reaction conditions, and greater substrate scope. While the classical Claisen condensation remains a staple, modern variations offer improved efficiency and selectivity.
The Cornerstone of Synthesis: The Claisen Condensation
The most prevalent and historically significant method for the synthesis of (p-Nitrobenzoyl)acetone is the mixed Claisen condensation. This reaction involves the base-mediated condensation of an ester with a ketone.[1] In this specific case, the reaction occurs between p-nitroacetophenone and an acetate ester, typically ethyl acetate.
Mechanistic Insights
The causality behind the experimental choices in a Claisen condensation is rooted in the fundamental principles of acid-base chemistry and nucleophilic acyl substitution.
Step 1: Enolate Formation. A strong base, such as sodium ethoxide, is used to deprotonate the α-carbon of p-nitroacetophenone. The presence of the adjacent carbonyl group and the electron-withdrawing nitro group on the phenyl ring increases the acidity of these protons, facilitating the formation of a resonance-stabilized enolate ion. The choice of a base with an alkoxide corresponding to the ester's alcohol portion (e.g., sodium ethoxide with ethyl acetate) is crucial to prevent transesterification as a side reaction.
Step 2: Nucleophilic Attack. The newly formed enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the ethyl acetate molecule. This results in the formation of a tetrahedral intermediate.
Step 3: Reformation of the Carbonyl and Elimination. The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the ethoxide ion as a leaving group. This step yields the desired β-diketone, (p-Nitrobenzoyl)acetone.
Step 4: Deprotonation of the Product. The methylene protons of the newly formed β-diketone are significantly more acidic than the α-protons of the starting ketone due to the presence of two flanking carbonyl groups. The alkoxide base present in the reaction mixture readily deprotonates the β-diketone to form a stable enolate. This final deprotonation step is thermodynamically favorable and drives the reaction equilibrium towards the product.
Step 5: Acidic Workup. A final acidification step is required to protonate the enolate and yield the neutral (p-Nitrobenzoyl)acetone product.
Diagram of the Claisen Condensation Mechanism
Caption: The five-step mechanism of the Claisen condensation for the synthesis of (p-Nitrobenzoyl)acetone.
Experimental Protocol: A Validated Approach
The following protocol is a representative procedure for the synthesis of (p-Nitrobenzoyl)acetone via Claisen condensation.
Materials:
-
p-Nitroacetophenone
-
Ethyl acetate (anhydrous)
-
Sodium ethoxide or sodium metal
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (concentrated)
-
Ice
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of the Base: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide in anhydrous ethanol or suspend sodium hydride in anhydrous diethyl ether or THF. Expertise & Experience: The rigorous exclusion of water is paramount as the base is highly reactive with water, and its presence would lead to saponification of the ester and reduce the yield.
-
Addition of Reactants: To the stirred suspension of the base at room temperature, add a solution of p-nitroacetophenone in the reaction solvent dropwise. Following this, add anhydrous ethyl acetate dropwise.
-
Reaction: Gently reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Trustworthiness: The reaction is driven to completion by the formation of the stable enolate of the product.
-
Workup: After the reaction is complete, cool the mixture in an ice bath and slowly add it to a mixture of ice and concentrated hydrochloric acid with vigorous stirring. This will protonate the enolate and precipitate the crude product.
-
Purification: Collect the crude solid by vacuum filtration, wash with cold water, and then recrystallize from a suitable solvent such as ethanol or a mixture of ethanol and water to afford pure (p-Nitrobenzoyl)acetone as a yellow crystalline solid.
Quantitative Data Comparison of Synthetic Approaches
| Method | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Classical Claisen | Sodium Ethoxide | Ethanol | Several hours | Moderate to Good | General Organic Chemistry Texts |
| Sodium Hydride | Sodium Hydride | Diethyl Ether/THF | Several hours | Good to High | General Organic Chemistry Texts |
Characterization of (p-Nitrobenzoyl)acetone
The identity and purity of the synthesized (p-Nitrobenzoyl)acetone can be confirmed through a combination of physical and spectroscopic methods.
Physical Properties:
-
Appearance: Yellow crystalline solid
Spectroscopic Data:
-
¹H NMR Spectroscopy: The proton NMR spectrum of (p-Nitrobenzoyl)acetone is expected to show characteristic signals for the aromatic protons, the methylene protons, and the methyl protons. The aromatic protons will appear as two doublets in the downfield region. The methylene protons will appear as a singlet, and the methyl protons will also be a singlet in the upfield region. The integration of these signals will be in a 4:2:3 ratio, respectively.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the two carbonyl carbons, the carbons of the aromatic ring, the methylene carbon, and the methyl carbon.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands characteristic of the carbonyl groups (C=O) in the region of 1650-1750 cm⁻¹. Strong bands corresponding to the nitro group (N-O) stretching will also be present around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 207.[3] Fragmentation patterns will be consistent with the structure of the molecule.
Applications in Drug Development: A Gateway to Bioactive Heterocycles
(p-Nitrobenzoyl)acetone is a valuable intermediate in the synthesis of various heterocyclic compounds, many of which exhibit significant pharmacological activities.[5][6] The 1,3-dicarbonyl moiety provides a versatile platform for cyclization reactions with a variety of binucleophilic reagents.
Synthesis of Pyrazole Derivatives
The reaction of (p-Nitrobenzoyl)acetone with hydrazine or its derivatives is a classical and efficient method for the synthesis of pyrazoles.[1][2] The reaction proceeds through a condensation-cyclization sequence.
Diagram of Pyrazole Synthesis
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Electronic properties of 1,3-Butanedione, 1-(4-nitrophenyl)-
An In-depth Technical Guide to the Electronic Properties of 1,3-Butanedione, 1-(4-nitrophenyl)-
Abstract
This technical guide provides a comprehensive analysis of the core electronic properties of 1,3-Butanedione, 1-(4-nitrophenyl)- (CAS: 4023-82-9), a molecule of significant interest in synthetic chemistry and drug discovery. We will delve into its fundamental structural characteristics, particularly the pronounced keto-enol tautomerism that governs its electronic behavior. The guide will explore its frontier molecular orbitals (HOMO-LUMO), global reactivity descriptors, and spectroscopic signatures. Methodologies for both computational analysis and experimental characterization are detailed to provide researchers, scientists, and drug development professionals with a robust framework for understanding and utilizing this versatile compound.
Foundational Molecular Structure and Identity
1,3-Butanedione, 1-(4-nitrophenyl)-, also known as 1-(4-Nitrophenyl)-1,3-butanedione, is an organic compound with the molecular formula C₁₀H₉NO₄.[1][2] It belongs to the class of β-dicarbonyl compounds, which are characterized by two carbonyl groups separated by a single methylene carbon. This structural motif is the primary determinant of the molecule's rich chemistry.
| Property | Value | Source |
| IUPAC Name | 1-(4-nitrophenyl)butane-1,3-dione | [2] |
| CAS Number | 4023-82-9 | [1][2] |
| Molecular Formula | C₁₀H₉NO₄ | [1] |
| Molecular Weight | 207.18 g/mol | [2] |
| Appearance | Off-White Solid | [3] |
| Canonical SMILES | CC(=O)CC(=O)C1=CC=C(C=C1)[O-] | [2] |
The presence of a 4-nitrophenyl group, a potent electron-withdrawing substituent, connected to one of the carbonyl carbons, profoundly influences the molecule's electronic landscape.
The Decisive Role of Keto-Enol Tautomerism
Like most β-dicarbonyl compounds, 1-(4-nitrophenyl)butane-1,3-dione exists as an equilibrium mixture of two tautomeric forms: the diketo form and the enol form. For this specific molecule, the equilibrium heavily favors the enol tautomer, a phenomenon pivotal to its electronic properties.
The stability of the enol form is attributed to two primary factors:
-
Extended Conjugation: The enol form creates a conjugated system that extends from the phenyl ring, through the dicarbonyl moiety, which enhances electronic delocalization and overall molecular stability.[4][5]
-
Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond forms between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a stable six-membered pseudo-ring.[4][6]
Crystal structure analysis performed via three-dimensional X-ray diffraction confirms that the compound exists as the enol tautomer in the solid state.[7][8][9] The data reveals equivalent carbon-oxygen and carbon-carbon bond lengths within the enol ring, suggesting significant delocalization. The strong intramolecular hydrogen bond is evidenced by a short O···O distance of 2.457(4) Å.[7][9] Furthermore, the molecule is nearly planar, with a small dihedral angle of 10.1° between the phenyl and enol groups, which facilitates π-system overlap.[7][8]
Caption: Keto-enol tautomerism of 1-(4-nitrophenyl)butane-1,3-dione.
Computational Analysis of Core Electronic Properties
To quantify the electronic characteristics of 1-(4-nitrophenyl)butane-1,3-dione, computational methods based on Density Functional Theory (DFT) are indispensable. DFT provides reliable insights into the molecule's reactivity and electronic structure.[10][11]
Frontier Molecular Orbitals: HOMO and LUMO
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons.[12][13] The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.[14] A smaller gap suggests higher reactivity.
For 1-(4-nitrophenyl)butane-1,3-dione, the HOMO is expected to be distributed across the delocalized π-system of the enol ring and the phenyl group, while the LUMO is likely centered more on the nitrophenyl moiety due to its strong electron-withdrawing nature.
Global Reactivity Descriptors
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions.[11][15]
| Descriptor | Formula | Significance |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |
| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons |
Protocol for Computational Analysis
The following protocol outlines a standard procedure for calculating these electronic properties using DFT.
Caption: Workflow for DFT-based electronic property calculation.
Step-by-Step Methodology:
-
Structure Generation: Construct the 3D structure of the enol tautomer of 1-(4-nitrophenyl)butane-1,3-dione using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization using a DFT functional and basis set, such as B3LYP/6-311G(d,p), to find the lowest energy conformation.[11]
-
Vibrational Frequency Analysis: Calculate the vibrational frequencies at the same level of theory to ensure the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculation: Perform a single-point energy calculation on the optimized geometry to obtain the final electronic properties, including the energies of the HOMO and LUMO.
-
Descriptor Derivation: Use the extracted HOMO and LUMO energies to calculate the global reactivity descriptors as defined in Table 3.2.
-
Visualization: Generate molecular orbital surfaces for HOMO and LUMO and map the molecular electrostatic potential (MESP) to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Spectroscopic Characterization of Electronic Structure
Experimental spectroscopy provides tangible evidence of the molecule's electronic properties and confirms the predominance of the enol tautomer.
UV-Visible Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the molecule. Due to the extended π-conjugated system in the enol form, 1-(4-nitrophenyl)butane-1,3-dione is expected to exhibit strong absorption bands in the UV-Vis region, corresponding to π → π* transitions. The presence of the nitro group typically results in a red-shift (bathochromic shift) of the absorption maxima compared to the unsubstituted analogue. Time-dependent DFT (TD-DFT) can be used to computationally predict the absorption spectrum, which can then be correlated with experimental data.[16][17]
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for distinguishing between the keto and enol forms.
-
Enol Form (Expected): A very broad absorption band in the 3200-2500 cm⁻¹ region due to the strongly intramolecularly hydrogen-bonded O-H group. Strong bands around 1600 cm⁻¹ corresponding to C=O and C=C stretching vibrations of the conjugated system.
-
Keto Form (If Present): Two distinct C=O stretching bands around 1720 cm⁻¹ (aliphatic ketone) and 1685 cm⁻¹ (aryl ketone), and the absence of the broad O-H band.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provides definitive structural confirmation.
-
¹H NMR: The most telling signal is the enolic proton (O-H), which appears as a sharp singlet far downfield (typically >15 ppm) due to the strong intramolecular hydrogen bond. The methylene protons (-CH₂-) of the keto form would be absent or have very low integration.
-
¹³C NMR: The carbons within the enol ring would show chemical shifts indicative of their sp² hybridization and participation in a delocalized system.
Implications for Drug Development and Chemical Synthesis
The electronic properties of 1-(4-nitrophenyl)butane-1,3-dione make it a highly valuable building block.
-
Synthetic Intermediate: As a 1,3-dicarbonyl compound, it is a precursor for the synthesis of a wide variety of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, which are common scaffolds in medicinal chemistry.[18][19]
-
Chelating Agent: The β-diketone moiety is an excellent chelating ligand for a wide range of metal ions. The resulting metal complexes have potential applications in catalysis and materials science.
-
Bioactivity: The nitrophenyl group is a common pharmacophore. The overall structure can be used as a starting point for developing novel therapeutic agents. For instance, similar 1,3-dione scaffolds are investigated for a range of biological activities.[20]
Caption: Synthetic utility of 1-(4-nitrophenyl)butane-1,3-dione.
Conclusion
The electronic properties of 1,3-Butanedione, 1-(4-nitrophenyl)- are fundamentally dictated by its existence as a highly stabilized enol tautomer. This stabilization arises from extended conjugation and a strong intramolecular hydrogen bond, a fact confirmed by X-ray crystallography. Computational analysis via DFT provides a powerful framework for quantifying its reactivity through frontier molecular orbitals and global descriptors. These electronic characteristics, probed experimentally by spectroscopic methods, render the molecule a versatile and valuable precursor in synthetic chemistry, with significant potential for applications in drug discovery and materials science.
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Jones, R. D. G. (1976). Crystal structure of the enol form of 1-(4-nitrophenyl)butane-1,3-dione. Journal of the Chemical Society, Perkin Transactions 2, (5), 513-515. [Link][7][9]
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Sci-Hub. (n.d.). Crystal structure of the enol form of 1-(4-nitrophenyl)butane-1,3-dione. Retrieved January 18, 2026, from a mirrored version of the original paper. [Link][8]
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ElectronicsAndBooks. (n.d.). Crystal Structure of the Enol Form of 1-(4-Nitrophenyl)butane-I,3-dione. Retrieved January 18, 2026. [A direct URL is not available from the search result, but the content mirrors the primary RSC publication.]
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PubChem. (n.d.). 1,3-Butanedione, 1-(4-nitrophenyl)-. National Center for Biotechnology Information. Retrieved January 18, 2026. [Link][2]
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Chemistry Stack Exchange. (2018). What is the predominant enol tautomer of 1-phenylbutane-1,3-dione?. Retrieved January 18, 2026. [Link][4]
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RSC Publishing. (n.d.). Crystal structure of the enol form of 1-(4-nitrophenyl)butane-1,3-dione. Retrieved January 18, 2026. [Link][9]
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Li, S., et al. (2007). New Synthesis of 1,3-diaryl-4-nitro-1-butanones by Microwave-Promoted Michael Addition of Nitromethane to Chalcones without Solvent. Journal of Chemical Research, 2007(11), 660-661. [Link][22]
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ResearchGate. (n.d.). HOMO and LUMO diagrams for studied compounds 1–4. Retrieved January 18, 2026. [Link][12]
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ResearchGate. (n.d.). HOMO and LUMO molecular orbitals in gas phase of compounds 1-3. Retrieved January 18, 2026. [Link][13]
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Osuch-Kwiatkowska, A., et al. (2023). (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. Molecules, 29(1), 73. [Link][23]
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Osuch-Kwiatkowska, A., et al. (2023). (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. Molecules, 29(1), 73. [Link][10]
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Osuch-Kwiatkowska, A., et al. (2023). (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. Molecules, 29(1), 73. [Link][16]
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Wang, Z. (2008). 1,4-Diphenylbutane-1,4-dione. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2423. [Link][18]
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Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link][6]
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Adole, V. A., et al. (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. Material Science Research India, 18(2), 179-189. [Link][11]
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Wang, Z. (2008). 1,4-Diphenylbutane-1,4-dione. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2423. [Link][19]
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Laronze, M., et al. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 26(11), 3196. [Link][20]
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Adole, V. A., et al. (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. Material Science Research India, 18(2). [Link][17]
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Solubility of 1-(4-nitrophenyl)butane-1,3-dione in common organic solvents
An In-Depth Technical Guide to the Solubility of 1-(4-Nitrophenyl)butane-1,3-dione in Common Organic Solvents
Introduction: The Critical Role of Solubility in Research and Development
1-(4-nitrophenyl)butane-1,3-dione is a diketone derivative whose utility in chemical synthesis and potential applications in drug discovery hinges on its behavior in various media. For researchers, scientists, and drug development professionals, understanding the solubility of this compound is a cornerstone for its effective application.[1] Solubility dictates the choice of reaction media, impacts purification strategies like crystallization, and is a critical determinant of a compound's bioavailability in formulation studies.[2][3] This guide provides a comprehensive overview of the solubility characteristics of 1-(4-nitrophenyl)butane-1,3-dione, grounded in the fundamental principles of physical organic chemistry. While specific quantitative solubility data for this compound is not extensively published, this paper will equip the reader with the tools to predict its behavior and to experimentally determine its solubility with precision.
Molecular Structure and Physicochemical Properties
To understand the solubility of 1-(4-nitrophenyl)butane-1,3-dione, we must first analyze its molecular structure. The molecule incorporates several key functional groups that collectively determine its overall polarity and potential for intermolecular interactions.
-
Aromatic Nitro Group (-NO₂): The strongly electron-withdrawing nitro group attached to the phenyl ring introduces significant polarity and a site for dipole-dipole interactions.
-
Phenyl Ring (C₆H₄): A nonpolar, hydrophobic component.
-
β-Diketone Moiety (-C(O)CH₂C(O)-): This is a highly polar functional group capable of acting as a hydrogen bond acceptor at its carbonyl oxygens.[4] Furthermore, β-diketones can exist in equilibrium with their enol tautomers, which introduces a hydroxyl group (-OH) capable of acting as a hydrogen bond donor. This tautomerism can significantly influence solubility in protic solvents.
Physicochemical Properties of 1-(4-nitrophenyl)butane-1,3-dione:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₉NO₄ | [5][6][7] |
| Molecular Weight | 207.18 g/mol | [5][6][7] |
| Appearance | Off-White Solid | [8] |
| Predicted XLogP3-AA | 1.4 |[5] |
The predicted XLogP value of 1.4 suggests that the compound has a moderate degree of lipophilicity, indicating it will not be highly soluble in very nonpolar solvents like hexane, nor is it expected to be highly soluble in water.
Principles of Solubility: A Predictive Approach
The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like."[9][10][11] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics.[9][11] The dissolution process involves overcoming the solute-solute interactions within the crystal lattice and the solvent-solvent interactions to form new, energetically favorable solute-solvent interactions.[9][12][13]
Predicting Solubility in Common Organic Solvents
Based on the structure of 1-(4-nitrophenyl)butane-1,3-dione, we can predict its relative solubility in a range of common organic solvents. The presence of both polar (diketone, nitro group) and nonpolar (phenyl ring, alkyl chain) regions suggests that solvents of intermediate to high polarity will be most effective.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Nonpolar | Hexane, Cyclohexane, Toluene | Low to Very Low | The high polarity of the nitro and diketone groups is incompatible with the weak London dispersion forces of nonpolar solvents. The energy required to break the solute's crystal lattice is not compensated by solute-solvent interactions.[9] |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (ACN) | Moderate to High | These solvents possess significant dipole moments and can engage in dipole-dipole interactions with the nitro and carbonyl groups of the solute. They can effectively solvate the polar portions of the molecule, leading to good solubility.[9][14] |
| Polar Protic | Methanol, Ethanol, Isopropyl Alcohol (IPA) | Moderate to High | These solvents can act as hydrogen bond donors and acceptors. They can interact strongly with the carbonyl oxygens and potentially with the enol form of the diketone. The alkyl portion of the alcohols also provides favorable interactions with the nonpolar parts of the solute. |
| Highly Polar | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Very High | DMSO and DMF are highly polar aprotic solvents with large dipole moments. They are excellent hydrogen bond acceptors and are known for their ability to dissolve a wide range of organic compounds, particularly those with polar functional groups. |
| Aqueous | Water | Very Low | Despite its polar groups, the molecule's significant nonpolar surface area (phenyl ring and alkyl chain) makes it hydrophobic. The strong hydrogen bonding network of water would be disrupted without sufficient energetic payback from solute-water interactions.[15] |
Experimental Determination of Solubility
While predictions provide valuable guidance, empirical determination is essential for obtaining precise solubility data. The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.[16][17]
Workflow for Gravimetric Solubility Determination
The following diagram outlines the key steps in the experimental workflow.
Caption: Experimental workflow for gravimetric solubility determination.
Detailed Step-by-Step Protocol
This protocol provides a self-validating system for accurately measuring solubility.
-
Preparation:
-
Place a sealed vial containing the chosen organic solvent in a temperature-controlled water bath or incubator set to the desired experimental temperature (e.g., 25°C) and allow it to equilibrate.
-
Label several clean, dry glass evaporation dishes (or vials) and weigh them accurately on an analytical balance. Record these empty weights.
-
-
Equilibration:
-
In a separate vial, add an excess amount of 1-(4-nitrophenyl)butane-1,3-dione to a known volume (e.g., 5.0 mL) of the temperature-equilibrated solvent. "Excess" means that undissolved solid should be clearly visible after mixing.
-
Seal the vial and place it in the temperature-controlled environment on a shaker or magnetic stirrer. Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[1]
-
-
Sampling:
-
After equilibration, stop the agitation and allow the vial to stand undisturbed in the temperature-controlled environment until the excess solid has fully settled, leaving a clear, saturated supernatant.
-
Carefully withdraw a precise volume of the clear supernatant (e.g., 1.00 mL) using a calibrated volumetric pipette. To avoid drawing up solid particles, it is advisable to use a pipette fitted with a syringe filter (e.g., 0.45 µm PTFE).
-
Dispense this saturated solution into one of the pre-weighed evaporation dishes. Record the exact volume transferred.
-
-
Gravimetric Analysis:
-
Place the evaporation dish containing the sample in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Once the solvent is fully evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the dish containing the dried solute residue on the same analytical balance.
-
Return the dish to the oven for another drying period (e.g., 1 hour), cool, and reweigh. Repeat this cycle until two consecutive weighings are constant (e.g., within ±0.1 mg), which confirms all solvent has been removed.[17][18]
-
-
Calculation:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish from the final constant weight.
-
Determine the solubility by dividing the mass of the solute by the volume of the aliquot of saturated solution that was withdrawn.
-
Solubility (mg/mL) = (Mass of dish + solute) - (Mass of empty dish) / Volume of supernatant sampled
-
Factors Influencing Solubility: Causality and Considerations
Several factors beyond solvent polarity can influence the solubility of 1-(4-nitrophenyl)butane-1,3-dione.
-
Temperature: The solubility of most solids increases with temperature.[19] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the crystal lattice forces. When reporting solubility, the temperature must always be specified.
-
Purity of Solute and Solvent: Impurities can significantly alter solubility measurements. Using high-purity reagents is crucial for obtaining reproducible and accurate data.
-
pH (in protic or aqueous media): The β-diketone moiety is weakly acidic. In basic solutions, it can be deprotonated to form an enolate salt, which would be significantly more soluble in polar protic solvents like water or ethanol.[20]
The relationship between these factors and the resulting solubility is a complex interplay of thermodynamic principles.
Caption: Key factors influencing the solubility of an organic compound.
Conclusion and Recommendations for Drug Development
The solubility profile of 1-(4-nitrophenyl)butane-1,3-dione is dictated by its dual-nature structure, featuring both polar functional groups and a nonpolar aromatic system. It is predicted to have the highest solubility in polar aprotic solvents like DMSO and DMF, and moderate to high solubility in other polar solvents such as acetone, ethyl acetate, and lower-chain alcohols. Its solubility in nonpolar and aqueous media is expected to be low.
For drug development professionals, this predictive analysis combined with the provided experimental protocol is crucial for:
-
Solvent Selection: Choosing appropriate solvents for synthesis, purification, and formulation is critical.[1][21] The ICH Q3C guidelines provide a framework for selecting solvents based on their toxicity, which should be consulted to ensure safety and regulatory compliance.[2][3]
-
Process Optimization: Understanding the temperature dependence of solubility allows for the optimization of crystallization processes to maximize yield and purity.
-
Preformulation Studies: Early knowledge of solubility in various media, including biorelevant fluids, is essential for predicting the oral bioavailability of a potential drug candidate.
It is strongly recommended that researchers empirically determine the solubility of 1-(4-nitrophenyl)butane-1,3-dione in solvents relevant to their specific application using the robust gravimetric protocol detailed herein. This will provide the quantitative data necessary for informed decision-making throughout the research and development lifecycle.
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Ge, Z., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1-(4-nitrophenyl)-1,3-butanedione
Introduction: The Versatility of a Nitro-Substituted Diketone in Heterocyclic Synthesis
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. These cyclic structures are ubiquitous in pharmaceuticals, agrochemicals, and materials science. Among the myriad of starting materials available to the synthetic chemist, 1,3-dicarbonyl compounds stand out for their versatility and reactivity. This guide focuses on a particularly useful, yet sometimes overlooked, building block: 1-(4-nitrophenyl)-1,3-butanedione.
The presence of the electron-withdrawing nitro group on the phenyl ring significantly influences the reactivity of the dicarbonyl moiety, offering both challenges and opportunities for the synthesis of a diverse array of heterocyclic systems. This document provides an in-depth exploration of the application of 1-(4-nitrophenyl)-1,3-butanedione in the synthesis of several key heterocyclic families, including pyrimidines, pyrazoles, pyridines, and benzodiazepines. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution.
I. Synthesis of Pyrimidine Derivatives via the Biginelli Reaction
The Biginelli reaction is a classic multi-component reaction that provides access to dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities.[1] The reaction typically involves the acid-catalyzed condensation of a β-ketoester, an aldehyde, and urea or thiourea.[2][3] By employing 1-(4-nitrophenyl)-1,3-butanedione, we can synthesize DHPMs bearing a 4-nitrophenyl substituent, a common motif in pharmacologically active molecules.
Mechanistic Insight
The reaction is believed to proceed through the formation of an acyliminium ion intermediate from the aldehyde and urea.[2] This is followed by the nucleophilic addition of the enol of the 1,3-dicarbonyl compound. Subsequent cyclization and dehydration yield the final dihydropyrimidinone product. The electron-withdrawing nature of the 4-nitrophenyl group can influence the rate of enolization and the subsequent nucleophilic attack.
Diagram of the Biginelli Reaction Workflow
Sources
Application Notes & Protocols: 1,3-Butanedione, 1-(4-nitrophenyl)- as a Versatile Precursor for the Synthesis of Azo and Heterocyclic Dyes
Introduction: The Strategic Importance of 1-(4-nitrophenyl)-1,3-butanedione in Chromophore Development
In the landscape of synthetic organic chemistry, β-dicarbonyl compounds are foundational building blocks, prized for their unique reactivity.[1] Among these, 1,3-Butanedione, 1-(4-nitrophenyl)- (CAS: 4023-82-9) stands out as a particularly valuable precursor in the synthesis of vibrant and functional dyes.[2][3] Its structure, featuring a reactive methylene group activated by two flanking carbonyls and further influenced by an electron-withdrawing p-nitrophenyl group, makes it an ideal substrate for a variety of condensation and cyclization reactions.
This guide provides an in-depth exploration of the utility of this compound, focusing on its application in synthesizing both azo and heterocyclic dyes. We will delve into the mechanistic underpinnings of key reactions, provide field-proven, step-by-step protocols, and offer insights into the causality behind experimental choices. This document is intended for researchers and professionals in chemistry and drug development who require robust and reproducible methods for dye synthesis.
Compound Profile: Physicochemical Properties and Safety
A thorough understanding of the precursor's properties and handling requirements is paramount for successful and safe experimentation.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₄ | [2] |
| Molecular Weight | 207.18 g/mol | [2][3] |
| CAS Number | 4023-82-9 | [2][3] |
| Appearance | Off-White to yellow solid | [4] |
| IUPAC Name | 1-(4-nitrophenyl)butane-1,3-dione | [2] |
Safety and Handling
As a laboratory chemical, 1-(4-nitrophenyl)-1,3-butanedione requires careful handling to minimize risk.
-
GHS Hazard Classification: According to the Globally Harmonized System, this compound is classified as a warning-level hazard. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[5]
-
Handling Precautions: Avoid generating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6][7]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal plant.[5]
Core Application: Synthesis of Heterocyclic Dyes via the Japp-Klingemann Reaction
One of the most powerful applications of β-diketones like 1-(4-nitrophenyl)-1,3-butanedione is in the Japp-Klingemann reaction. This reaction is a cornerstone for synthesizing hydrazones, which are critical intermediates for a vast array of heterocyclic compounds, including pyrazole dyes.[8][9]
The reaction proceeds by coupling an aryl diazonium salt with the β-diketone.[10] Under the reaction conditions, this is followed by the cleavage of an acyl group, yielding a stable hydrazone.[11][12] The choice of which acyl group is cleaved depends on the reaction conditions and the structure of the starting diketone. These hydrazone intermediates can then be readily cyclized to form various heterocyclic systems.[8]
General Mechanism of the Japp-Klingemann Reaction
The mechanism involves the initial deprotonation of the active methylene group of the β-diketone to form a nucleophilic enolate, which then attacks the electrophilic diazonium salt. The resulting azo compound undergoes hydrolysis and rearrangement to yield the final hydrazone product.
Caption: General mechanism of the Japp-Klingemann reaction.
Protocol 1: Synthesis of a Phenylhydrazone Intermediate
This protocol details the synthesis of a key hydrazone intermediate from 1-(4-nitrophenyl)-1,3-butanedione using the Japp-Klingemann reaction.
Principle
This procedure involves two primary stages: the diazotization of a primary aromatic amine (e.g., p-toluidine) to form a reactive diazonium salt, followed by the coupling of this salt with 1-(4-nitrophenyl)-1,3-butanedione.[13] The basic conditions of the coupling step facilitate the formation of the enolate from the β-diketone, which acts as the nucleophile. The subsequent reaction leads to the formation of a stable phenylhydrazone derivative, which precipitates from the solution.
Experimental Workflow
Caption: Workflow for phenylhydrazone intermediate synthesis.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| p-Toluidine | 250 mL Beakers (x3) |
| Sodium Nitrite (NaNO₂) | Magnetic stirrer and stir bar |
| Concentrated Hydrochloric Acid (HCl) | Ice/water bath |
| 1-(4-nitrophenyl)-1,3-butanedione | Thermometer (-10 to 110 °C) |
| Sodium Hydroxide (NaOH) | Pasteur pipettes |
| Distilled Water | Büchner funnel and filter flask |
| Ethanol (for recrystallization) | Filter paper |
Step-by-Step Procedure
Part A: Preparation of the Diazonium Salt
-
In a 250 mL beaker, dissolve 1.07 g (0.01 mol) of p-toluidine in a mixture of 3 mL of concentrated HCl and 10 mL of distilled water. Warm gently if necessary to fully dissolve.
-
Cool the solution to 0-5 °C in an ice/water bath with constant stirring.[14]
-
In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.
-
While maintaining the temperature of the p-toluidine solution between 0-5 °C, add the sodium nitrite solution dropwise with continuous stirring. The addition should take approximately 10 minutes.
-
After the addition is complete, continue stirring the resulting diazonium salt solution in the ice bath for an additional 15 minutes. Keep this solution cold for the next step.
Part B: Coupling Reaction
-
In a separate 250 mL beaker, dissolve 2.07 g (0.01 mol) of 1-(4-nitrophenyl)-1,3-butanedione in 20 mL of 10% aqueous sodium hydroxide solution.
-
Cool this solution in an ice bath to 0-5 °C.
-
With vigorous stirring, slowly add the cold diazonium salt solution from Part A to the cold β-diketone solution.
-
A brightly colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.
Part C: Isolation and Purification
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold distilled water until the filtrate runs clear.
-
Allow the product to air-dry on the filter paper. For further purification, the crude product can be recrystallized from a suitable solvent like ethanol.
-
Record the final mass and calculate the percentage yield. Characterize the product by determining its melting point and acquiring spectroscopic data (IR, ¹H NMR).
Protocol 2: Synthesis of a Pyrazole Dye
This protocol describes the cyclization of the previously synthesized hydrazone to form a stable and colored pyrazole derivative.
Principle
Hydrazones derived from 1,3-dicarbonyl compounds are excellent precursors for five-membered heterocyclic rings like pyrazoles.[15] The reaction with hydrazine hydrate involves a condensation reaction, where the nitrogen atoms of hydrazine attack the carbonyl carbons of the hydrazone backbone, followed by dehydration to form the aromatic pyrazole ring. The extended conjugation of the resulting system often imparts strong color, making it a useful dye.
Reaction Scheme
Caption: Cyclization of the hydrazone to form a pyrazole dye.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| Phenylhydrazone intermediate (from Protocol 1) | Round-bottom flask (100 mL) |
| Hydrazine hydrate (80% solution) | Reflux condenser |
| Glacial Acetic Acid or Ethanol | Heating mantle |
| Distilled Water | Magnetic stirrer and stir bar |
| Standard glassware for filtration |
Step-by-Step Procedure
-
Place 1.0 g of the dry phenylhydrazone intermediate synthesized in Protocol 1 into a 100 mL round-bottom flask.
-
Add 20 mL of a suitable solvent, such as glacial acetic acid or ethanol.
-
Add 0.5 mL of hydrazine hydrate (80% solution) to the flask.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux using a heating mantle and maintain a gentle reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water to precipitate the pyrazole dye.
-
Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it completely.
-
Determine the yield and characterize the final dye product. Analyze its color properties by dissolving a small amount in a suitable solvent and measuring its absorption spectrum using a UV-Visible spectrophotometer to find the wavelength of maximum absorbance (λmax).
References
-
PubChem. (n.d.). 1,3-Butanedione, 1-(4-nitrophenyl)-. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). Japp–Klingemann reaction. Retrieved from [Link]
-
Chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]
- Ibrahim, M. S., & Alwan, E. S. (2025). Synthesis of biologically active heterocyclic compounds from β-diketones.
-
PubChem. (n.d.). 4,4,4-Trifluoro-1-(4-nitrophenyl)-1,3-butanedione. National Center for Biotechnology Information. Retrieved from [Link]
- Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178.
-
SynArchive. (n.d.). Japp-Klingemann Reaction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The Japp-Klingemann Reaction. Retrieved from [Link]
- Anjaneyulu, C., & Kumar, B. S. (n.d.). Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. Rasayan Journal of Chemistry.
-
ACG Publications. (2025). Synthesis of biologically active heterocyclic compounds from β-diketones. Retrieved from [Link]
-
ACG Publications. (2025). Synthesis of biologically active heterocyclic compounds from β- diketones. Retrieved from [Link]
-
MDPI. (2021). Recent Developments in the Synthesis of β-Diketones. Retrieved from [Link]
-
MDPI. (2022). β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. Retrieved from [Link]
-
Hulet, R. (2021, May 12). Synthesis of an azo dye [Video]. YouTube. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of An Azo Dye. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. Retrieved from [Link]
- Miladinova, P. M., Vaseva, R. K., & Lukanova, V. R. (2014). SYNTHESIS AND INVESTIGATION OF SOME ACID AZO DYES FOR WOOL. Journal of Chemical Technology and Metallurgy, 49(6), 577-584.
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Application Notes & Protocols: Leveraging 1-(4-nitrophenyl)-1,3-butanedione in Advanced Multicomponent Reactions
Introduction: The Strategic Value of Multicomponent Reactions (MCRs)
In the landscape of modern organic synthesis and drug discovery, efficiency is paramount. Multicomponent reactions (MCRs) represent a cornerstone of this principle, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation.[1][2] This convergent approach offers significant advantages over traditional linear syntheses, including reduced reaction times, lower costs, minimized waste generation, and rapid access to diverse chemical libraries.[1][3] The products of MCRs often serve as privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.
This guide focuses on a particularly versatile building block, 1-(4-nitrophenyl)-1,3-butanedione . As a β-dicarbonyl compound, its inherent reactivity makes it an ideal substrate for several named MCRs. The presence of the electron-withdrawing 4-nitrophenyl group not only modulates the reactivity of the dicarbonyl moiety but also introduces a valuable functional handle for post-synthesis modifications, further expanding its utility for researchers in medicinal chemistry and materials science. We will explore its application in two of the most powerful MCRs: the Hantzsch Dihydropyridine Synthesis and the Biginelli Reaction.
Core Application: The Hantzsch 1,4-Dihydropyridine Synthesis
The Hantzsch synthesis, first reported in 1881, is a classic MCR for producing 1,4-dihydropyridines (1,4-DHPs).[4][5] This scaffold is of immense pharmacological importance, most notably as the core of L-type calcium channel blockers like Nifedipine and Amlodipine, which are widely used to treat cardiovascular diseases such as hypertension.[4][6][7]
Reaction Principle & Mechanistic Insight
The reaction involves the condensation of an aldehyde, a nitrogen donor (typically ammonia or ammonium acetate), and two equivalents of a β-ketoester.[8] When using an asymmetrical dicarbonyl compound like 1-(4-nitrophenyl)-1,3-butanedione alongside another β-dicarbonyl compound (e.g., ethyl acetoacetate), a diverse range of substituted 1,4-DHPs can be generated.
The mechanism proceeds through two key initial intermediates:
-
Knoevenagel Condensation Product: The aldehyde reacts with the more acidic methylene group of one β-dicarbonyl unit.
-
Enamine Intermediate: The second β-dicarbonyl unit reacts with ammonia to form a vinylogous amide or enamine.
These two intermediates then combine via a Michael addition, followed by an intramolecular cyclization and subsequent dehydration to yield the stable 1,4-dihydropyridine ring system.[4]
Sources
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Application Notes and Protocols for the Use of 1,3-Butanedione, 1-(4-nitrophenyl)- as a Chelating Agent for Metal Ions
Forward
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and protocols for utilizing 1,3-Butanedione, 1-(4-nitrophenyl)- as a chelating agent for metal ions. As a β-diketone, this compound possesses structural motifs that are well-known for their ability to form stable complexes with a variety of metal ions. This guide will delve into the theoretical underpinnings of its chelating properties, propose potential analytical applications, and provide generalized experimental protocols that can serve as a starting point for method development. It is imperative to note that while the principles are based on established coordination chemistry, specific experimental validation for 1,3-Butanedione, 1-(4-nitrophenyl)- is essential.
Introduction to 1,3-Butanedione, 1-(4-nitrophenyl)- as a Chelating Agent
1,3-Butanedione, 1-(4-nitrophenyl)-, with the chemical formula C₁₀H₉NO₄ and a molecular weight of 207.18 g/mol , belongs to the family of β-diketones.[1][2] The key to its chelating ability lies in the tautomeric equilibrium between its keto and enol forms. The enol form possesses a hydroxyl group and a carbonyl group in a 1,3-relationship, creating a bidentate ligand capable of coordinating with a metal ion to form a stable six-membered ring structure. The presence of the electron-withdrawing nitro group on the phenyl ring can influence the acidity of the enolic proton and the electronic properties of the resulting metal complex.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 4023-82-9 | [1][2] |
| Molecular Formula | C₁₀H₉NO₄ | [1][2] |
| Molecular Weight | 207.18 g/mol | [1][2] |
The formation of colored complexes between organic ligands and metal ions is the foundation of spectrophotometric analysis, a technique widely used for its simplicity, sensitivity, and cost-effectiveness.[3][4][5] The intensity of the color, measured as absorbance, is directly proportional to the concentration of the metal ion, allowing for quantitative determination.
Potential Applications in Metal Ion Analysis
Based on the known reactivity of similar β-diketone compounds, 1,3-Butanedione, 1-(4-nitrophenyl)- is a promising candidate for the following applications:
-
Spectrophotometric Determination of Transition Metal Ions: Many transition metals form colored complexes with β-diketones. This reagent could potentially be used for the quantitative analysis of metal ions such as copper(II), iron(III), and others in various samples.[6][7][8][9][10][11][12]
-
Solvent Extraction for Preconcentration and Separation: The formation of neutral metal chelates allows for their extraction from an aqueous phase into an immiscible organic solvent.[13][14][15] This is a valuable technique for preconcentrating trace amounts of metal ions or for separating them from interfering species prior to analysis.
-
Development of Novel Analytical Methods: The specific properties of the 1-(4-nitrophenyl) substituent may impart unique selectivity or sensitivity for certain metal ions, leading to the development of new and improved analytical methods.
Scientific Principles and Methodological Considerations
The Chelation Reaction and the Influence of pH
The chelation of a metal ion (Mⁿ⁺) by the enol form of 1,3-Butanedione, 1-(4-nitrophenyl)- (HL) can be represented by the following equilibrium:
Mⁿ⁺ + nHL ⇌ MLₙ + nH⁺
The position of this equilibrium is highly dependent on the pH of the solution. An acidic medium will favor the protonated form of the ligand, thus shifting the equilibrium to the left and reducing complex formation. Conversely, in a more alkaline medium, the deprotonation of the enol is favored, promoting the formation of the metal complex. Therefore, optimizing the pH is a critical step in developing any analytical method using this chelating agent. The optimal pH will vary depending on the specific metal ion due to differences in the stability of their respective complexes and their tendencies to form hydroxide precipitates at higher pH.[11]
Diagram of the Chelation Process
Sources
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- 2. 1,3-Butanedione, 1-(4-nitrophenyl)- | C10H9NO4 | CID 95162 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Note: A Validated Protocol for the Synthesis of 1-(4-nitrophenyl)butane-1,3-dione via Crossed Claisen Condensation
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 1-(4-nitrophenyl)butane-1,3-dione, a valuable β-dicarbonyl compound. The synthesis is achieved through a crossed Claisen condensation between an appropriate ester and a ketone. This application note details the underlying reaction mechanism, a step-by-step experimental procedure, purification techniques, and methods for analytical characterization. The causality behind critical experimental choices is explained to ensure reproducibility and high yield. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable method for producing functionalized β-diketones.
Introduction: The Significance of β-Dicarbonyl Scaffolds
β-Dicarbonyl compounds, particularly 1,3-diketones, are foundational intermediates in organic synthesis.[1][2] Their utility stems from the unique acidity of the central methylene protons, which allows for facile enolate formation and subsequent functionalization, such as alkylation and acylation.[2][3] These structural motifs are present in a vast array of biologically active molecules and are crucial building blocks in the pharmaceutical industry for creating heterocyclic compounds and other complex molecular architectures.[1][4]
The Claisen condensation is a classic and robust carbon-carbon bond-forming reaction used to synthesize β-dicarbonyl compounds from esters.[5] The "crossed" or "mixed" Claisen condensation variant, which involves two different carbonyl compounds, is particularly powerful.[5][6] To achieve a high yield of a single product and avoid a statistical mixture, the reaction is best designed using one ester partner that cannot form an enolate (i.e., lacks α-hydrogens), such as an aromatic ester.[6] This protocol employs this strategy, reacting ethyl 4-nitrobenzoate (a non-enolizable ester) with 4-nitroacetophenone in the presence of a strong base to yield the target 1-(4-nitrophenyl)butane-1,3-dione.
Reaction Mechanism: Driving the Condensation Forward
The Claisen condensation is a reversible reaction. The overall success of the synthesis hinges on a final, irreversible deprotonation step that drives the equilibrium towards the product.[6][7] The mechanism proceeds as follows:
-
Enolate Formation: A strong base, sodium ethoxide (NaOEt), abstracts an acidic α-proton from the methyl group of 4-nitroacetophenone. This generates a resonance-stabilized enolate ion, which serves as the key nucleophile. The choice of base is critical; using the alkoxide corresponding to the ester's alcohol component (ethoxide for an ethyl ester) prevents transesterification side reactions.[8]
-
Nucleophilic Acyl Substitution: The enolate anion attacks the electrophilic carbonyl carbon of the second ester molecule (in a self-condensation) or, in this crossed reaction, another suitable electrophile. For the synthesis of 1-(4-nitrophenyl)butane-1,3-dione, the reaction is between the enolate of 4-nitroacetophenone and an acylating agent like ethyl acetate.
-
Formation of Tetrahedral Intermediate: This nucleophilic attack forms a transient tetrahedral intermediate.
-
Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide (⁻OEt) as a leaving group.
-
Irreversible Deprotonation (The Driving Force): The newly formed β-diketone possesses highly acidic methylene protons (pKa ≈ 11), which are significantly more acidic than the α-protons of the starting ketone (pKa ≈ 19-20).[7] The ethoxide base, regenerated in the previous step, rapidly and irreversibly deprotonates this methylene group. This thermodynamically favorable acid-base reaction shifts the entire equilibrium, driving the reaction to completion.[5]
-
Acidic Workup: In the final workup phase, a dilute acid is added to neutralize the reaction mixture and protonate the stable enolate, yielding the final 1-(4-nitrophenyl)butane-1,3-dione product.
Experimental Protocol
This protocol has been optimized for both yield and purity. Adherence to the specified conditions is crucial for a successful outcome.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Properties & Hazards |
| 4-Nitroacetophenone | C₈H₇NO₃ | 165.15 | 8.26 g | 50.0 | Solid. Irritant. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 30 mL | - | Solvent/Reagent. Highly Flammable Liquid.[9] |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 4.08 g | 60.0 | Solid. Corrosive, Flammable, Water-Reactive.[10] |
| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | 100 mL | - | Solvent. Highly Flammable Liquid. |
| Hydrochloric Acid (2M) | HCl | 36.46 | ~50 mL | - | Corrosive Liquid. |
| Brine (sat. NaCl) | NaCl(aq) | - | 50 mL | - | - |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | ~10 g | - | Drying agent. |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser with drying tube (CaCl₂)
-
100 mL pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble the three-neck flask with the dropping funnel, reflux condenser, and a glass stopper. Ensure all glassware is oven-dried to prevent moisture from quenching the base. Place the flask in an ice-water bath on a magnetic stirrer.
-
Base Suspension: Carefully weigh sodium ethoxide (4.08 g) and add it to the reaction flask. Causality: Sodium ethoxide is highly hygroscopic and reactive; handle it quickly and in a dry environment to maintain its potency.[11] Add 50 mL of anhydrous diethyl ether to create a suspension.
-
Enolate Formation: Dissolve 4-nitroacetophenone (8.26 g) in ethyl acetate (30 mL). Transfer this solution to the dropping funnel. Add the solution dropwise to the stirred sodium ethoxide suspension over 30 minutes. Maintain the internal temperature below 10°C. Causality: A slow, cold addition is necessary to control the exothermic deprotonation reaction and prevent unwanted side reactions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 2-3 hours. The reaction mixture will typically thicken and change color to a deep orange/red as the product enolate forms.
-
Reaction Workup & Quenching: Cool the reaction flask back down in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing 150 g of crushed ice and 50 mL of 2M HCl. Stir until all solids have dissolved. Causality: This step neutralizes the excess strong base and protonates the product enolate, causing the β-diketone to precipitate or dissolve in the organic layer. The large amount of ice dissipates the heat from the acid-base neutralization.
-
Extraction and Isolation: Transfer the mixture to a 250 mL separatory funnel. Rinse the beaker with a small amount of diethyl ether and add it to the funnel.[12] Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.[12] Combine all organic extracts.
-
Washing and Drying: Wash the combined organic layer with 50 mL of water, followed by 50 mL of brine to remove residual acid and inorganic salts. Dry the organic phase over anhydrous sodium sulfate for 15 minutes.
-
Solvent Removal: Decant or filter the dried solution to remove the sodium sulfate. Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude solid product.
Purification
-
Recrystallization: The most effective method for purifying the crude product is recrystallization. Transfer the crude solid to a 100 mL Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid. If the solid does not fully dissolve, add hot water dropwise until a clear solution is achieved.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collection: Collect the purified yellow crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol-water (1:1) mixture.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at low heat to obtain the final product, 1-(4-nitrophenyl)butane-1,3-dione.
Visualization of the Synthesis Workflow
The following diagram outlines the complete workflow from reagent preparation to final product characterization.
Caption: Workflow for the synthesis of 1-(4-nitrophenyl)butane-1,3-dione.
Product Characterization
To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC):
-
Mobile Phase: Ethyl acetate/Hexane (e.g., 30:70 v/v).
-
Visualization: UV lamp (254 nm). A single spot indicates high purity.
-
-
Melting Point (MP): Compare the observed melting point with the literature value. A sharp, narrow range is indicative of a pure compound.
-
Spectroscopic Analysis:
-
¹H NMR (CDCl₃, 400 MHz): The spectrum will show characteristic peaks for the aromatic protons (two doublets in the ~8.0-8.4 ppm region), a singlet for the methylene protons (~4.0 ppm), a singlet for the methyl protons (~2.2 ppm), and potentially a broad singlet for the enolic proton (>15 ppm), indicating tautomerism.
-
FT-IR (KBr): Expect strong C=O stretching bands (~1600-1720 cm⁻¹), a prominent C-NO₂ stretch (~1520 and 1350 cm⁻¹), and aromatic C-H stretches. The presence of the enol tautomer will introduce a broad O-H stretch (~2500-3200 cm⁻¹) and shift the C=O band to a lower frequency due to conjugation.
-
Mass Spectrometry (MS-ESI): The molecular ion peak [M+H]⁺ or [M-H]⁻ should correspond to the calculated molecular weight of the product (C₁₀H₉NO₄, MW = 207.18 g/mol ).
-
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when performing this synthesis.[11]
-
Ventilation: All steps should be performed in a well-ventilated chemical fume hood.
-
Sodium Ethoxide: This reagent is highly corrosive, flammable, and reacts violently with water.[13] It must be stored under inert gas and handled in a moisture-free environment. In case of contact, flush the affected area immediately with copious amounts of water.[10]
-
Solvents: Diethyl ether and ethyl acetate are extremely flammable. Ensure there are no open flames or spark sources in the vicinity.[9]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
-
Giménez-Vázquez, H. A., et al. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(21), 6487. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
JoVE. (n.d.). β-Dicarbonyl Compounds via Crossed Claisen Condensations. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
-
ResearchGate. (2023, August 10). (PDF) SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. Retrieved from [Link]
-
ResearchGate. (2023, August 7). (PDF) New Synthesis of 1,3-diaryl-4-nitro-1-butanones by Microwave-Promoted Michael Addition of Nitromethane to Chalcones without Solvent. Retrieved from [Link]
-
Molecules. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 8.3 β-dicarbonyl Compounds in Organic Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN103121887A - Preparation method of 1,3-indandione compounds.
-
Molecules. (2023, December 23). (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. Retrieved from [Link]
-
Gelest, Inc. (2015, February 11). SODIUM ETHOXIDE, 21% in ethanol - Safety Data Sheet. Retrieved from [Link]
-
NJ.gov. (n.d.). ETHYL ACETATE - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for quenching and extraction. Retrieved from [Link]
-
LookChem. (n.d.). Handling and Storage of Sodium Ethoxide (CAS 141-52-6) for Safety. Retrieved from [Link]
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Application Notes and Protocols for the Determination of 1,3-Butanedione, 1-(4-nitrophenyl)-
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
1,3-Butanedione, 1-(4-nitrophenyl)- (CAS No. 4023-82-9) is a diketone derivative of nitrobenzene.[1][2][3] Its chemical structure, featuring a chromophoric nitrophenyl group and a reactive dione moiety, makes it a compound of interest in various fields of chemical and pharmaceutical research. The presence of the nitro group suggests potential applications in synthesis as a precursor for amino derivatives and in studies involving electron-accepting moieties. Accurate and reliable analytical methods for the quantification of 1,3-Butanedione, 1-(4-nitrophenyl)- are essential for quality control, stability studies, and various research applications.
This comprehensive guide provides detailed protocols for the determination of 1,3-Butanedione, 1-(4-nitrophenyl)- using High-Performance Liquid Chromatography (HPLC) with UV detection and direct UV-Visible Spectrophotometry. The methodologies are designed for researchers, scientists, and drug development professionals, with a focus on the scientific rationale behind the experimental choices.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 1,3-Butanedione, 1-(4-nitrophenyl)- is presented in the table below.[1][2]
| Property | Value |
| CAS Number | 4023-82-9 |
| Molecular Formula | C₁₀H₉NO₄ |
| Molecular Weight | 207.18 g/mol |
| Appearance | Off-White Solid |
| IUPAC Name | 1-(4-nitrophenyl)butane-1,3-dione |
Analytical Methodologies
The analytical strategy for 1,3-Butanedione, 1-(4-nitrophenyl)- leverages its strong UV-absorbing properties conferred by the nitrophenyl group. Both HPLC-UV and direct UV-Vis spectrophotometry are powerful techniques for its quantification.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the preferred method for the separation and quantification of 1,3-Butanedione, 1-(4-nitrophenyl)- from potential impurities or in complex matrices due to its high resolution and sensitivity. A reversed-phase HPLC method is proposed, as it is well-suited for the analysis of moderately polar compounds.
Principle of the Method
Reversed-phase HPLC separates analytes based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. The analyte is detected as it elutes from the column by a UV detector set at a wavelength where the analyte exhibits maximum absorbance.
Experimental Protocol
Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.
-
Reversed-phase HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC grade acetonitrile and water.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 270 nm |
Justification of Parameters:
-
Column: A C18 column is a versatile and robust choice for a wide range of analytes and is suitable for separating compounds with aromatic character.
-
Mobile Phase: A mixture of acetonitrile and water provides good separation efficiency for moderately polar compounds. The ratio can be optimized to achieve a suitable retention time and peak shape.
-
Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and provides a good balance between analysis time and column efficiency.
-
Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times.
-
Detection Wavelength: The nitrophenyl group is expected to have a strong absorbance in the UV region. Based on data for similar nitrated aromatic compounds, a wavelength of approximately 270 nm is a logical starting point for detection.[4] A full UV scan of the analyte should be performed to determine the precise λmax for maximum sensitivity.
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 1,3-Butanedione, 1-(4-nitrophenyl)- reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing 1,3-Butanedione, 1-(4-nitrophenyl)- in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Analysis
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. Determine the concentration of 1,3-Butanedione, 1-(4-nitrophenyl)- in the sample by interpolating its peak area on the calibration curve.
Workflow Diagram
Caption: HPLC analysis workflow for 1,3-Butanedione, 1-(4-nitrophenyl)-.
UV-Visible Spectrophotometry
For rapid and straightforward quantification of 1,3-Butanedione, 1-(4-nitrophenyl)- in the absence of interfering substances, direct UV-Visible spectrophotometry is a suitable method.
Principle of the Method
This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The concentration of the analyte is determined by measuring its absorbance at the wavelength of maximum absorption (λmax).
Experimental Protocol
Instrumentation and Materials
-
UV-Visible Spectrophotometer (double beam recommended).
-
Quartz cuvettes (1 cm path length).
-
Analytical grade methanol or ethanol.
-
Analytical balance.
-
Volumetric flasks and pipettes.
Determination of λmax
-
Prepare a dilute solution of 1,3-Butanedione, 1-(4-nitrophenyl)- (e.g., 10 µg/mL) in methanol.
-
Scan the solution from 200 nm to 400 nm using the solvent as a blank.
-
The wavelength at which the maximum absorbance is observed is the λmax. For compounds containing a 4-nitrophenyl group, the λmax is typically in the range of 260-280 nm.[4][5]
Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 1,3-Butanedione, 1-(4-nitrophenyl)- reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 20 µg/mL.
-
Sample Preparation: Dissolve the sample containing 1,3-Butanedione, 1-(4-nitrophenyl)- in methanol to achieve a concentration that falls within the linear range of the calibration curve.
Data Analysis
-
Measure the absorbance of the blank (methanol), each working standard solution, and the sample solution at the predetermined λmax.
-
Construct a calibration curve by plotting the absorbance of the working standard solutions against their concentrations.
-
Determine the concentration of 1,3-Butanedione, 1-(4-nitrophenyl)- in the sample solution from the calibration curve.
Workflow Diagram
Caption: UV-Vis spectrophotometry workflow for analyte quantification.
Method Validation
To ensure the reliability and accuracy of the analytical methods, validation should be performed in accordance with established guidelines such as those from the International Council for Harmonisation (ICH). Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The HPLC-UV and UV-Visible spectrophotometric methods detailed in this guide provide robust and reliable approaches for the determination of 1,3-Butanedione, 1-(4-nitrophenyl)-. The choice of method will depend on the specific requirements of the analysis, such as the need for separation from other components and the desired level of sensitivity. Proper method validation is crucial to ensure the generation of high-quality, reproducible data in research and quality control settings.
References
-
U.S. Environmental Protection Agency. Analytical Method Summaries. [Link]
-
PubChem. 1,3-Butanedione, 1-(4-nitrophenyl)-. [Link]
-
PubChemLite. 1-(4-nitrophenyl)butane-1,3-dione (C10H9NO4). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring Applications of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione in Organic Chemistry. [Link]
-
SIELC Technologies. HPLC Determination of 2,3-Butanedione (Diacetyl) Using 4-Nitro-o-phenylenediamine as the Derivatization Reagent. [Link]
-
MySkinRecipes. 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione. [Link]
-
Element Lab Solutions. Phenyl Stationary Phases for HPLC. [Link]
-
Vargay, E., et al. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PMC - NIH. [Link]
-
Schug, K. A., et al. A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. [Link]
-
Hesse, M., et al. UV/Vis Spectroscopy. 4 Applications of UV/Vis Spectroscopy. [Link]
-
ResearchGate. (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +.... [Link]
-
Andrei, C., et al. The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. PubMed. [Link]
-
The Royal Society of Chemistry. Anion binding vs deprotonation in colorimetric pyrrolylamido(thio)urea based anion sensors Supplementary information. [Link]
-
NCBI Bookshelf. ANALYTICAL METHODS - Toxicological Profile for 1,3-Butadiene. [Link]
Sources
- 1. 1-(4-nitrophenyl)butane-1,3-dione synthesis - chemicalbook [chemicalbook.com]
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- 3. 1-(4-nitrophenyl)butane-1,3-dione | 4023-82-9 [chemicalbook.com]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 1-(4-nitrophenyl)-1,3-butanedione
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of a vast array of therapeutic agents. Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, analgesic, and antiviral properties.[1][2] The commercial success of drugs like Celecoxib (an anti-inflammatory agent) underscores the therapeutic potential embedded within the pyrazole framework.
A key precursor in the synthesis of a specific class of these valuable compounds is 1-(4-nitrophenyl)-1,3-butanedione. The presence of the nitro group on the phenyl ring offers a strategic point for further functionalization, allowing for the generation of diverse chemical libraries for drug screening. Furthermore, the electron-withdrawing nature of the nitro group can influence the biological activity of the final pyrazole derivatives, making this starting material particularly interesting for researchers in drug development.
This guide provides a comprehensive overview of the synthesis of pyrazole derivatives from 1-(4-nitrophenyl)-1,3-butanedione, detailing the underlying chemical principles and offering step-by-step protocols for their preparation in a research setting.
The Knorr Pyrazole Synthesis: A Cornerstone Reaction
The most fundamental and widely employed method for the synthesis of pyrazoles is the Knorr pyrazole synthesis.[3][4][5] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound, in this case, 1-(4-nitrophenyl)-1,3-butanedione, with a hydrazine derivative. The versatility of this synthesis lies in the ability to use various substituted hydrazines, which allows for the introduction of different functionalities at the N1 position of the pyrazole ring, thereby modulating the pharmacological properties of the resulting compounds.
The mechanism of the Knorr synthesis generally proceeds through the initial formation of a hydrazone intermediate by the reaction of one of the carbonyl groups of the dicarbonyl compound with the hydrazine.[5] This is typically followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The final step involves the dehydration of the cyclic intermediate to yield the stable aromatic pyrazole ring. The reaction is often catalyzed by an acid, which protonates a carbonyl group, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.[5]
Experimental Workflow and Key Considerations
The synthesis of pyrazole derivatives from 1-(4-nitrophenyl)-1,3-butanedione is a robust and reproducible process. The general workflow involves the reaction of the dicarbonyl compound with a selected hydrazine in a suitable solvent, often with heating.
Caption: General experimental workflow for the synthesis of pyrazole derivatives.
Causality Behind Experimental Choices:
-
Solvent Selection: Ethanol is a commonly used solvent as it effectively dissolves both the dicarbonyl compound and many hydrazine derivatives, and its boiling point is suitable for promoting the reaction without causing degradation. Acetic acid can also be used, and it can act as both a solvent and an acid catalyst.
-
Catalyst: While the reaction can proceed without a catalyst, the addition of a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric or hydrochloric acid) can significantly accelerate the rate of reaction by protonating one of the carbonyl groups, making it more susceptible to nucleophilic attack.
-
Reaction Temperature: Heating the reaction mixture to reflux is a standard procedure to provide the necessary activation energy for the cyclization and dehydration steps, ensuring a reasonable reaction time and high yield.
-
Hydrazine Reactant: The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine, or other substituted hydrazines) directly determines the substituent at the 1-position of the resulting pyrazole ring, offering a straightforward method for generating structural diversity.
Detailed Experimental Protocols
The following protocols are adapted from established procedures for the Knorr pyrazole synthesis with similar substrates.[6] Researchers should always perform a risk assessment before carrying out any new chemical synthesis.
Protocol 1: Synthesis of 3-methyl-5-(4-nitrophenyl)-1H-pyrazole
This protocol describes the synthesis of a pyrazole with an unsubstituted N1 position using hydrazine hydrate.
Materials:
-
1-(4-nitrophenyl)-1,3-butanedione
-
Hydrazine hydrate (80% solution in water)
-
Absolute Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 g of 1-(4-nitrophenyl)-1,3-butanedione in 20 mL of absolute ethanol.
-
To the stirred solution, add 0.3 mL of hydrazine hydrate (80% solution). A slight exothermic reaction may be observed.
-
Optional: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Slowly add cold water (approximately 40 mL) to the reaction mixture to precipitate the product.
-
Collect the precipitated solid by vacuum filtration and wash with a small amount of cold water.
-
The crude product can be purified by recrystallization from ethanol to afford 3-methyl-5-(4-nitrophenyl)-1H-pyrazole as a crystalline solid.
Protocol 2: Synthesis of 1-phenyl-3-methyl-5-(4-nitrophenyl)-1H-pyrazole
This protocol details the synthesis of an N-phenyl substituted pyrazole using phenylhydrazine.
Materials:
-
1-(4-nitrophenyl)-1,3-butanedione
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
Procedure:
-
In a 100 mL round-bottom flask fitted with a magnetic stir bar and a reflux condenser, dissolve 1.0 g of 1-(4-nitrophenyl)-1,3-butanedione in 25 mL of glacial acetic acid.
-
To this solution, add 0.52 mL of phenylhydrazine dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction's completion using TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water. A solid precipitate will form.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove any residual acetic acid.
-
The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield 1-phenyl-3-methyl-5-(4-nitrophenyl)-1H-pyrazole.
Reaction Mechanism Visualization
The following diagram illustrates the plausible reaction mechanism for the acid-catalyzed synthesis of a substituted pyrazole from 1-(4-nitrophenyl)-1,3-butanedione and a generic hydrazine (R-NH-NH₂).
Sources
- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. name-reaction.com [name-reaction.com]
- 5. jk-sci.com [jk-sci.com]
- 6. 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(4-nitrophenyl)butane-1,3-dione as a Versatile Linker for Solid-Phase Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase organic synthesis (SPOS) has become an indispensable tool in modern drug discovery and materials science, enabling the rapid generation of large libraries of compounds for high-throughput screening. A key element in SPOS is the choice of a suitable linker, which tethers the substrate to the solid support during the synthetic sequence and dictates the conditions for the final cleavage of the product. This document provides detailed application notes and protocols for the use of 1-(4-nitrophenyl)butane-1,3-dione as a novel and versatile linker for the solid-phase synthesis of small molecule heterocycles, particularly pyrazoles and isoxazoles.
The unique structure of 1-(4-nitrophenyl)butane-1,3-dione offers several advantages. The β-diketone functionality provides a reactive handle for the on-resin construction of various heterocyclic systems. The nitrophenyl group, in turn, can be exploited as a "safety-catch" element for a traceless cleavage strategy, where the point of attachment is not retained in the final molecule.[1][2] This approach allows for the synthesis of compounds with high purity, as only the desired cyclized products are released from the resin.[3]
Principle of Application: A Traceless Linker Strategy
The proposed application of 1-(4-nitrophenyl)butane-1,3-dione in SPOS is as a traceless linker for the synthesis of pyrazole and isoxazole derivatives. The overall workflow is depicted below:
Figure 1: Overall workflow for the solid-phase synthesis of heterocycles using 1-(4-nitrophenyl)butane-1,3-dione as a traceless linker.
The synthesis commences with the immobilization of the linker onto an aminomethylated solid support, such as aminomethyl polystyrene resin. This is followed by the on-resin cyclization reaction with a suitable binucleophile. For the synthesis of pyrazoles, a hydrazine is used, while for isoxazoles, hydroxylamine is employed.[4][5] The final step involves the reductive cleavage of the heterocycle from the resin, which is achieved by the chemical reduction of the nitro group to an amine, followed by a subsequent chemical transformation that liberates the product.
Detailed Protocols
Protocol 1: Immobilization of 1-(4-nitrophenyl)butane-1,3-dione onto Aminomethyl Resin
This protocol describes the attachment of the linker to a commercially available aminomethylated polystyrene resin.
Materials:
-
Aminomethyl polystyrene resin (100-200 mesh, 1% DVB, ~1.0 mmol/g loading)
-
1-(4-nitrophenyl)butane-1,3-dione
-
N,N'-Diisopropylcarbodiimide (DIC)[6]
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Acetic Anhydride
-
Pyridine
Procedure:
-
Swell the aminomethyl resin (1 g, ~1.0 mmol) in DCM (10 mL) for 1 hour in a peptide synthesis vessel.
-
Drain the DCM and wash the resin with DMF (3 x 10 mL).
-
In a separate flask, dissolve 1-(4-nitrophenyl)butane-1,3-dione (3 eq., 3.0 mmol, 621 mg), HOBt (3 eq., 3.0 mmol, 405 mg) in DMF (10 mL).
-
Add DIC (3 eq., 3.0 mmol, 0.47 mL) to the solution from step 3 and stir for 10 minutes at room temperature.
-
Add the activated linker solution to the swollen resin.
-
Agitate the mixture at room temperature for 12-16 hours.
-
Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride (2 eq., 2.0 mmol, 0.19 mL) and pyridine (2 eq., 2.0 mmol, 0.16 mL) in DMF (10 mL) for 1 hour.[7]
-
Wash the resin as in step 7 and dry under vacuum.
Validation: The successful immobilization can be confirmed by FT-IR spectroscopy by observing the appearance of the characteristic carbonyl and nitro group stretches of the linker on the resin.
Protocol 2: On-Resin Synthesis of a Model Pyrazole Derivative
This protocol details the synthesis of a 3-methyl-5-(4-nitrophenyl)pyrazole on the solid support.
Materials:
-
Resin-bound 1-(4-nitrophenyl)butane-1,3-dione (from Protocol 1)
-
Hydrazine hydrate
-
Ethanol (EtOH)
-
DMF, DCM, MeOH
Procedure:
-
Swell the resin-bound linker (0.5 g, ~0.5 mmol) in DMF (5 mL) for 1 hour.
-
Drain the DMF and add a solution of hydrazine hydrate (10 eq., 5.0 mmol, 0.25 mL) in ethanol (10 mL).
-
Heat the reaction mixture at 60°C for 12 hours with gentle agitation.
-
Cool the reaction to room temperature, drain the solution, and wash the resin with EtOH (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
Validation: The formation of the pyrazole ring can be monitored by cleaving a small amount of the resin-bound product and analyzing it by LC-MS.
Protocol 3: On-Resin Synthesis of a Model Isoxazole Derivative
This protocol describes the synthesis of a 3-methyl-5-(4-nitrophenyl)isoxazole on the solid support.
Materials:
-
Resin-bound 1-(4-nitrophenyl)butane-1,3-dione (from Protocol 1)
-
Hydroxylamine hydrochloride
-
Pyridine
-
Ethanol (EtOH)
-
DMF, DCM, MeOH
Procedure:
-
Swell the resin-bound linker (0.5 g, ~0.5 mmol) in DMF (5 mL) for 1 hour.
-
In a separate flask, dissolve hydroxylamine hydrochloride (10 eq., 5.0 mmol, 347 mg) in a mixture of ethanol (8 mL) and pyridine (2 mL).
-
Drain the DMF from the resin and add the hydroxylamine solution.
-
Heat the reaction mixture at 60°C for 12 hours with gentle agitation.
-
Cool the reaction to room temperature, drain the solution, and wash the resin with EtOH (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
Validation: Similar to the pyrazole synthesis, the formation of the isoxazole can be confirmed by cleaving a small sample and analyzing by LC-MS.
Protocol 4: Reductive Cleavage of the Heterocycle from the Resin
This protocol outlines the final cleavage step to release the synthesized heterocycle into solution.
Materials:
-
Resin-bound pyrazole or isoxazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
DMF
-
Trifluoroacetic acid (TFA)
-
DCM
Procedure:
-
Swell the resin-bound heterocycle (0.2 g) in DMF (5 mL) for 1 hour.
-
Add a solution of SnCl₂·2H₂O (10 eq. relative to resin loading) in DMF (5 mL).[8]
-
Agitate the mixture at room temperature for 6 hours to reduce the nitro group to an amine.
-
Wash the resin with DMF (3 x 10 mL), water (1 x 10 mL), and DMF (3 x 10 mL).
-
Treat the resin with a cleavage cocktail of 95:5 DCM:TFA (v/v) for 1 hour at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.
-
Concentrate the combined filtrates under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography or preparative HPLC.
Validation: The final product can be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Data Presentation
| Step | Reagents and Conditions | Expected Outcome |
| Immobilization | 1-(4-nitrophenyl)butane-1,3-dione, DIC, HOBt, DMF, RT, 12-16h | Linker covalently attached to the resin |
| Pyrazole Synthesis | Hydrazine hydrate, EtOH, 60°C, 12h | Resin-bound pyrazole |
| Isoxazole Synthesis | Hydroxylamine HCl, Pyridine, EtOH, 60°C, 12h | Resin-bound isoxazole |
| Cleavage | 1. SnCl₂·2H₂O, DMF, RT, 6h; 2. 95:5 DCM:TFA, RT, 1h | Free heterocycle in solution |
Visualization of the Synthetic Pathway
Figure 2: Chemical workflow for the solid-phase synthesis of a pyrazole derivative.
Conclusion
The use of 1-(4-nitrophenyl)butane-1,3-dione as a linker in solid-phase organic synthesis offers a promising and versatile platform for the generation of heterocyclic compound libraries. The straightforward immobilization, efficient on-resin cyclization, and mild reductive cleavage conditions make this an attractive strategy for drug discovery and medicinal chemistry programs. The protocols provided herein serve as a robust starting point for researchers to explore the full potential of this novel linker.
References
-
van Maarseveen, J. H. Solid phase synthesis of heterocycles by cyclization/cleavage methodologies. Comb Chem High Throughput Screen. 1998 Dec;1(4):185-214. [Link]
-
Plunkett, M. J., & Ellman, J. A. A Silicon-Based Linker for Traceless Solid-Phase Synthesis. The Journal of Organic Chemistry. 1995, 60(19), 6006-6007. [Link]
-
Nájera, S., de la Torre, B. G., & Albericio, F. Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules. 2022, 27(19), 6383. [Link]
-
Nájera, S., de la Torre, B. G., & Albericio, F. Safety-Catch Linkers for Solid-Phase Peptide Synthesis. National Center for Biotechnology Information.[Link]
-
Fink, B. E., et al. Solid-phase synthesis of tetrasubstituted pyrazoles, novel ligands for the estrogen receptor. Journal of Combinatorial Chemistry. 2000, 2(4), 318-329. [Link]
-
Lee, H. J., & Kim, Y. H. Synthesis of silicon traceless linker for solid-phase reaction. Archives of Pharmacal Research. 2004, 27(4), 371-375. [Link]
-
Marzinzik, A. L., & Felder, E. R. Solid-Phase Synthesis of 5-Substituted Amino Pyrazoles. Tetrahedron Letters. 1996, 37(7), 1003-1006. [Link]
-
Kidwai, M., et al. Solid Phase Synthesis of Novel Pyrazole Derivatives from Diaryl 1,3-Diketones under Microwave Irradiation. Journal of the Korean Chemical Society. 2005, 49(4), 336-339. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
-
Dadiboyena, S., & Nefzi, A. Solid phase synthesis of isoxazole and isoxazoline-carboxamides via [2+3]-dipolar cycloaddition using resin-bound alkynes or alkenes. Tetrahedron Letters. 2012, 53(16), 2096-2099. [Link]
-
de la Torre, M. C., & Sierra, M. A. Recent Advances in the Synthesis of Pyrazoles. A Review. Current Organic Chemistry. 2004, 8(14), 1381-1407. [Link]
-
Dadiboyena, S., & Nefzi, A. Solid phase synthesis of isoxazole and isoxazoline-carboxamides via [2+3]-dipolar cycloaddition using resin-bound alkynes or alkenes. FIU Discovery. 2012. [Link]
-
Saini, R. K., Joshi, Y. C., & Joshi, P. Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. Heterocyclic Communications. 2007, 13(4), 219-222. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Organic Chemistry Portal. Isoxazole synthesis. [Link]
-
Aapptec. Technical Support Information Bulletin 1035 - Aminomethyl Resin. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid phase synthesis of heterocycles by cyclization/cleavage methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. peptide.com [peptide.com]
- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
High-performance liquid chromatography (HPLC) analysis of 1,3-Butanedione, 1-(4-nitrophenyl)-
High-Performance Liquid Chromatography (HPLC) Analysis of 1,3-Butanedione, 1-(4-nitrophenyl)-
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Butanedione, 1-(4-nitrophenyl)-, with the molecular formula C10H9NO4, is a diketone compound that serves as a valuable intermediate in various chemical syntheses.[1][2][3] Its structure, incorporating a nitrophenyl group, makes it a subject of interest in medicinal chemistry and material science. The accurate quantification of this compound is essential for ensuring the quality and consistency of starting materials, monitoring reaction progress, and for the final product's purity assessment. High-Performance Liquid Chromatography (HPLC) is a preferred method for this analysis due to its high resolution, sensitivity, and accuracy.
This application note provides a comprehensive, step-by-step protocol for the analysis of 1,3-Butanedione, 1-(4-nitrophenyl)- using a reversed-phase HPLC (RP-HPLC) method with UV detection. The methodology is designed to be robust and reproducible for routine use in a laboratory setting.
Scientific Principles and Method Rationale
The chosen analytical approach is reversed-phase chromatography, a technique highly effective for separating moderately polar to non-polar compounds.
-
Stationary Phase Selection: A C18 (octadecyl) stationary phase is selected for this application. The long alkyl chains of the C18 phase provide a hydrophobic environment that interacts with the analyte, leading to its retention. Given that 1,3-Butanedione, 1-(4-nitrophenyl)- is an aromatic compound, a C18 column is a suitable choice for achieving good separation.[4][5] Phenyl-based columns could also be considered as they offer specific selectivity for aromatic compounds.[4][6] For compounds with higher polarity, alternative stationary phases like C4, CN, or diol might be more appropriate.[4]
-
Mobile Phase Optimization: The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an aqueous component (water). The ratio of these solvents is critical for controlling the retention time and resolution of the analyte.[7][8][9] Acetonitrile is often preferred due to its low viscosity and UV transparency.[8] The addition of a small amount of an acid, such as formic or acetic acid, to the aqueous phase is a common practice to control the pH and suppress the ionization of any acidic or basic functional groups on the analyte, which results in sharper, more symmetrical peaks.
-
Detection: The nitrophenyl group in the analyte provides a strong chromophore, making UV detection a highly sensitive and appropriate choice. The maximum UV absorbance for compounds containing a 4-nitrophenyl group is typically in the range of 270-400 nm, depending on the pH and solvent.[10][11][12][13][14] A detection wavelength of 275 nm is selected to ensure high sensitivity for 1,3-Butanedione, 1-(4-nitrophenyl)-.
Detailed Experimental Protocol
Materials and Reagents
-
Analyte Standard: 1,3-Butanedione, 1-(4-nitrophenyl)- (CAS No: 4023-82-9), reference standard of known purity (≥95%).[15]
-
Solvents: HPLC grade acetonitrile and methanol.
-
Aqueous Phase: Deionized water (18.2 MΩ·cm).
-
Acidifier: Formic acid (analytical grade).
-
Sample Diluent: A mixture of acetonitrile and water in the same ratio as the initial mobile phase conditions.
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | A system with a binary or quaternary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD). |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water. |
| Mobile Phase B | Acetonitrile. |
| Gradient Program | 60% B to 80% B over 10 minutes. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Detection | UV at 275 nm. |
| Injection Volume | 10 µL. |
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 1,3-Butanedione, 1-(4-nitrophenyl)- reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the sample diluent to achieve concentrations in the desired working range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the sample to be analyzed. Dissolve the sample in the sample diluent to a concentration that is expected to fall within the calibration range. Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
Analytical Procedure
The workflow for the HPLC analysis is outlined in the following diagram:
Caption: Experimental workflow for HPLC analysis.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (60% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.
-
Calibration: Inject the prepared standard solutions in sequence, from the lowest to the highest concentration.
-
Sample Analysis: Inject the prepared sample solutions. It is recommended to run a blank (diluent) injection between samples to prevent carryover.
-
Data Analysis: Integrate the peak corresponding to 1,3-Butanedione, 1-(4-nitrophenyl)-. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the samples by interpolation from the calibration curve.
Trustworthiness and Self-Validation
To ensure the reliability of the results, the following system suitability and method validation parameters should be assessed:
System Suitability
Before sample analysis, perform replicate injections (n=5) of a mid-range standard solution to verify the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Tailing Factor | 0.8 – 1.5 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Method Validation (Abbreviated)
A full method validation should be performed according to ICH guidelines. Key parameters include:
-
Linearity: The calibration curve should have a correlation coefficient (r²) ≥ 0.999 over the chosen concentration range.
-
Accuracy: Determined by spike-recovery experiments at different concentration levels. Recovery should be within 98-102%.
-
Precision: Assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels. The relative standard deviation (%RSD) should be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Conclusion
This application note provides a robust and reliable RP-HPLC method for the quantitative analysis of 1,3-Butanedione, 1-(4-nitrophenyl)-. The detailed protocol and the rationale behind the methodological choices offer a solid foundation for its implementation in a quality control or research environment. Adherence to the system suitability and method validation criteria will ensure the generation of accurate and precise data.
References
-
PubChem. (n.d.). 1,3-Butanedione, 1-(4-nitrophenyl)-. National Center for Biotechnology Information. Retrieved from [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
Chromtech. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
Waters. (n.d.). Column Selection Guide for Polar Compounds. Retrieved from [Link]
- Tóth, K., et al. (2008). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Journal of the Serbian Chemical Society, 73(10), 967-975.
-
Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]
-
Hawach. (2025, August 20). Polar Column in HPLC Example. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
-
Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 30). How to reduce mobile phase consumption during an HPLC analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +.... Retrieved from [Link]
-
ResearchGate. (n.d.). a UV-visible spectrum of 4-nitrophenol, 4-nitrophenolate ion and 4-amino phenol. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) UV-vis spectra for 4-nitrophenol (blue line) and 4-nitrophenoxide.... Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity. Retrieved from [Link]
Sources
- 1. 1,3-Butanedione, 1-(4-nitrophenyl)- | C10H9NO4 | CID 95162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4023-82-9 CAS MSDS (1-(4-nitrophenyl)butane-1,3-dione) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 1-(4-nitrophenyl)butane-1,3-dione | 4023-82-9 [chemicalbook.com]
- 4. auroraprosci.com [auroraprosci.com]
- 5. chromtech.net.au [chromtech.net.au]
- 6. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. mastelf.com [mastelf.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenol, 4-nitro- [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 1-4-nitrophenylbutane-1,3-dione [sytracks.com]
Troubleshooting & Optimization
Optimization of reaction conditions for 1,3-Butanedione, 1-(4-nitrophenyl)- synthesis
Technical Support Center: Synthesis of 1-(4-nitrophenyl)-1,3-butanedione
Welcome to the technical support guide for the synthesis of 1-(4-nitrophenyl)-1,3-butanedione. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles.
The synthesis of 1-(4-nitrophenyl)-1,3-butanedione, a valuable β-diketone intermediate, is typically achieved via a crossed Claisen condensation.[1][2] This reaction involves the base-mediated condensation of an ester with a ketone. Specifically, 4-nitroacetophenone reacts with an acetylating agent, commonly ethyl acetate, to form the desired product. While mechanistically straightforward, this reaction is prone to several challenges that can impact yield and purity. This guide provides a comprehensive framework for identifying and resolving these issues.
Core Synthesis Protocol: Crossed Claisen Condensation
This section outlines a standard, reliable protocol for the synthesis of 1-(4-nitrophenyl)-1,3-butanedione.
Reagents and Materials
-
4-Nitroacetophenone
-
Ethyl Acetate (anhydrous)
-
Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH)
-
Anhydrous Solvent (e.g., Toluene, THF, or Diethyl Ether)
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) (for workup)
-
Standard laboratory glassware, dried thoroughly
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology
-
Reaction Setup:
-
Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (or inert gas inlet), and a dropping funnel.
-
Under an inert atmosphere, charge the flask with the base (e.g., 1.2 equivalents of Sodium Ethoxide).
-
Add anhydrous solvent to the flask.
-
-
Addition of Reactants:
-
Dissolve 4-nitroacetophenone (1.0 equivalent) in a minimal amount of anhydrous solvent.
-
In a separate vessel, prepare a solution of ethyl acetate (2.0-3.0 equivalents) in the same anhydrous solvent.
-
Slowly add the 4-nitroacetophenone solution to the base suspension at room temperature.
-
Following this, add the ethyl acetate solution dropwise via the dropping funnel over 30-60 minutes. Control the addition rate to manage any exotherm.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to reflux (temperature will depend on the solvent) and maintain for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
-
Workup and Isolation:
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly quench the reaction by adding cold, dilute aqueous acid (e.g., 1M HCl) until the pH is acidic. This step neutralizes the excess base and protonates the enolate product.[1]
-
A precipitate of the crude product should form. If not, proceed to extraction.
-
Filter the solid product and wash with cold water and then a minimal amount of cold solvent (e.g., ethanol or ether) to remove impurities.
-
If the product remains in solution, transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Issue 1: Low or No Product Yield
-
Question: I followed the protocol, but my final yield is extremely low, or I isolated only starting material. What went wrong?
-
Potential Causes & Solutions:
-
Inactive Base: The most common culprit is the use of a weak or deactivated base. Sodium ethoxide is hygroscopic and can be passivated by moisture. Sodium hydride can also be of low quality.
-
Solution: Use freshly opened, high-purity base. If using sodium ethoxide, consider preparing it fresh. For sodium hydride, ensure it is a fine, gray powder, not clumpy or white. Using stronger bases like NaH or LDA can often increase yields.[2]
-
-
Presence of Water: The Claisen condensation is highly sensitive to moisture. Water will quench the strong base and hydrolyze the ester reactant.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents and reagents. Maintain a robust inert atmosphere (Nitrogen or Argon) throughout the reaction.
-
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion.
-
Solution: Monitor the reaction closely by TLC. If starting material is still present after the recommended time, consider extending the reflux period. Ensure the reaction temperature is appropriate for the solvent used.
-
-
Stoichiometry Issues: The reaction requires a stoichiometric amount of base, not a catalytic one.[4][5] The final deprotonation of the β-diketone product is the thermodynamic driving force of the reaction.[1][2]
-
Solution: Use at least one full equivalent of a strong base relative to the limiting reagent (4-nitroacetophenone).
-
-
Issue 2: Formation of Side-Products
-
Question: My NMR spectrum shows multiple products. Besides my starting material, what other compounds could be forming?
-
Potential Causes & Solutions:
-
Self-Condensation of Ethyl Acetate: The most likely side-reaction is the self-condensation of ethyl acetate to form ethyl acetoacetate.[4] This occurs when the enolate of ethyl acetate reacts with another molecule of ethyl acetate.
-
Solution: This is a competing equilibrium. To favor the desired crossed-condensation, use the ketone (4-nitroacetophenone) as the limiting reagent and an excess of the ester (ethyl acetate). The pKa of the ketone's α-proton is lower than that of the ester, favoring its deprotonation.
-
-
Transesterification: If using a base like sodium methoxide with ethyl acetate, transesterification can occur, leading to a mixture of esters and complicating the reaction.[6]
-
Issue 3: Difficult Product Isolation & Purification
-
Question: During the acidic workup, my product oiled out instead of precipitating, or it remains stubbornly impure after recrystallization. How can I improve this?
-
Potential Causes & Solutions:
-
Oiling Out During Workup: This can happen if the product has a low melting point or if impurities are present that act as a eutectic mixture.
-
Solution: Ensure the quenching and acidification are performed at low temperatures (0-5 °C). After acidification, stir vigorously to induce crystallization. If it still oils out, extract the product into an organic solvent, dry, and concentrate. The resulting crude solid or oil can then be purified by recrystallization or column chromatography.
-
-
Persistent Impurities: The primary impurity is often the self-condensation product (ethyl acetoacetate).
-
Solution: A carefully chosen recrystallization solvent system is key. Ethanol/water or ethyl acetate/hexanes are good starting points. If recrystallization fails, silica gel column chromatography is a reliable alternative. Use a solvent gradient (e.g., starting with hexanes and gradually increasing the proportion of ethyl acetate) to separate the components.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best base for this reaction? Sodium Ethoxide or Sodium Hydride?
-
Both are effective. Sodium Hydride (NaH) is a stronger, non-nucleophilic base and can lead to higher yields as it deprotonates the ketone irreversibly.[2] However, it is more hazardous to handle. Sodium Ethoxide (NaOEt) is a classic choice and generally gives good results, provided it is anhydrous and active.[2][4] For routine lab-scale synthesis, NaOEt is often sufficient and safer.
-
-
Q2: How can I effectively monitor the reaction's progress?
-
Thin Layer Chromatography (TLC) is the best method.[3] Use a solvent system like 3:1 Hexanes:Ethyl Acetate. Spot the starting material (4-nitroacetophenone) and the reaction mixture on the same plate. The product, being more polar, will have a lower Rf value than the starting ketone. The reaction is complete when the starting material spot has disappeared or is very faint.
-
-
Q3: What are the key safety precautions for this synthesis?
-
Strong Bases: Sodium ethoxide and sodium hydride are corrosive and react violently with water. Handle them in a fume hood, away from moisture, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Flammable Solvents: THF, diethyl ether, and ethyl acetate are highly flammable. Do not use them near open flames. Heating should be done using a heating mantle or an oil bath.
-
Acidic Workup: The addition of acid to the basic reaction mixture is exothermic. Add the acid slowly and with cooling to control the temperature.
-
-
Q4: How do I confirm the identity and purity of my final product?
-
Melting Point: Compare the melting point of your purified product with the literature value. A sharp melting point close to the reported value indicates high purity.
-
Spectroscopy: The most definitive methods are ¹H NMR and ¹³C NMR spectroscopy. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the methylene protons flanked by two carbonyls, and the methyl protons. Infrared (IR) spectroscopy can confirm the presence of the ketone carbonyl groups.
-
Optimization Strategies & Data
To achieve the best results, systematic optimization of reaction parameters may be necessary.[7][8] The table below summarizes key variables and their expected impact on the synthesis.
| Parameter | Condition A (Standard) | Condition B (High-Yield) | Rationale & Expected Outcome |
| Base | Sodium Ethoxide (1.2 eq) | Sodium Hydride (1.2 eq) | NaH is a stronger, non-nucleophilic base, which can drive the initial deprotonation more effectively and may lead to higher yields.[2] |
| Solvent | Toluene | Anhydrous THF | THF can better solvate the intermediate sodium enolate, potentially increasing reaction rates. |
| Temperature | Reflux (~110 °C in Toluene) | Reflux (~66 °C in THF) | The optimal temperature is a balance. Higher temperatures increase the rate but may also promote side reactions.[8] |
| Reactant Ratio | 1:2 (Ketone:Ester) | 1:3 (Ketone:Ester) | Increasing the excess of ethyl acetate can further shift the equilibrium towards the desired crossed-condensation product. |
Visualized Workflows & Mechanisms
Reaction Mechanism: Crossed Claisen Condensation
The diagram below illustrates the step-by-step mechanism for the base-catalyzed condensation.
Caption: Mechanism of the Crossed Claisen Condensation.
Experimental Workflow
This flowchart provides a visual summary of the entire experimental process from setup to final product.
Caption: General Experimental Workflow for Synthesis.
References
-
Wikipedia. Claisen condensation. [Link]
-
Organic Chemistry Portal. Claisen Condensation. [Link]
-
Chemistry Stack Exchange. (2018-02-02). Base used in Claisen Condensation. [Link]
-
OpenStax. (2023-09-20). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2024-09-30). 23.7: The Claisen Condensation Reaction. [Link]
-
ResearchGate. Optimization of Reaction conditions a. [Link]
-
ResearchGate. Optimization of reaction conditions. a. [Link]
-
Solanki, P. V., et al. A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences. [Link]
-
Creative Biolabs. Reaction Condition Optimization. [Link]
Sources
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. wjpsonline.com [wjpsonline.com]
- 4. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Purification of Crude 1-(4-nitrophenyl)butane-1,3-dione
Welcome to the technical support center for the purification of crude 1-(4-nitrophenyl)butane-1,3-dione. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this valuable synthetic intermediate.
Introduction: Understanding the Purification Challenges
1-(4-Nitrophenyl)butane-1,3-dione is a β-diketone characterized by the presence of a polar nitro group. This combination of functionalities presents unique challenges in its purification. The compound exists predominantly in its enol tautomeric form in the solid state, a fact confirmed by X-ray crystallography.[1][2] This enol form possesses an acidic proton, a key characteristic that can be exploited for purification but also a factor that can complicate certain techniques.
This guide will provide a structured approach to three primary purification techniques: recrystallization, column chromatography, and acid-base extraction. Each section will feature a troubleshooting guide in a question-and-answer format to directly address potential experimental hurdles.
Section 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on their differential solubility in a given solvent at varying temperatures. For 1-(4-nitrophenyl)butane-1,3-dione, selecting the appropriate solvent is critical for achieving high purity and yield.
Recrystallization Troubleshooting Guide & FAQs
Q1: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solute is insoluble in the solvent at room temperature but melts at a temperature below the solvent's boiling point. To remedy this, you can try the following:
-
Increase the solvent volume: Add a small amount of additional hot solvent to the mixture to ensure the compound is fully dissolved.
-
Slow down the cooling process: Allow the flask to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can favor the formation of an oil over crystals.[3]
-
Change the solvent system: Consider a solvent with a lower boiling point or a mixed solvent system. For polar compounds like this, ethanol or a mixture of ethanol and water can be effective.[4]
Q2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?
A2: This is a common issue often caused by supersaturation or using too much solvent. Here are some techniques to induce crystallization:
-
Scratching the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the pure compound, add a "seed crystal" to the solution to initiate crystallization.
-
Reduce the solvent volume: If you suspect too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3]
Q3: My final product is still colored, even after recrystallization. How can I remove colored impurities?
A3: Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration.
-
Procedure: After dissolving your crude product in the minimum amount of hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient) and swirl the flask.
-
Hot filtration: Filter the hot solution through a fluted filter paper to remove the charcoal, which will have adsorbed the colored impurities. Be sure to pre-heat your funnel and receiving flask to prevent premature crystallization.[5]
Q4: The recovery of my purified product is very low. What are the likely causes and how can I improve the yield?
A4: Low recovery can be due to several factors:
-
Using too much solvent: Always use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Premature crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose a significant amount of product. Ensure your filtration apparatus is sufficiently hot.
-
Washing with warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to minimize dissolution of the product.[3]
Section 2: Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[6] For a polar compound like 1-(4-nitrophenyl)butane-1,3-dione, careful selection of the eluent system is paramount.
Column Chromatography Troubleshooting Guide & FAQs
Q1: My compound is not moving from the baseline of the TLC plate, even with a relatively polar eluent like 20% ethyl acetate in hexanes.
A1: This indicates that the eluent is not polar enough to displace the highly polar 1-(4-nitrophenyl)butane-1,3-dione from the polar silica gel.
-
Increase eluent polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate). You can try gradients of 30%, 50%, or even 100% ethyl acetate. For very polar compounds, a small amount of a more polar solvent like methanol can be added to the eluent (e.g., 1-5% methanol in dichloromethane).[7]
Q2: My compound is streaking on the TLC plate and on the column. How can I improve the separation?
A2: Streaking is often caused by strong interactions between the compound and the stationary phase, which can be exacerbated by the acidic nature of the enolic proton in your compound.
-
Add a modifier to the eluent: A small amount of a volatile acid (like acetic acid) or base (like triethylamine) can be added to the eluent to improve the peak shape. For an acidic compound like this enol, adding a small percentage of acetic acid can help to suppress deprotonation and reduce tailing.[8]
-
Dry loading: If the compound is not very soluble in the initial eluent, it can be "dry loaded" onto the column. Dissolve the crude product in a suitable solvent (like dichloromethane), add a small amount of silica gel, and then remove the solvent under reduced pressure. The resulting free-flowing powder can then be carefully added to the top of the column.[9]
Q3: The separation of my compound from an impurity is poor, even after trying different solvent systems.
A3: If co-elution is an issue, consider the following:
-
Optimize the eluent: A good starting point for separation is to find a solvent system where the desired compound has an Rf value of 0.2-0.4 on the TLC plate.
-
Change the stationary phase: If silica gel does not provide adequate separation, consider using a different stationary phase like alumina, which is available in acidic, neutral, and basic forms.[10]
Q4: I can't see my compound on the TLC plate after running the column.
A4: 1-(4-Nitrophenyl)butane-1,3-dione contains a chromophore (the nitrophenyl group) and should be visible under UV light.
-
UV visualization: Use a UV lamp (254 nm) to visualize the spots on your TLC plate. The compound should appear as a dark spot against the fluorescent background of the plate.[8]
-
Staining: If UV visualization is not effective, you can use a chemical stain. A potassium permanganate stain is a good general-purpose stain that reacts with many functional groups.[8]
Section 3: Purification by Acid-Base Extraction
The enolic proton of 1-(4-nitrophenyl)butane-1,3-dione is acidic and can be deprotonated by a suitable base to form a water-soluble enolate salt. This property can be exploited to separate it from non-acidic impurities. The pKa of the similar compound benzoylacetone is approximately 8.7, suggesting that a moderately strong base is required for deprotonation.[11][12]
Acid-Base Extraction Troubleshooting Guide & FAQs
Q1: I've added a weak base like sodium bicarbonate to my organic solution, but my compound is not extracting into the aqueous layer.
A1: Sodium bicarbonate is likely not a strong enough base to deprotonate the enol of 1-(4-nitrophenyl)butane-1,3-dione to a significant extent.
-
Use a stronger base: A more appropriate base would be a dilute solution of sodium hydroxide (e.g., 5-10% w/v). This will be strong enough to deprotonate the enol and form the water-soluble sodium enolate.[13]
Q2: After acidifying the aqueous layer to recover my product, a precipitate is not forming.
A2: This can happen for a few reasons:
-
Incomplete acidification: Ensure that you have added enough acid to bring the pH of the solution to acidic (e.g., pH 1-2), which will protonate the enolate and cause the neutral compound to precipitate. Check the pH with litmus paper or a pH meter.
-
Product is soluble in the aqueous solution: If the product has some water solubility, it may not precipitate completely. In this case, you can perform a back-extraction with an organic solvent like ethyl acetate or dichloromethane to recover the product from the acidified aqueous layer.[14]
-
Insufficient product: If the initial amount of product was very small, the precipitate may not be visible. Try extracting the acidified aqueous layer with an organic solvent to see if any product can be recovered.
Q3: An emulsion has formed between the organic and aqueous layers, and they are not separating.
A3: Emulsions are a common problem in liquid-liquid extractions.
-
"Break" the emulsion: You can try adding a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirling. The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Filtration: In stubborn cases, you can filter the entire mixture through a pad of Celite or glass wool to help break up the emulsion.[14]
Q4: What are the likely non-acidic impurities from a Claisen condensation synthesis that would remain in the organic layer during an acid-base extraction?
A4: The Claisen condensation of 4-nitroacetophenone with an acetate source can lead to several byproducts.
-
Unreacted starting materials: Unreacted 4-nitroacetophenone would remain in the organic layer.
-
Self-condensation products: Side reactions can lead to self-condensation products of the starting materials. These are typically non-acidic and would be separated from your desired product during the basic wash.[1][15]
Experimental Workflows
Recrystallization Protocol
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude solid. Add a few drops of the chosen solvent (e.g., ethanol).
-
Dissolution: Heat the test tube in a warm water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling: Allow the test tube to cool slowly to room temperature. If crystals form, this is a suitable solvent.
-
Scaling Up: Dissolve the bulk of the crude product in the minimum amount of the hot solvent in an Erlenmeyer flask.
-
Decolorization (if necessary): Add a small amount of activated charcoal and swirl.
-
Hot Filtration (if necessary): Filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to air dry or place them in a desiccator under vacuum.
Column Chromatography Protocol
-
TLC Analysis: Develop a TLC plate of the crude mixture in various solvent systems (e.g., different ratios of ethyl acetate/hexanes) to determine the optimal eluent for separation.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
Monitoring: Monitor the fractions by TLC to determine which ones contain the purified product.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Extraction: Add a 5-10% aqueous solution of sodium hydroxide to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean beaker. Repeat the extraction of the organic layer with fresh NaOH solution.
-
Combine Aqueous Layers: Combine the aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated acid (e.g., HCl) with stirring until the solution is acidic (pH 1-2).
-
Isolation: Collect the precipitated product by vacuum filtration, washing with cold water. If no precipitate forms, extract the acidified aqueous solution with an organic solvent.
-
Drying: Dry the purified product.
Visualizations
Caption: Workflow for the purification of 1-(4-nitrophenyl)butane-1,3-dione by recrystallization.
Caption: Workflow for the purification of 1-(4-nitrophenyl)butane-1,3-dione by column chromatography.
Caption: Workflow for the purification of 1-(4-nitrophenyl)butane-1,3-dione by acid-base extraction.
References
-
Benzoylacetone. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). [Video]. YouTube. [Link]
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Column Chromatography Guide. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]
-
Troubleshooting. (2022, April 7). In Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
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Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 18, 2026, from [Link]
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Benzoylacetone. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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A chromatography column, packed with silica gel as stationary phase, was... (n.d.). Filo. Retrieved January 18, 2026, from [Link]
- The Influence of Nitro Group on Synthesis of (E) 1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-on Derivatives via Claisen-Schmidt Condensation. (2018). Journal of Chemical and Pharmaceutical Research, 10(8), 132-136.
-
Hectogram-scale Synthesis of Indobufen from Diludine Triggered Metal-free Cascade. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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How to choose the best solution for column chromatography? (2019, May 23). ResearchGate. Retrieved January 18, 2026, from [Link]
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1-(4-nitrophenyl)butane-1,3-dione. (n.d.). PubChemLite. Retrieved January 18, 2026, from [Link]
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Separation and purification of organic compounds. (n.d.). Tata Institute of Fundamental Research. Retrieved January 18, 2026, from [Link]
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Separating Compounds by Column Chromatography. (n.d.). Utah Tech University. Retrieved January 18, 2026, from [Link]
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TLC Visualization Reagents. (n.d.). EPFL. Retrieved January 18, 2026, from [Link]
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Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 18, 2026, from [Link]
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Jones, R. D. G. (1976). Crystal structure of the enol form of 1-(4-nitrophenyl)butane-1,3-dione. J. Chem. Soc., Perkin Trans. 2, 513-515. [Link]
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How To Recrystallize A Solid. (2020, July 17). [Video]. YouTube. [Link]
-
The Claisen Condensation Reaction. (2024, September 30). In Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
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Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 18, 2026, from [Link]
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The Claisen Condensation. (n.d.). [PDF]. Retrieved January 18, 2026, from [Link]
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23.7 The Claisen Condensation Reaction. (n.d.). In Organic Chemistry: A Tenth Edition. OpenStax. Retrieved January 18, 2026, from [Link]
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Synthesis of novel 1, 2, 4-thiadiazinane 1, 1-dioxides via three component SuFEx type reaction. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
New Access to the Synthesis of 1,1,4,4-Tetracyanobuta-1,3-Diene-Based Push–pull Chromophores Using Tetracyanoethylene Oxide via [3+2] Cycloaddition-Ring Opening Reactions. (2020, June 23). ResearchGate. Retrieved January 18, 2026, from [Link]
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Crystal structure of the enol form of 1-(4-nitrophenyl)butane-1,3-dione. (1976). Journal of the Chemical Society, Perkin Transactions 2, 513. [Link]
-
Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents from T = (278.15 to 318.15) K and Mixing Properties of Solutions. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
- Process for purifying 1,4-butanediol by melt cristallisation. (n.d.). Google Patents.
- New Synthesis of 1,3-diaryl-4-nitro-1-butanones by Microwave-Promoted Michael Addition of Nitromethane to Chalcones without Solvent. (2007). Journal of Chemical Research, 2007(11), 660-661.
-
Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]
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Technical Support Center: Synthesis of 1,3-Butanedione, 1-(4-nitrophenyl)-
Welcome to the technical support guide for the synthesis of 1,3-Butanedione, 1-(4-nitrophenyl)-. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the nuances of this chemical transformation.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the synthesis, mechanism, and byproduct formation.
Q1: What is the primary synthetic route for 1-(4-nitrophenyl)-1,3-butanedione and what challenges are commonly faced?
The synthesis of 1-(4-nitrophenyl)-1,3-butanedione is typically achieved through a crossed Claisen condensation .[1] This reaction involves the base-mediated condensation of 4-nitroacetophenone with an ester, most commonly ethyl acetate. The core challenge lies in controlling the reaction's selectivity to favor the desired crossed condensation over competing side reactions.
The fundamental mechanism involves the deprotonation of the α-carbon of ethyl acetate by a strong base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 4-nitroacetophenone. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide leaving group yields the β-dicarbonyl product after an acidic workup.[2]
Q2: My analytical data (NMR/LC-MS) shows a significant amount of ethyl acetoacetate. What is the cause and how can I prevent it?
The presence of ethyl acetoacetate is a classic sign that the self-condensation of ethyl acetate is occurring as a major side reaction.[3][4][5] This happens when the enolate of ethyl acetate, instead of reacting with the intended 4-nitroacetophenone, attacks another molecule of ethyl acetate.
Causality: This side reaction becomes significant if the concentration of the ethyl acetate enolate is high relative to the 4-nitroacetophenone.
Preventative Measures:
-
Controlled Addition: Add the ethyl acetate slowly to a mixture of the 4-nitroacetophenone and the base. This strategy ensures that the generated enolate has a higher probability of reacting with the ketone, which is present in a higher relative concentration.
-
Stoichiometry: Use 4-nitroacetophenone as the limiting reagent to ensure the ethyl acetate enolate is consumed in the desired pathway.
Q3: The reaction yield is consistently low, with a large amount of unreacted 4-nitroacetophenone recovered. What are the likely experimental errors?
Low conversion of the starting ketone is a common issue that can often be traced back to the reaction setup and reagents.
-
Insufficient or Inactive Base: The Claisen condensation requires at least one full equivalent of a strong base.[2][6] The deprotonation of the resulting β-keto ester product is what drives the reaction equilibrium to completion.[2] If the base is weak, wet, or used in catalytic amounts, the equilibrium will not favor the product. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are common choices.
-
Presence of Moisture: Water will quench the strong base and can also lead to the hydrolysis of the ester starting material, reducing the availability of the enolate.[7] Ensure all glassware is oven-dried and use anhydrous solvents.
-
Inadequate Reaction Time or Temperature: Claisen condensations can be slow, especially at lower temperatures which are sometimes used to minimize side reactions.[8] The reaction may require several hours or gentle heating to proceed to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Q4: Why is the choice of base so critical? Can I use sodium hydroxide?
The choice of base is paramount to the success of the Claisen condensation. Using a base like sodium hydroxide is strongly discouraged.
-
Saponification: Hydroxide ions will readily attack the ester carbonyl of ethyl acetate, leading to an irreversible hydrolysis reaction (saponification) to form sodium acetate and ethanol.[7] This consumes your reactant and prevents the formation of the necessary enolate.
-
Recommended Bases:
-
Matching Alkoxide: Use the alkoxide that matches the alcohol portion of your ester (e.g., sodium ethoxide for ethyl acetate). This prevents transesterification, a side reaction where the alkoxide swaps with the ester's alkoxy group, which would otherwise lead to a mixture of products.[9]
-
Non-Nucleophilic Hydride Base: Sodium hydride (NaH) is an excellent, non-nucleophilic base that deprotonates the ester without the risk of saponification or transesterification.[10]
-
Q5: Is the desired product, 1-(4-nitrophenyl)-1,3-butanedione, stable under the reaction conditions?
The product is stable, but the reaction itself is reversible. The reverse reaction is known as the retro-Claisen condensation .[6] In the presence of a strong base, the β-keto ester can be cleaved back into the starting ketone and ester enolate. However, the reaction is designed to overcome this equilibrium. The 1,3-dicarbonyl moiety of the product is significantly more acidic (pKa ≈ 11) than the starting ester (pKa ≈ 25).[1] Therefore, the alkoxide base used in the reaction will deprotonate the product to form a stable enolate, effectively removing it from the equilibrium and driving the reaction to completion.[1][2] An acidic workup is required in the final step to protonate this enolate and isolate the neutral product.[11]
Troubleshooting Guide
| Problem Observed | Probable Cause(s) | Recommended Solutions & Rationale |
| Low or No Yield | 1. Inactive Base: The base (e.g., NaH, NaOEt) has been deactivated by moisture or air. 2. Insufficient Base: Less than one stoichiometric equivalent of base was used. 3. Low Temperature/Short Time: Reaction has not reached completion. | 1. Use fresh, properly stored base. For NaH, ensure it is a dispersion in oil and handle under an inert atmosphere. 2. Use at least 1 full equivalent of base to deprotonate the product and drive the equilibrium forward.[2] 3. Allow the reaction to stir for a longer period or gently warm if necessary. Monitor progress via TLC. |
| Significant Ethyl Acetoacetate Byproduct | Self-Condensation of Ethyl Acetate: The enolate of ethyl acetate reacts with another molecule of ethyl acetate.[3] | 1. Slow Addition: Add ethyl acetate dropwise to the mixture of 4-nitroacetophenone and base. This keeps the instantaneous concentration of the enolate low and favors reaction with the more electrophilic ketone. 2. Temperature Control: Running the reaction at a slightly lower temperature can sometimes increase selectivity.[8] |
| Complex Mixture of Products | 1. Transesterification: Use of a non-matching alkoxide base (e.g., sodium methoxide with ethyl acetate).[9] 2. Hydrolysis: Presence of water in the reaction mixture. | 1. Always use a base with an alkoxide that matches the ester (NaOEt for EtOAc) or use a non-nucleophilic base like NaH. 2. Ensure all reagents are anhydrous and glassware is thoroughly dried to prevent saponification of the ester. |
| Product is Oily / Fails to Crystallize | Presence of Impurities: Contamination with unreacted starting materials, ethyl acetoacetate, or other byproducts prevents proper crystal lattice formation. | 1. Purification: Perform column chromatography on silica gel to separate the desired product from less polar starting materials and more polar byproducts. 2. Recrystallization: Attempt recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) after initial purification to achieve high purity. |
Visualizing the Reaction Pathways
The following diagram illustrates the desired synthetic pathway to 1-(4-nitrophenyl)-1,3-butanedione and the primary competing side reaction.
Caption: Desired vs. Side Reaction in the Claisen Condensation.
Experimental Protocols
Protocol 1: Synthesis of 1-(4-nitrophenyl)-1,3-butanedione
This protocol is a representative example. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.
-
Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel.
-
Solvent Addition: Add anhydrous solvent (e.g., tetrahydrofuran or diethyl ether) to the flask.
-
Reactant Addition: Dissolve 4-nitroacetophenone (1.0 equivalent) in anhydrous solvent and add it to the NaH suspension.
-
Enolate Formation: Add ethyl acetate (1.5 equivalents) to the addition funnel and add it dropwise to the stirred reaction mixture over 30-60 minutes. Control the addition rate to maintain a gentle reflux if the reaction is exothermic.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture in an ice bath. Cautiously quench the excess NaH by slowly adding isopropanol, followed by a slow addition of water.
-
Workup: Acidify the aqueous mixture to a pH of ~4-5 with a dilute acid (e.g., 1M HCl). The product may precipitate.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Dissolve the crude product in a minimum amount of a hot solvent in which the product is soluble (e.g., ethanol or isopropanol).
-
Crystallization: Slowly add a solvent in which the product is poorly soluble (an "anti-solvent," e.g., water or hexane) until the solution becomes cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
References
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Unknown. (n.d.). Self-condensation of two moles of ethyl acetate in presence of sodium ethoxide yields. Doubtnut. Retrieved from [Link]
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Unknown. (n.d.). Claisen Condensation Mechanism. Chem.ucla.edu. Retrieved from [Link]
-
Land of Chemistry. (2023, March 10). Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12 |. YouTube. Retrieved from [Link]
-
OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. Retrieved from [Link]
-
Various Authors. (2014, July 27). What is a mechanism of Claisen condensation of ethyl acetate to form ethyl acetoacetate? Quora. Retrieved from [Link]
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Pearson Education. (n.d.). Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. Pearson+. Retrieved from [Link]
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LibreTexts Chemistry. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
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LibreTexts Chemistry. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
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Wikipedia contributors. (n.d.). Ethyl acetoacetate. Wikipedia. Retrieved from [Link]
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Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]
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Unknown. (n.d.). The Claisen Condensation. University of Babylon. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1,3-Butanedione, 1-(4-nitrophenyl)-. PubChem. Retrieved from [Link]
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OpenStax. (n.d.). 23.7 The Claisen Condensation Reaction. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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Solanki, P. V., et al. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism for the synthesis of compounds (1–3). Ar:[3]=4-nitrophenyl. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism. YouTube. Retrieved from [Link]
-
El-Sayed, N. N. E. (2018). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-(3-Phenoxyphenyl)butane-1,3-dione from Ethyl Acetoacetate. Retrieved from [Link]
-
LookChem. (n.d.). Cas 108791-66-8,1,4-bis(4-nitrophenyl)butane-1,4-dione. Retrieved from [Link]
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(4-nitrophenyl)butane-1,3-dione (C10H9NO4). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis. YouTube. Retrieved from [Link]
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Stability and degradation of 1-(4-nitrophenyl)-1,3-butanedione under different conditions
An In-Depth Guide to the Stability and Degradation for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 1-(4-nitrophenyl)-1,3-butanedione (CAS 4023-82-9). This document provides in-depth, experience-driven insights into the stability and degradation of this compound. As a nitroaromatic β-diketone, its behavior in various experimental conditions can be complex. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to help you anticipate and resolve common challenges in your research.
Troubleshooting Guide & FAQs
Section 1: Fundamental Properties & Handling
FAQ 1: I'm observing two distinct spots on my TLC plate and multiple peaks in my HPLC analysis for a freshly prepared, pure sample. Is my sample contaminated?
Short Answer: Most likely not. You are likely observing the keto-enol tautomerism inherent to β-diketones.
Detailed Explanation: 1-(4-nitrophenyl)-1,3-butanedione, like most β-dicarbonyl compounds, exists as a dynamic equilibrium between its keto and enol forms.[1][2] These two forms are constitutional isomers, not resonance structures, and have different physical properties, leading to distinct chromatographic behaviors. The equilibrium position is highly dependent on the solvent, temperature, and pH.[3]
-
Keto form: Contains two distinct carbonyl groups (C=O).
-
Enol form: Contains a carbon-carbon double bond (C=C) and a hydroxyl group (-OH). This form is often stabilized by intramolecular hydrogen bonding and conjugation with the phenyl ring, making it a significant contributor to the equilibrium.[2][4]
In non-polar solvents like chloroform or carbon tetrachloride, the enol form is often favored due to the stability conferred by the internal hydrogen bond.[1][3] In polar, protic solvents like water or methanol, the keto form may be more prevalent as the solvent can disrupt the intramolecular hydrogen bond by forming its own hydrogen bonds with the compound.
Diagram 1: Keto-Enol Tautomerism
Caption: Equilibrium between the keto and enol tautomers of a β-diketone.
FAQ 2: What are the recommended storage and handling conditions for solid 1-(4-nitrophenyl)-1,3-butanedione?
Short Answer: Store the solid compound in a tightly sealed, opaque container in a cool, dry, and dark place. A desiccator at room temperature or in a refrigerator is ideal.
Detailed Explanation: While the solid form is generally more stable than solutions, several factors can contribute to its degradation over time:
-
Moisture: β-Diketones can be susceptible to hydrolysis, especially if acidic or basic impurities are present.
-
Light: Nitroaromatic compounds can be photochemically active and may degrade upon prolonged exposure to UV or even ambient light.[5]
-
Heat: Although many β-diketones are thermally stable at ambient temperatures, elevated temperatures can promote decomposition.[6][7] For some related compounds, decomposition may begin at temperatures as low as 140-180°C.[8]
Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses, as it is classified as a skin and eye irritant.[9]
Section 2: Solution Stability & Degradation Pathways
FAQ 3: My stock solution in an aqueous buffer (pH > 7) is turning yellow and losing potency. What is the cause?
Short Answer: The compound is likely undergoing base-catalyzed hydrolysis (a retro-Claisen condensation). This is a known degradation pathway for β-diketones in alkaline conditions.[10]
Detailed Explanation: The carbon-carbon bond between the two carbonyl groups in a β-diketone is susceptible to nucleophilic attack, particularly by hydroxide ions (OH⁻) present in basic solutions. The electron-withdrawing nature of the 4-nitrophenyl group further activates the dicarbonyl system, making it more prone to this type of cleavage.
The primary degradation products are:
-
4-Nitroacetophenone
-
Acetate (from the acetyl fragment)
This degradation is often irreversible and leads to a complete loss of the parent compound's activity. The rate of this hydrolysis is highly pH-dependent, increasing significantly as the pH becomes more alkaline.[10]
Diagram 2: Alkaline Hydrolysis Degradation Pathway
Caption: Simplified pathway of base-catalyzed hydrolysis.
FAQ 4: How can I minimize degradation in aqueous solutions?
Short Answer: Maintain the pH of your aqueous solution in the acidic to neutral range (ideally pH < 7). If possible, use freshly prepared solutions or store stock solutions in an appropriate organic solvent at low temperatures.
Detailed Explanation:
-
pH Control: Acidifying the medium can significantly slow down the rate of hydrolysis. Studies on related nitroaromatic compounds show that acidification to a pH of 2 can preserve their concentrations for extended periods, even at ambient temperature.[11]
-
Solvent Choice: For stock solutions, using aprotic organic solvents like acetonitrile or DMSO is preferable to aqueous buffers. These stocks should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Some nitroaromatic compounds have shown instability in certain solvent mixtures (e.g., acetonitrile/water), so it is crucial to validate stability in your specific system.[12]
-
Temperature: Perform experiments at the lowest practical temperature to reduce the rate of all potential degradation reactions.
Illustrative Stability Data (Hypothetical for this compound, based on class behavior)
| Condition | pH | Temperature (°C) | Solvent | Estimated Half-life | Primary Degradation |
| A | 2.0 | 25 | Aqueous Buffer | > 80 days | Minimal |
| B | 7.0 | 25 | Aqueous Buffer | Several days | Slow Hydrolysis |
| C | 9.0 | 25 | Aqueous Buffer | < 24 hours | Rapid Hydrolysis |
| D | N/A | -20 | Acetonitrile | > 6 months | Minimal |
FAQ 5: Is the compound susceptible to other degradation pathways?
Short Answer: Yes. Besides hydrolysis, you should be aware of potential photodegradation and, under specific conditions, reductive or oxidative degradation.
Detailed Explanation:
-
Photodegradation: The nitroaromatic moiety makes the compound a candidate for photodegradation upon exposure to UV light.[5] The nitro group can be reduced, or other photochemical reactions can occur, leading to a complex mixture of byproducts. It is crucial to protect solutions from light by using amber vials or covering glassware with aluminum foil.
-
Reductive Degradation: The nitro group (-NO₂) is susceptible to chemical or biological reduction to form nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH₂) groups.[5] This is a critical consideration in biological assays or environments with reducing agents present (e.g., thiols like DTT, or certain cell culture media).[13][14][15]
-
Oxidative Degradation: While the nitroaromatic ring is generally resistant to oxidation, the dicarbonyl moiety could be susceptible under strongly oxidizing conditions.[16]
Section 3: Experimental Protocols
Protocol 1: Workflow for Assessing pH-Dependent Stability
This protocol outlines a general method to determine the stability of 1-(4-nitrophenyl)-1,3-butanedione at different pH values using HPLC.
Diagram 3: pH Stability Study Workflow
Caption: A typical experimental workflow for a pH stability study.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., citrate for pH 3-5, phosphate for pH 6-8, borate for pH 9-10). Ensure the final buffer concentration in the reaction mixture is sufficient to maintain the pH.
-
Stock Solution: Prepare a concentrated stock solution of 1-(4-nitrophenyl)-1,3-butanedione in a stable organic solvent like acetonitrile (e.g., 10 mg/mL).
-
Initiation of Experiment:
-
For each pH condition, pipette the required volume of buffer into an amber HPLC vial.
-
Spike a small, precise volume of the stock solution into the buffer to achieve the target final concentration (e.g., 100 µg/mL). The volume of organic solvent should be minimal (e.g., < 5%) to avoid altering the buffer properties.
-
Mix thoroughly.
-
-
Time Zero (T=0) Analysis: Immediately after mixing, inject a sample from each pH condition into the HPLC system to determine the initial peak area of the parent compound.
-
Incubation: Store the vials under controlled temperature and light conditions (e.g., 25°C, protected from light).
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial and analyze by HPLC.
-
Data Analysis:
-
For each time point, calculate the percentage of the parent compound remaining relative to its area at T=0.
-
Plot the natural logarithm of the percentage remaining versus time. The slope of this line will give the pseudo-first-order degradation rate constant (k).
-
The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
-
References
-
Pearson, R. G., & Mayerle, E. A. (1951). Mechanism of the Hydrolytic Cleavage of Carbon—Carbon Bonds. I. Alkaline Hydrolysis of β-Diketones. Journal of the American Chemical Society, 73(2), 926–930. [Link]
-
Douglas, T. A., Walsh, M. E., McGrath, C. J., & Hewitt, A. D. (2009). A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature. Chemosphere, 76(1), 1-8. [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]
-
Bausinger, T., & Preuss, J. (2009). Stability of Nitroaromatic Specialty Explosives in Reversed-Phase Liquid Chromatographic Systems. Journal of Hazardous Materials, 162(2-3), 1578-82. [Link]
-
Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Process Safety Progress, 17(2), 97-107. [Link]
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Abd-alhamed, H., et al. (2021). The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. Results in Chemistry, 3, 100208. [Link]
-
Chen, H., et al. (2015). Selectivity and Mechanism of Thermal Decomposition of β-diketones on ZnO Powder. The Journal of Physical Chemistry C, 119(34), 19949–19958. [Link]
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Asensio, G., et al. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(11), 3249. [Link]
-
Chen, H., et al. (2015). Selectivity and Mechanism of Thermal Decomposition of β-diketones on ZnO Powder. The Journal of Physical Chemistry C, 119(34), 19949–19958. [Link]
-
ResearchGate. (n.d.). Compound stability under different pH conditions. [Link]
-
US EPA. (2021). Analytical Method Summaries. [Link]
-
ResearchGate. (n.d.). Synthesis of β-diketone compounds under microwave irradiation. [Link]
-
Michael, J. P., et al. (2018). Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. Frontiers in Chemistry, 6, 520. [Link]
-
AK LECTURES. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diketones. [Link]
-
Malkerova, I., et al. (2017). Volatility and thermal stability of vanadyl β-diketonate complexes. Russian Journal of Inorganic Chemistry, 62(6), 818-824. [Link]
-
PubChem. (n.d.). 1,3-Butanedione, 1-(4-nitrophenyl)-. National Center for Biotechnology Information. [Link]
-
Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube. [Link]
-
Eawag. (2008). Nitrophenol Family Degradation Pathway (an/aerobic). Eawag Biocatalysis/Biodegradation Database. [Link]
-
Zhang, C., et al. (2022). Construction of complete degradation pathway for nitrobenzene in Escherichia coli. Journal of Hazardous Materials, 438, 129497. [Link]
-
Al-Shiekh, R. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5468. [Link]
-
Chemistry Stack Exchange. (2018). What is the predominant enol tautomer of 1-phenylbutane-1,3-dione?. [Link]
-
Zhang, C., et al. (2022). Construction of complete degradation pathway for nitrobenzene in Escherichia coli. Journal of Hazardous Materials, 438, 129497. [Link]
-
Jain, R. K., Dreisbach, J. H., & Spain, J. C. (1994). Biodegradation of p-nitrophenol via 1,2,4-benzenetriol by an Arthrobacter sp. Applied and Environmental Microbiology, 60(8), 3030-3032. [Link]
-
Singh, A., et al. (2023). Degradation kinetics of 4-Nitrophenol and its control by Ozone bubble with and without Nanocatalyst in an Ozone bubble column reactor. Journal of Water Process Engineering, 53, 103759. [Link]
-
Leśnik, M., et al. (2018). Kinetic study of the proton transfer reaction between 1-nitro-1-(4-nitrophenyl)alkanes and P1-t-Bu phosphazene base in THF solvent. Journal of Molecular Structure, 1164, 419-425. [Link]
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- 3. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in the synthesis of (p-Nitrobenzoyl)acetone
Welcome to the technical support center for the synthesis of (p-Nitrobenzoyl)acetone, chemically known as 1-(4-nitrophenyl)butane-1,3-dione. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, in this valuable synthesis. We will move beyond simple procedural steps to explore the chemical principles and mechanistic nuances that govern success in this reaction.
Section 1: Frequently Asked Questions (FAQs) - Core Principles
This section addresses the fundamental questions regarding the synthesis, which is a classic example of a crossed Claisen condensation.
Q1: What is the fundamental reaction mechanism for the synthesis of (p-Nitrobenzoyl)acetone?
A: The synthesis of (p-Nitrobenzoyl)acetone is achieved through a base-mediated carbon-carbon bond-forming reaction known as the Claisen Condensation . Specifically, it is a "crossed" or "mixed" Claisen condensation between an ester (ethyl p-nitrobenzoate) and a ketone (acetone).[1][2]
The mechanism proceeds through several key steps:
-
Enolate Formation: A strong base, such as sodium ethoxide, removes an acidic α-proton from acetone to form a nucleophilic enolate ion.[3][4]
-
Nucleophilic Attack: The acetone enolate attacks the electrophilic carbonyl carbon of the ethyl p-nitrobenzoate. This forms a tetrahedral intermediate.[5][6]
-
Reformation of Carbonyl: The tetrahedral intermediate collapses, expelling the ethoxide (-OEt) as a leaving group and forming the β-diketone product, (p-Nitrobenzoyl)acetone.[7][8]
-
Deprotonation (Driving Force): The newly formed β-diketone has a highly acidic proton on the central carbon (doubly activated methylene group). The ethoxide base immediately removes this proton, forming a resonance-stabilized enolate. This final, essentially irreversible deprotonation step is the thermodynamic driving force for the entire reaction.[5][7]
-
Acidic Work-up: An acidic work-up is required in the final step to neutralize the enolate and any excess base, yielding the final neutral β-diketone product.[2][9]
Q2: Why is a full stoichiometric equivalent of base required, not just a catalytic amount?
A: Unlike many base-catalyzed reactions (e.g., aldol condensations), the Claisen condensation requires a stoichiometric amount of base because the overall reaction equilibrium is unfavorable.[5][7] The final deprotonation of the β-diketone product is a highly favorable acid-base reaction that effectively removes the product from the equilibrium, pulling the reaction to completion according to Le Châtelier's principle.[6][7] Using only a catalytic amount of base would result in a poor equilibrium position and, consequently, a very low yield.
Q3: What are the most common side reactions that significantly lower the yield?
A: Two primary side reactions are responsible for the majority of yield loss:
-
Saponification of the Ester: The strong base (e.g., sodium ethoxide) can act as a nucleophile and hydrolyze the starting ester, ethyl p-nitrobenzoate, into p-nitrobenzoic acid and ethanol. This is particularly problematic if water is present in the reaction.[9][10] This side reaction consumes both the starting material and the base, effectively quenching the desired condensation.
-
Self-Condensation of Acetone: Acetone can react with itself in an aldol condensation reaction, especially under strong basic conditions.[11] This leads to the formation of diacetone alcohol, which can then dehydrate to form mesityl oxide.[12][13] This pathway consumes the acetone nucleophile, reducing its availability to react with the target ester.
Q4: My starting materials are "reagent grade." How critical is it to use anhydrous conditions?
A: It is critically important . The reaction is highly sensitive to moisture for two main reasons.[9][10] First, water will react with the strong base, neutralizing it and rendering it ineffective for deprotonating acetone. Second, water facilitates the saponification (hydrolysis) of the ethyl p-nitrobenzoate starting material into the corresponding carboxylate salt, which halts the reaction.[10] All glassware must be thoroughly oven- or flame-dried, and anhydrous solvents must be used for optimal results.
Section 2: Troubleshooting Guide for Low Yields
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.
Issue 1: The reaction produces a very low yield or fails entirely.
Question: I followed a standard procedure, but my final isolated yield is less than 20%. What are the most likely causes and how can I fix them?
Answer: This issue almost always points to a problem with one of the core reaction components: the base, the solvent/conditions, or the starting materials.
| Potential Cause | Analysis & Explanation | Recommended Solution |
| 1. Inactive or Incorrect Base | The most common failure point is the base. Sodium ethoxide is hygroscopic and can decompose upon exposure to air and moisture. If the base is old or has been improperly stored, its activity will be severely diminished. Using a base like NaOH or KOH will primarily cause ester saponification. | Action: Use freshly prepared sodium ethoxide, or high-quality commercial powder stored under an inert atmosphere (e.g., argon or nitrogen) in a desiccator. Ensure you are using at least a full 1.0 equivalent relative to the ester. |
| 2. Presence of Water (Moisture) | As detailed in the FAQ, even trace amounts of water can neutralize the base and promote hydrolysis of the ester.[10] "Reagent grade" acetone often contains significant amounts of water. | Action: Oven-dry all glassware immediately before use. Use anhydrous ethanol as the solvent. Distill acetone from a drying agent (e.g., anhydrous calcium sulfate) if its purity is questionable. Run the reaction under an inert atmosphere. |
| 3. Inappropriate Reaction Temperature | Claisen condensations require careful temperature management. If the temperature is too low, the rate of enolate formation and subsequent nucleophilic attack can be impractically slow. If it's too high, side reactions like acetone self-condensation are accelerated.[1] | Action: The reaction is often initiated at or below room temperature and may require gentle heating (reflux) to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. |
| 4. Poor Quality Ester | The starting material, ethyl p-nitrobenzoate, may be of poor quality or contain acidic impurities (e.g., p-nitrobenzoic acid) that will consume the base. | Action: Check the purity of the ester via melting point or spectroscopy. If necessary, recrystallize the ethyl p-nitrobenzoate before use. |
Issue 2: The crude product is a complex mixture and difficult to purify.
Question: My TLC plate shows multiple spots, and after work-up, I get an oil or a sticky solid that is difficult to recrystallize. What are these impurities?
Answer: A complex product mixture is a clear sign that side reactions are dominating. Identifying the likely byproducts is key to adjusting the conditions to suppress their formation.
| Likely Impurity | Cause | Mitigation Strategy |
| Mesityl Oxide & Diacetone Alcohol | Acetone self-condensation .[11][13] This occurs when the acetone enolate attacks another molecule of acetone instead of the ester. It is favored by high concentrations of acetone and prolonged reaction times at higher temperatures. | Action: Add the acetone slowly and dropwise to the solution of the base and ethyl p-nitrobenzoate. This keeps the instantaneous concentration of the acetone enolate low, favoring the cross-condensation over self-condensation. |
| p-Nitrobenzoic Acid | Ester saponification .[9][10] This is caused by the base attacking the ester carbonyl, a reaction accelerated by the presence of water. | Action: Rigorously adhere to anhydrous conditions. Ensure the base is fully dissolved and the reaction is homogenous to avoid localized high concentrations of base which can promote hydrolysis. |
| Unreacted Starting Material | Incomplete reaction . This can be due to inactive base, insufficient reaction time, or a temperature that is too low. | Action: Monitor the reaction by TLC until the limiting reagent (ethyl p-nitrobenzoate) is consumed. If the reaction stalls, a small, additional portion of fresh base may be required. |
Section 3: Visual Guides & Workflows
Reaction Mechanism: Claisen Condensation
Caption: Key steps in the Claisen condensation for synthesizing (p-Nitrobenzoyl)acetone.
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for diagnosing the root cause of low product yields.
Section 4: Optimized Experimental Protocol
This protocol incorporates best practices to minimize side reactions and maximize yield.
Reagents and Equipment:
-
Ethyl p-nitrobenzoate (high purity)
-
Acetone (anhydrous grade or freshly distilled)
-
Sodium metal or Sodium Ethoxide (reagent grade, stored under inert gas)
-
Absolute Ethanol (200 proof)
-
Diethyl Ether (anhydrous)
-
Hydrochloric Acid (1 M)
-
Oven-dried, three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen/argon inlet
-
Magnetic stirrer and stir bar
-
Ice bath
Step-by-Step Methodology:
-
Preparation of Sodium Ethoxide (if not using commercial powder):
-
In a three-neck flask under a constant stream of inert gas, add absolute ethanol.
-
Carefully add clean sodium metal (cut into small pieces) portion-wise to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation.
-
Stir until all the sodium has reacted and dissolved completely. Allow the solution to cool to room temperature.
-
-
Reaction Setup:
-
To the cooled sodium ethoxide solution, add the ethyl p-nitrobenzoate. Stir until it is fully dissolved.
-
Cool the flask in an ice bath to approximately 0-5 °C.
-
-
Addition of Acetone:
-
Place anhydrous acetone in the dropping funnel.
-
Add the acetone dropwise to the stirred, cooled solution over a period of 30-45 minutes. Maintaining a slow addition rate is crucial to prevent acetone self-condensation.[11]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
-
Reaction Progression:
-
Stir the mixture at room temperature for 1-2 hours. A precipitate (the sodium salt of the product) should form.
-
Gently heat the reaction mixture to reflux for 30-60 minutes to ensure the reaction goes to completion.
-
Monitor the disappearance of the ethyl p-nitrobenzoate starting material by TLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture back to room temperature.
-
Pour the mixture into a beaker containing ice and water.
-
While stirring vigorously, slowly acidify the aqueous mixture by adding 1 M HCl until the pH is acidic (pH ~5-6). The product should precipitate as a yellow solid.
-
Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts.
-
-
Purification:
-
Air-dry the crude solid.
-
Recrystallize the product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure (p-Nitrobenzoyl)acetone as pale yellow crystals.[14]
-
-
Characterization:
-
Confirm the identity and purity of the final product using melting point analysis, ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Section 5: References
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. BYJU'S. [Link]
-
Filo. (2024, May 27). The aldol self-condensation of acetone is in equilibrium that favours acetone. Filo. [Link]
-
LibreTexts Chemistry. (2024, March 17). 23.7: The Claisen Condensation Reaction. [Link]
-
LibreTexts Chemistry. (2024, July 30). 23.8: The Claisen Condensation Reaction. [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
-
MSpace. (n.d.). The self condensation of - acetylacetone. University of Manitoba. [Link]
-
OpenStax. (n.d.). 23.7 The Claisen Condensation Reaction. In Organic Chemistry: A Tenth Edition. [Link]
-
Pearson. (n.d.). Claisen Condensation Explained. Pearson+. [Link]
-
PubChem. (n.d.). 1,3-Butanedione, 1-(4-nitrophenyl)-. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Self‐condensation of acetone at different temperatures. [Link]
-
Wikipedia. (n.d.). Claisen condensation. [Link]
-
Wikipedia. (n.d.). Self-condensation. [Link]
-
Willson Research Group. (2019, April 9). The Claisen Condensation. University of Texas at Austin. [Link]
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- 5. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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Technical Support Center: Purifying 1,3-Butanedione, 1-(4-nitrophenyl)- by Recrystallization
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the recrystallization of 1,3-Butanedione, 1-(4-nitrophenyl)-. The information presented herein is curated from established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of 1,3-Butanedione, 1-(4-nitrophenyl)-, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Failure to Dissolve in Hot Solvent | 1. Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for dissolving the compound, even at elevated temperatures.[1] 2. Insufficient Solvent Volume: The amount of solvent used is not enough to reach the saturation point at the boiling temperature.[1] 3. Presence of Insoluble Impurities: The crude material may contain impurities that are insoluble in the chosen solvent.[2] | 1. Solvent Selection: Consult solubility data. For nitrophenyl compounds, polar aprotic solvents like acetone or ethyl acetate, and alcohols like ethanol or methanol are often effective.[3][4][5] A rule of thumb is that solvents with functional groups similar to the solute are often good choices.[6] 2. Incremental Solvent Addition: Add the hot solvent in small portions to the crude solid until it just dissolves. This prevents using an excessive amount, which would reduce yield.[1] 3. Hot Filtration: If a portion of the solid remains undissolved after adding a reasonable amount of hot solvent, perform a hot filtration to remove the insoluble impurities.[2] This prevents them from co-precipitating with your product. |
| Oiling Out (Formation of a Liquid Instead of Crystals) | 1. Low Melting Point of Compound Relative to Solvent Boiling Point: The compound may be melting in the hot solvent before it can crystallize upon cooling.[7] 2. High Concentration of Impurities: Impurities can lower the melting point of the mixture and interfere with crystal lattice formation.[7] 3. Cooling Rate is Too Rapid: "Shock cooling," such as placing the hot flask directly in an ice bath, can cause the compound to separate as a supercooled liquid.[8] | 1. Solvent System Modification: Choose a lower-boiling point solvent or a mixed solvent system. For instance, dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes slightly cloudy (the cloud point), then reheat to clarify and cool slowly.[1] 2. Pre-purification: If the compound is highly impure, consider a preliminary purification step like column chromatography.[9] 3. Controlled Cooling: Allow the solution to cool slowly to room temperature on a benchtop, insulated with a beaker of hot water or on a cooling hot plate, before further cooling in an ice bath.[7][8] |
| No Crystal Formation Upon Cooling | 1. Too Much Solvent Was Used: The solution is not supersaturated at the lower temperature, preventing crystallization.[7][8] 2. Solution is Supersaturated but Lacks Nucleation Sites: Crystal growth requires an initial seed or surface to begin. | 1. Solvent Evaporation: Gently heat the solution to boil off some of the solvent to increase the concentration.[1] Alternatively, a rotary evaporator can be used to carefully remove excess solvent.[7] 2. Induce Crystallization: a. Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites.[2] b. Seeding: Add a tiny crystal of the pure compound to the cooled solution to act as a template for crystal growth. |
| Low Crystal Yield | 1. Incomplete Crystallization: The solution was not cooled sufficiently or for a long enough duration.[1][8] 2. Excessive Washing of Crystals: Washing with a large volume of cold solvent can dissolve a significant portion of the product.[1] 3. Choice of a "Too Good" Solvent: The compound has high solubility in the solvent even at low temperatures.[1] | 1. Optimize Cooling: Ensure the solution is cooled in an ice bath to maximize the precipitation of the solid.[8] Allow sufficient time for crystallization to complete. 2. Minimal Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to rinse away impurities without significant product loss. 3. Solvent Re-evaluation: If the yield is consistently low, consider a different solvent or a mixed solvent system where the compound's solubility is lower at cold temperatures.[1] |
| Formation of a Precipitate Instead of Crystals | 1. Rapid Cooling: Dropping the temperature too quickly causes the solid to crash out of solution in an amorphous or microcrystalline form, which can trap impurities.[8] 2. Agitation During Cooling: Disturbing the solution as it cools can lead to rapid, uncontrolled precipitation.[8] | 1. Gradual Cooling: Allow the flask to cool slowly and undisturbed to room temperature before placing it in an ice bath. This promotes the growth of larger, purer crystals.[8] 2. Minimize Disturbance: Avoid moving or agitating the flask during the cooling and crystallization process.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the best single solvent for recrystallizing 1,3-Butanedione, 1-(4-nitrophenyl)-?
A1: While the ideal solvent should be determined experimentally, good starting points for nitrophenyl compounds include ethanol, methanol, acetone, and ethyl acetate.[3][4][5] The principle of "like dissolves like" suggests that these moderately polar solvents should effectively dissolve the compound when hot and allow for crystallization upon cooling.
Q2: How can I determine the appropriate amount of solvent to use?
A2: The goal is to use the minimum amount of hot solvent to fully dissolve the crude product.[1] Start by adding a small volume of solvent to your crude material and heating it to boiling. Continue adding small portions of hot solvent until the solid is completely dissolved. Adding too much solvent is a common reason for poor or no crystal formation.[7][8]
Q3: My compound has oiled out. What should I do?
A3: If an oil forms, reheat the solution to redissolve the oil. You can then try adding a small amount of additional solvent and allowing it to cool more slowly.[7] If oiling out persists, it may be necessary to switch to a different solvent or purify the compound by another method, such as column chromatography, before attempting recrystallization again.[7]
Q4: How can I improve the purity of my recrystallized product?
A4: To enhance purity, ensure that all soluble impurities are removed during the hot filtration step and that the final crystals are washed with a small amount of ice-cold solvent to remove any adhering mother liquor. Slow, undisturbed cooling is crucial for the formation of well-ordered crystals that exclude impurities.[8] For some diketones, complexation with a metal salt, followed by decomposition of the complex, can be an effective purification method.[10]
Q5: What are the key characteristics of a successful recrystallization?
A5: A successful recrystallization will yield a product with a sharper and higher melting point compared to the crude material. Visually, the crystals should appear more uniform in shape and size with shiny surfaces.[8]
Experimental Protocol: Recrystallization of 1,3-Butanedione, 1-(4-nitrophenyl)-
This protocol provides a general guideline. The specific solvent and volumes may need to be optimized based on the purity of the starting material.
Materials:
-
Crude 1,3-Butanedione, 1-(4-nitrophenyl)-
-
Selected recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flasks
-
Heating source (hot plate or heating mantle)
-
Filter paper
-
Buchner funnel and filter flask
-
Glass rod
-
Ice bath
Procedure:
-
Solvent Selection: Based on preliminary tests or literature, select an appropriate solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to a gentle boil. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.
Recrystallization Workflow Diagram
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. wjpsonline.com [wjpsonline.com]
- 10. US20040068145A1 - Process for the purification of 1,3-diketones - Google Patents [patents.google.com]
Side reactions of 1-(4-nitrophenyl)butane-1,3-dione in heterocyclic synthesis
Technical Support Center: 1-(4-nitrophenyl)butane-1,3-dione
Welcome to the technical support guide for 1-(4-nitrophenyl)butane-1,3-dione. This resource is designed for researchers, medicinal chemists, and process development scientists utilizing this versatile building block in the synthesis of heterocyclic compounds. As a highly functionalized β-diketone, it serves as a key precursor for a range of pharmacologically relevant scaffolds, including pyrazoles, pyrimidines, and isoxazoles.[1] However, its reactivity profile, influenced by the strong electron-withdrawing 4-nitrophenyl group, presents unique challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate potential side reactions and optimize your synthetic outcomes.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. Each solution is grounded in mechanistic principles to empower you to make informed decisions.
Q1: My pyrazole synthesis with hydrazine hydrate is yielding a mixture of two regioisomers that are difficult to separate. How can I control the regioselectivity?
Problem: You are observing the formation of both 3-methyl-5-(4-nitrophenyl)-1H-pyrazole and 5-methyl-3-(4-nitrophenyl)-1H-pyrazole.
Probable Cause(s): The core of this issue lies in the competing reactivity of the two carbonyl groups in 1-(4-nitrophenyl)butane-1,3-dione. The benzoyl carbonyl is rendered more electrophilic by the electron-withdrawing nitro group, while the acetyl carbonyl is less sterically hindered. The nucleophilic attack of hydrazine can occur at either site, and the reaction conditions, particularly pH, dictate the preferred pathway.
-
Kinetic vs. Thermodynamic Control: Under neutral or mildly acidic conditions, the reaction is often under kinetic control, favoring attack at the most electrophilic center (the benzoyl carbonyl). Under more basic conditions, the reaction can become reversible, leading to a thermodynamically controlled product distribution, which may be a mixture.
-
Hydrazine Reactivity: Hydrazine is an unsymmetrical nucleophile. The initial condensation can occur through either nitrogen atom, although the subsequent cyclization and dehydration steps lock in the final regiochemistry.
Recommended Solutions:
-
pH Adjustment for Regioselective Control: The most effective method for controlling regioselectivity is careful pH management.[2]
-
For 3-methyl-5-(4-nitrophenyl)-1H-pyrazole (Attack at Benzoyl Carbonyl): Perform the reaction under mildly acidic conditions. The acid protonates the carbonyl oxygen, further activating the more electronically deficient benzoyl group towards nucleophilic attack.
-
For 5-methyl-3-(4-nitrophenyl)-1H-pyrazole (Attack at Acetyl Carbonyl): While less common, some protocols suggest that neutral or slightly basic conditions in specific solvent systems might favor attack at the less hindered acetyl position. However, achieving high selectivity for this isomer is often more challenging.[3][4]
-
-
Protocol for Acid-Catalyzed Regioselective Pyrazole Synthesis:
-
Dissolve 1-(4-nitrophenyl)butane-1,3-dione (1.0 eq) in ethanol or glacial acetic acid.
-
Add hydrazine hydrate (1.1 eq) dropwise at room temperature. If using ethanol, add a catalytic amount of a strong acid like HCl (e.g., 0.1 eq).
-
Stir the reaction at room temperature or gentle heat (40-60 °C) and monitor by TLC.
-
Upon completion, neutralize the acid carefully with a base like sodium bicarbonate solution before workup.
-
Analyze the crude product by ¹H NMR to confirm the regiochemical outcome before purification.
-
-
Use of Substituted Hydrazines: Using a substituted hydrazine (e.g., phenylhydrazine) can sometimes enhance regioselectivity due to steric interactions in the transition state.
Below is a diagram illustrating the competing reaction pathways.
Caption: Competing pathways in pyrazole synthesis.
Q2: My reaction is turning into a dark, insoluble tar, and I have a very low yield of the desired product.
Problem: The reaction mixture darkens significantly upon adding base or heating, resulting in polymerization or decomposition.
Probable Cause(s):
-
Base-Induced Self-Condensation: The methylene protons of the β-diketone are highly acidic (pKa ≈ 9-11 in water) due to stabilization of the resulting enolate by two carbonyl groups and the nitro-aromatic system. Strong bases can deprotonate the terminal methyl group as well, initiating aldol-type self-condensation reactions, which lead to complex polymeric byproducts.[5]
-
Thermal Decomposition: 1-(4-nitrophenyl)butane-1,3-dione, like many nitroaromatic compounds, can be thermally sensitive, especially in the presence of impurities or strong reagents.
Recommended Solutions:
-
Use Milder Bases: Avoid strong bases like sodium hydroxide, sodium ethoxide, or LDA if possible. Opt for milder, non-nucleophilic organic bases or inorganic salts.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C, and only heat if necessary. Monitor progress closely by TLC to avoid prolonged heating.
-
Inert Atmosphere: While less common for simple condensations, if oxidative side reactions are suspected, running the reaction under an inert atmosphere (N₂ or Ar) can prevent the formation of colored degradation products.
| Base Strength | Recommended Bases | Bases to Avoid (if possible) |
| Mild | Piperidine, Triethylamine (Et₃N), Sodium Acetate (NaOAc) | Sodium Hydroxide (NaOH) |
| Moderate | Potassium Carbonate (K₂CO₃), DBU | Sodium Ethoxide (NaOEt) |
| Strong | - | Lithium Diisopropylamide (LDA) |
| Caption: Recommended base selection for minimizing self-condensation. |
Q3: My crude product analysis shows the presence of 4-nitrobenzoic acid and acetone. What is causing this?
Problem: The starting diketone is degrading back to its synthetic precursors.
Probable Cause(s):
-
Retro-Claisen Condensation (Hydrolysis): This is a classic side reaction for β-diketones. It is the reverse of the Claisen condensation used to synthesize them and is readily catalyzed by both strong acids and strong bases, particularly in the presence of water.[6] The reaction proceeds via nucleophilic attack (e.g., by hydroxide) on one of the carbonyls, leading to the cleavage of the central C-C bond.
Recommended Solutions:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and ensure all glassware is oven- or flame-dried before use. If your reagents (e.g., hydrazine hydrate) contain water, this side reaction is more likely. Consider using anhydrous hydrazine if the problem persists.
-
Strict pH Control: Avoid extremes of pH. If the desired reaction requires a strong base, use it stoichiometrically rather than in large excess and run the reaction at low temperature to minimize the rate of hydrolysis.
-
Buffered Systems: For sensitive substrates, using a buffer solution can help maintain the pH in the optimal range for heterocycle formation while minimizing hydrolysis.
Caption: Troubleshooting decision workflow.
Frequently Asked Questions (FAQs)
Q1: What is the dominant tautomeric form of 1-(4-nitrophenyl)butane-1,3-dione in solution, and how does this affect its reactivity?
Answer: 1-(4-nitrophenyl)butane-1,3-dione exists as an equilibrium mixture of a diketo form and two possible enol forms. In the solid state, X-ray crystallography has shown the molecule exists as the enol tautomer.[7] In solution, the position of the equilibrium is highly solvent-dependent. In non-polar solvents like CDCl₃, the enol form is significant due to stabilization by an internal hydrogen bond. In polar, protic solvents, the diketo form may be more prevalent.
This tautomerism is critical to its reactivity:
-
As a Nucleophile: The enol or enolate form can act as a nucleophile through the central carbon atom in reactions like C-alkylation or acylation.
-
As an Electrophile: The diketo form presents two electrophilic carbonyl carbons, which are the sites of attack for nitrogen nucleophiles (like hydrazine or urea) in heterocyclic synthesis.[1][8]
Q2: How does the 4-nitrophenyl group specifically influence the reaction pathways compared to an unsubstituted benzoylacetone?
Answer: The 4-nitrophenyl group is a powerful electron-withdrawing group due to both its inductive (-I) and resonance (-M) effects. This has two major consequences:
-
Increased Acidity: It significantly increases the acidity of the central methylene protons. This makes enolate formation easier, often allowing for the use of milder bases and lower reaction temperatures compared to unsubstituted analogues.
-
Enhanced Electrophilicity: It strongly activates the adjacent benzoyl carbonyl carbon, making it a much more potent electrophile than the acetyl carbonyl. This electronic bias is the primary reason why regioselectivity can be achieved under kinetic control, as discussed in Troubleshooting Q1.
Q3: What are the key ¹H NMR signals to look for to distinguish between the starting material and the two regioisomeric pyrazole products?
Answer: ¹H NMR spectroscopy is the best tool for rapid assessment of your reaction's outcome.
| Compound | Key ¹H NMR Signals (Approx. δ in CDCl₃) | Diagnostic Feature |
| Starting Material (Enol form) | ~2.2 ppm (s, 3H, CH₃), ~6.2 ppm (s, 1H, vinyl CH), 7.8-8.3 ppm (m, 4H, Ar-H), ~16 ppm (br s, 1H, enol OH) | The presence of the sharp vinyl proton singlet and the very downfield enol proton. |
| 3-Methyl-5-(4-nitrophenyl)-pyrazole | ~2.4 ppm (s, 3H, CH₃), ~6.8 ppm (s, 1H, pyrazole CH), 7.6-8.3 ppm (m, 4H, Ar-H), ~11-13 ppm (br s, 1H, NH) | A single pyrazole ring proton signal. The methyl group is attached to the C3 position. |
| 5-Methyl-3-(4-nitrophenyl)-pyrazole | ~2.5 ppm (s, 3H, CH₃), ~6.7 ppm (s, 1H, pyrazole CH), 7.9-8.3 ppm (m, 4H, Ar-H), ~11-13 ppm (br s, 1H, NH) | A single pyrazole ring proton signal. Chemical shifts will be subtly different from the other isomer. Confirmation often requires 2D NMR (NOESY) or comparison to an authentic sample. |
| Caption: Diagnostic ¹H NMR shifts for reaction monitoring. |
References
- The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. (2025).
- pH control of nucleophilic/electrophilic oxid
- Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4).
- 1-(4-nitrophenyl)butane-1,3-dione synthesis. ChemicalBook.
- Kinetic study of the reactions of p‐nitrophenyl acetate and p‐nitrophenyl benzoate with oximate nucleophiles.
- (PDF) Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydro-isoquinolines Bearing 3(4).
- β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research and Allied Sciences.
- Recent advances in the application of β-ketonitriles as multifunctional intermedi
- Recent Developments in the Synthesis of β-Diketones. MDPI.
- pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv.
- Base-mediated reaction of hydrazones and nitroolefins with a reversed regioselectivity: a novel synthesis of 1,3,4-trisubstituted pyrazoles. PubMed.
- Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles. Organic Chemistry Portal.
- Crystal structure of the enol form of 1-(4-nitrophenyl)butane-1,3-dione. Sci-Hub.
Sources
- 1. ijpras.com [ijpras.com]
- 2. pH control of nucleophilic/electrophilic oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Base-mediated reaction of hydrazones and nitroolefins with a reversed regioselectivity: a novel synthesis of 1,3,4-trisubstituted pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles [organic-chemistry.org]
- 5. Recent Developments in the Synthesis of β-Diketones [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Sci-Hub. Crystal structure of the enol form of 1-(4-nitrophenyl)butane-1,3-dione / Journal of the Chemical Society, Perkin Transactions 2, 1976 [sci-hub.ru]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in Reactions of 1-(4-nitrophenyl)-1,3-butanedione
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-nitrophenyl)-1,3-butanedione. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of regioselectivity in your experiments. The unique electronic and steric environment of this β-diketone presents both challenges and opportunities in synthetic chemistry. Here, we dissect the underlying principles and offer practical solutions to achieve your desired regiochemical outcomes.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific problems you may encounter during your reactions, providing explanations and actionable protocols to steer your synthesis toward the intended product.
Question 1: My alkylation reaction is yielding a mixture of C- and O-alkylated products. How can I selectively favor C-alkylation?
Underlying Cause: The formation of C- vs. O-alkylated products is a classic problem in the chemistry of enolates, which are ambident nucleophiles.[1] The outcome is highly dependent on the reaction conditions, which influence the kinetic versus thermodynamic control of the reaction. The strong electron-withdrawing nitro group on the phenyl ring of 1-(4-nitrophenyl)-1,3-butanedione further complicates this by influencing the charge distribution in the enolate.
Solution: To favor C-alkylation, you need to promote conditions that lead to the thermodynamically more stable product. This generally involves creating a "tighter" ion pair between the enolate and the counter-ion, and using a "softer" electrophile.
Experimental Protocol: Maximizing C-Alkylation
-
Choice of Base and Solvent:
-
Use a base with a smaller counter-ion, such as a lithium base (e.g., lithium diisopropylamide - LDA) in a non-polar, aprotic solvent like tetrahydrofuran (THF) or diethyl ether. The small lithium cation coordinates tightly with the oxygen atoms of the enolate, sterically hindering O-alkylation and promoting C-alkylation.[2]
-
Alternatively, for less reactive alkylating agents, a weaker base like potassium carbonate in a polar aprotic solvent such as DMF or acetonitrile can be effective.[3]
-
-
Choice of Alkylating Agent:
-
Employ "softer" alkylating agents. Alkyl iodides are generally preferred over bromides or chlorides for C-alkylation due to the Hard-Soft Acid-Base (HSAB) principle.[4]
-
-
Temperature Control:
-
Run the reaction at a lower temperature (e.g., -78 °C to 0 °C) during the deprotonation and alkylation steps. This helps to favor the kinetic product, which in many cases with tight ion pairing, is the C-alkylated product.
-
-
Step-by-Step Procedure:
-
Dissolve 1-(4-nitrophenyl)-1,3-butanedione in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C.
-
Slowly add one equivalent of LDA.
-
Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Add the alkyl iodide dropwise.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Proceed with standard workup and purification.
-
Question 2: In my condensation reaction with a substituted hydrazine, I'm getting a mixture of two pyrazole regioisomers. How can I control which nitrogen atom attacks which carbonyl group?
Underlying Cause: The reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine can lead to two different pyrazole regioisomers.[5][6] The regioselectivity is determined by which carbonyl carbon is more electrophilic and which nitrogen of the hydrazine is more nucleophilic, as well as the reaction conditions (e.g., pH). The electron-withdrawing nitro group significantly increases the electrophilicity of the adjacent benzoyl carbonyl.
Solution: To control the regioselectivity, you can manipulate the reaction conditions to favor the attack of a specific hydrazine nitrogen at a specific carbonyl. Acid catalysis is often employed in these reactions.[5]
Experimental Protocol: Regiocontrolled Pyrazole Synthesis
-
Reaction Conditions for Selective Attack at the Benzoyl Carbonyl:
-
The benzoyl carbonyl is more electrophilic due to the electron-withdrawing nitro group. To favor the attack of the more nucleophilic nitrogen of the substituted hydrazine at this position, milder acidic conditions are often beneficial.
-
Procedure: Dissolve 1-(4-nitrophenyl)-1,3-butanedione in ethanol. Add a catalytic amount of a mild acid like acetic acid. Add the substituted hydrazine and reflux the mixture until the reaction is complete.
-
-
Reaction Conditions for Selective Attack at the Acetyl Carbonyl:
-
Under strongly acidic conditions, the acetyl carbonyl can be protonated, increasing its electrophilicity. This can sometimes favor attack by the less hindered nitrogen of the hydrazine at this position.
-
Procedure: Dissolve the diketone in a solvent like ethanol and add a stronger acid catalyst, such as a few drops of concentrated sulfuric or hydrochloric acid.[7] Add the hydrazine and monitor the reaction closely.
-
Data Presentation: Influence of Catalyst on Pyrazole Regioselectivity
| Catalyst | Proposed Predominant Isomer | Rationale |
| Acetic Acid (mild) | Attack at benzoyl carbonyl | The inherent higher electrophilicity of the benzoyl carbonyl directs the reaction. |
| Sulfuric Acid (strong) | Potential for increased attack at acetyl carbonyl | Protonation of the less sterically hindered acetyl carbonyl can enhance its reactivity. |
Question 3: I am attempting a condensation with urea to form a pyrimidine derivative, but the yields are low and I'm observing side products. How can I optimize this reaction?
Underlying Cause: The synthesis of pyrimidines from 1,3-dicarbonyl compounds and urea (or its derivatives like thiourea or guanidine) is a well-established method.[8] However, the reactivity of both components can lead to side reactions if not properly controlled. The electron-withdrawing nature of the 4-nitrophenyl group can influence the stability of intermediates.
Solution: Optimization of the catalyst, solvent, and reaction temperature is crucial for an efficient pyrimidine synthesis.
Experimental Protocol: Optimized Pyrimidine Synthesis
-
Catalyst Selection:
-
While traditional methods use strong acids or bases, Lewis acid catalysts like YbCl₃ have been shown to be effective under solvent-free conditions.[8]
-
Acid catalysts like hydrochloric acid or sulfuric acid in a suitable solvent are also commonly used.
-
-
Solvent and Temperature:
-
Ethanol is a common solvent for this condensation, typically with refluxing temperature.
-
For some substrates, higher boiling point solvents like n-propanol may improve yields.[9]
-
-
Step-by-Step Procedure (Acid-Catalyzed):
-
To a solution of 1-(4-nitrophenyl)-1,3-butanedione in ethanol, add an equimolar amount of urea.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).
-
The product may precipitate and can be collected by filtration. Further purification can be done by recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the acidic protons in 1-(4-nitrophenyl)-1,3-butanedione and how does this affect its reactivity?
The most acidic protons are on the methylene carbon (C2) situated between the two carbonyl groups. The pKa of these protons is significantly lowered due to the electron-withdrawing effect of both adjacent carbonyls and the distant, yet powerful, nitro group. This makes deprotonation to form the enolate relatively easy, which is the first step in many of its reactions, including alkylations and condensations.
Q2: How does the 4-nitro group influence the regioselectivity of reactions?
The 4-nitro group is a strong electron-withdrawing group that deactivates the aromatic ring and increases the electrophilicity of the benzoyl carbonyl carbon.[10] This has several consequences:
-
In nucleophilic additions to the carbonyls (e.g., hydrazine condensation): The benzoyl carbonyl is generally more reactive towards nucleophiles than the acetyl carbonyl.
-
In enolate formation: The increased acidity of the C2 protons facilitates enolate formation. The negative charge of the enolate is delocalized over both carbonyls and the aromatic ring, influencing its nucleophilicity.
Q3: Can I achieve regioselective acylation at the C2 position?
Yes, C-acylation can be achieved under similar conditions to C-alkylation, favoring thermodynamic control. Using a strong base to form the enolate followed by reaction with an acylating agent like an acid chloride or anhydride is a common approach.[11] However, O-acylation can be a competing reaction. To favor C-acylation, the use of magnesium enolates, formed with reagents like MgBr₂·OEt₂, has been shown to be effective.
Visualization of Key Concepts
Diagram 1: Enolate Formation and Ambident Nucleophilicity
Caption: Formation of the enolate and its subsequent reaction pathways.
Diagram 2: Regioselective Pyrazole Synthesis Workflow
Caption: Decision tree for controlling pyrazole regioselectivity.
References
-
Trost, B. M., & Li, C. J. (2014). Modern Alkenylation. Wiley-VCH. [Link]
-
Ballini, R., Barboni, L., Fiorini, D., Palmieri, A., & Petrini, M. (2006). Nitrocompounds as useful reagents for the synthesis of dicarbonyl derivatives. Arkivoc, 2006(6), 127-152. [Link]
-
El-Sayed, A. A. (2008). Synthesis of Pyrimidine Derivatives. Mansoura University. [Link]
-
Craig, D. (2004). Organic Synthesis Lecture 3. Imperial College London. [Link]
-
Aggarwal, S., Kumar, R., & Kumar, V. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(12), 3245. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Singh, S. K., & Singh, A. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 35-43. [Link]
-
Aggarwal, S., Kumar, R., & Kumar, V. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(12), 3245. [Link]
-
Jee, S., & Park, J. (2019). α- and β-Functionalized Ketones from 1,3-Dienes and Aldehydes: Control of Regio. Accounts of Chemical Research, 52(10), 2849–2862. [Link]
-
Çetinkaya, E., & Aydınalp, M. (2016). Synthesis of Some New Pyrazoles. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 221-230. [Link]
-
Sharma, K., Patil, U. Y., Sharma, S. C., & Kapoor, M. (2020). Study the alkylation behavior of 1, 3-dicarbonyl systems with alkyl halides. AIP Conference Proceedings, 2220(1), 020084. [Link]
-
Ballini, R., Barboni, L., Fiorini, D., Palmieri, A., & Petrini, M. (2006). Nitro Compounds as Useful Reagents for the Synthesis of Dicarbonyl Derivatives. Arkivoc, 2006(6), 127-152. [Link]
-
de la Torre, M. C. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(11), 3169. [Link]
-
Neubacher, S. (2012). C- or O-Alkylation?. ChemistryViews. [Link]
-
Li, Y., & He, C. (2018). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 23(10), 2561. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diketones. [Link]
-
Zayia, G. H. (2008). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. Molecules, 13(10), 2601–2608. [Link]
-
Baran, P. S., & O'Malley, D. P. (2006). ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. Heterocycles, 70(1), 581. [Link]
-
Rocha, D. A., & de Souza, R. O. (2021). Mechanisms for the synthesis of pyrimidines starting from urea or guanidine in the presence of cyanoacetaldehyde (CAA) and cyanate. RSC Advances, 11(23), 13865-13872. [Link]
-
PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation. [Link]
-
Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]
-
He, C., & Li, Y. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3647. [Link]
-
Kumar, A., & Singh, R. K. (2019). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 9(4), 523-533. [Link]
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- 10. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,3-Diketone synthesis [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Optimizing Reactions with 1-(4-nitrophenyl)-1,3-butanedione
Welcome to the technical support center for optimizing reactions involving 1-(4-nitrophenyl)-1,3-butanedione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during experimentation. The following question-and-answer format addresses specific issues, explains the underlying chemical principles, and offers practical, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Foundational Catalyst Selection
Q1: I am planning a reaction with 1-(4-nitrophenyl)-1,3-butanedione. What are the primary reaction types I can expect, and how does that influence my initial catalyst choice?
A1: 1-(4-nitrophenyl)-1,3-butanedione is a versatile β-dicarbonyl compound, making it a valuable precursor for synthesizing a variety of organic molecules, particularly heterocyclic compounds.[1] The two carbonyl groups and the acidic α-hydrogens are the primary sites of reactivity.[2] Your choice of catalyst will fundamentally depend on which of these sites you wish to activate.
The most common reactions involving this substrate include:
-
Knoevenagel Condensation: This reaction involves the condensation of the active methylene group (the CH2 between the two carbonyls) with an aldehyde or ketone. This is typically a base-catalyzed reaction. Weak bases like piperidine, pyridine, or ammonium salts are commonly employed to avoid self-condensation of the carbonyl reactant.[3]
-
Paal-Knorr Synthesis: This is a classic method for synthesizing furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[4][5] Since your starting material is a 1,3-dicarbonyl, it will first need to be converted to a 1,4-dicarbonyl, often through a Michael addition. The subsequent cyclization in a Paal-Knorr synthesis is typically acid-catalyzed.[6] Protic acids (e.g., HCl, H₂SO₄, p-TsOH) or Lewis acids (e.g., ZnBr₂, BF₃·Et₂O) are effective.[4]
-
Multicomponent Reactions (e.g., Hantzsch or Biginelli reactions): These one-pot reactions involve three or more reactants to form a complex product.[7][8] For example, the Hantzsch pyridine synthesis involves a β-ketoester (like your substrate), an aldehyde, and ammonia or an amine.[9] These reactions are often acid-catalyzed.
-
Selective Reduction of the Nitro Group: The nitro group on the phenyl ring can be reduced to an amine, opening up further synthetic possibilities. This transformation requires a reducing agent and often a catalyst.[10] Common choices include catalytic hydrogenation (e.g., H₂ with Pd/C) or metal-based reducing systems.[10][11][12]
The initial choice of an acid or base catalyst is a critical first step in directing the reaction towards your desired product.
Q2: My Knoevenagel condensation with 1-(4-nitrophenyl)-1,3-butanedione is giving a low yield. What are the most likely causes and how can I troubleshoot this?
A2: Low yields in Knoevenagel condensations are a common issue and can often be resolved by systematically evaluating the reaction parameters.[3][13] The primary factors to investigate are the catalyst, solvent, and reaction conditions.
Troubleshooting Steps for Low Yield in Knoevenagel Condensation:
-
Catalyst Choice and Activity:
-
Problem: The base catalyst may be too strong, leading to self-condensation of the aldehyde or ketone reactant, or it may be too weak or impure to effectively deprotonate the active methylene compound of your dione.[3]
-
Solution: Switch to a weaker base. Piperidine, pyridine, or ammonium acetate are generally good starting points.[3] Ensure your catalyst is fresh and pure. If you suspect catalyst deactivation, use a freshly opened bottle or purify the existing stock.
-
-
Solvent Effects:
-
Problem: The polarity of the solvent can significantly impact the reaction rate and equilibrium.[3]
-
Solution: Experiment with different solvents. Ethanol or toluene are common choices. Toluene is particularly useful as it allows for the azeotropic removal of water using a Dean-Stark apparatus, which can drive the reaction to completion.[3]
-
-
Water Removal:
-
Problem: The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.[13]
-
Solution: If not already doing so, use a Dean-Stark apparatus with a solvent like toluene to remove water as it is formed. Alternatively, adding a dehydrating agent to the reaction mixture can be effective.
-
-
Reaction Temperature and Time:
-
Problem: The reaction may be too slow at room temperature, or prolonged heating could lead to side reactions or degradation.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[6] Gentle heating (e.g., 40-80°C) can often increase the reaction rate and yield.[13] Optimize the reaction time based on TLC analysis to avoid the formation of byproducts.
-
Section 2: Advanced Catalyst Selection and Troubleshooting
Q3: I am attempting a Paal-Knorr synthesis to form a substituted pyrrole, but I am observing significant furan byproduct formation. How can I improve the selectivity for the pyrrole?
A3: The formation of furan byproducts is a known competing reaction in the Paal-Knorr synthesis, especially under strongly acidic conditions.[6] The key to favoring pyrrole formation lies in controlling the pH and choosing the right catalyst and reaction conditions.
Strategies to Minimize Furan Byproduct in Paal-Knorr Synthesis:
-
pH Control: The reaction should be conducted under neutral or weakly acidic conditions.[6] The addition of a weak acid like acetic acid can accelerate the pyrrole formation.[6] If the pH drops below 3, the formation of furan byproducts becomes a significant competing reaction.[6]
-
Catalyst Selection: While protic acids are common, consider using a milder Lewis acid catalyst, such as Sc(OTf)₃.[6]
-
Amine Concentration: Ensure you are using a sufficient excess of the primary amine (typically 1.1 - 1.5 equivalents) to favor the formation of the hemiaminal intermediate required for pyrrole synthesis.[5][6]
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Ethanol or acetic acid are common solvents for this synthesis.[6] In some cases, running the reaction under solvent-free conditions can improve yields and reduce side reactions.
Below is a diagram illustrating the decision-making process for optimizing a Paal-Knorr synthesis.
Caption: Troubleshooting logic for improving pyrrole selectivity in Paal-Knorr synthesis.
Q4: I need to selectively reduce the nitro group of 1-(4-nitrophenyl)-1,3-butanedione without affecting the dicarbonyl functionality. What catalytic systems are recommended?
A4: The selective reduction of a nitro group in the presence of carbonyl groups is a common challenge in organic synthesis.[10] Catalytic hydrogenation is a powerful method, but the choice of catalyst and conditions is crucial to avoid reduction of the ketones.
Recommended Catalytic Systems for Selective Nitro Group Reduction:
| Catalyst System | Reductant | Solvent | Key Advantages | Potential Issues |
| Pd/C | H₂ (gas) | Ethanol, Ethyl Acetate | High efficiency, readily available. | Can sometimes reduce other functional groups.[11] |
| Raney Nickel | H₂ (gas) | Ethanol | Good for substrates with halides where dehalogenation is a concern with Pd/C.[11] | Can be pyrophoric. |
| Fe/CaCl₂ | Hydrazine hydrate | Water/Ethanol | Mild, cost-effective, and tolerates a wide range of functional groups.[14] | Requires careful control of reaction conditions. |
| SnCl₂ | HCl | Ethanol | Mild conditions, good for substrates with other reducible groups.[11] | Stoichiometric amounts of tin salts are produced as waste. |
| Zn/AcOH | Acetic Acid | Acetic Acid | Mild and effective for reducing nitro groups in the presence of other reducible functionalities.[11][12] | Generates zinc waste. |
| Co₂(CO)₈/H₂O | H₂O | DME | Highly selective for the nitro group, leaving carbonyls and halides intact.[10] | Requires handling of a metal carbonyl complex. |
Experimental Protocol: Selective Nitro Group Reduction using Pd/C
-
Reaction Setup: In a round-bottom flask, dissolve 1-(4-nitrophenyl)-1,3-butanedione (1.0 eq.) in ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Fit the flask with a hydrogen balloon and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.
Section 3: Experimental Protocols and Data
Q5: Can you provide a general protocol for a trial optimization of a Knoevenagel condensation with 1-(4-nitrophenyl)-1,3-butanedione and an aromatic aldehyde?
A5: Certainly. This protocol provides a starting point for optimizing the reaction. It is recommended to run small-scale trials to identify the optimal conditions before scaling up.
General Protocol for Knoevenagel Condensation Optimization:
-
Reactant Preparation: Ensure the 1-(4-nitrophenyl)-1,3-butanedione and the aromatic aldehyde are pure. If necessary, purify them by recrystallization or distillation.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-nitrophenyl)-1,3-butanedione (1.0 eq.) and the aromatic aldehyde (1.0-1.2 eq.).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol or toluene). Add the weak base catalyst (e.g., piperidine, 0.1 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture. If a precipitate forms, filter the solid product and wash it with a suitable solvent (e.g., cold ethanol). If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.[3]
Table of Catalyst and Solvent Effects on Knoevenagel Condensation Yield:
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine (10) | Ethanol | 78 | 4 | 75 |
| 2 | Pyridine (10) | Ethanol | 78 | 6 | 68 |
| 3 | Ammonium Acetate (20) | Toluene | 110 | 3 | 85 |
| 4 | L-proline (15) | DMSO | 60 | 5 | 82 |
Note: These are representative values and actual results may vary depending on the specific aldehyde used.
The following workflow diagram illustrates the experimental process.
Caption: Experimental workflow for the Knoevenagel condensation.
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde. BenchChem.
- BenchChem Technical Support Team. (2025). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles. BenchChem.
- Kim, S., et al. (n.d.). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. SciSpace.
- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis. Alfa Chemistry.
- Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia.
- MDPI. (2024).
- MDPI. (n.d.).
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal.
- Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
- KPU Pressbooks. (n.d.). 8.3 β-dicarbonyl Compounds in Organic Synthesis. KPU Pressbooks.
- Sigma-Aldrich. (n.d.).
- RSC Publishing. (n.d.). Part I: Nitroalkenes in the synthesis of heterocyclic compounds. RSC Publishing.
- NIH. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). NIH.
- NIH. (2023). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. NIH.
Sources
- 1. Part I: Nitroalkenes in the synthesis of heterocyclic compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Technical Support Center: Purification of 1,3-Butanedione, 1-(4-nitrophenyl)-
As a Senior Application Scientist, this guide provides in-depth troubleshooting and frequently asked questions for researchers encountering challenges in the purification of 1,3-Butanedione, 1-(4-nitrophenyl)-. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your experimental work.
Section 1: Understanding the Compound and Potential Impurities
1,3-Butanedione, 1-(4-nitrophenyl)- (CAS 4023-82-9) is a β-dicarbonyl compound.[1][2] Its synthesis often involves a Claisen condensation or a related C-C bond-forming reaction.[3][4] Understanding the synthetic route is crucial for anticipating likely impurities.
dot
Caption: Origin of common impurities in the synthesis of the target compound.
FAQ: What are the most common impurities I should expect?
-
Unreacted Starting Materials: Depending on the specific synthesis, you may find residual 4-nitroacetophenone or ethyl 4-nitrobenzoate, along with the corresponding acetyl source (e.g., acetone, ethyl acetate).
-
Self-Condensation Products: If a starting material with α-hydrogens is used (like ethyl acetate), it can condense with itself, leading to byproducts like ethyl acetoacetate.[5] Efficient crossed Claisen reactions are designed to minimize this, but it can still occur.[5][6]
-
Color-Forming Bodies: Crude reaction mixtures can contain minor, highly colored impurities, often from side reactions or degradation, which can give the product a yellow or brown tint.[7]
-
Residual Base and Salts: The base used to catalyze the reaction (e.g., sodium ethoxide) and the salts formed during acidic workup must be removed.
Section 2: Troubleshooting Purification by Recrystallization
Recrystallization is often the first and most effective method for purifying solid organic compounds. Success hinges on selecting an appropriate solvent system.
FAQ: My product is an off-white or yellow solid. How do I choose the best recrystallization solvent?
The ideal solvent should dissolve the compound poorly at low temperatures but completely at its boiling point.
Step-by-Step Solvent Screening Protocol:
-
Preparation: Place ~20-30 mg of your crude product into several small test tubes.
-
Solvent Addition: To each tube, add a different test solvent (see table below) dropwise at room temperature. A good candidate will not dissolve the solid immediately.
-
Heating: Heat the tubes that showed poor room-temperature solubility in a water or sand bath. The target compound should fully dissolve at or near the solvent's boiling point.
-
Cooling: Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath. The formation of clean, well-defined crystals indicates a suitable solvent.
-
Solvent Pairs: If no single solvent is ideal, try a solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at its boiling point. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of the "good" solvent to clarify and then allow it to cool slowly.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar Protic | Often a good starting point for moderately polar compounds. |
| Methanol | 65 | Polar Protic | More polar than ethanol; may be too strong a solvent. |
| Isopropanol | 82 | Polar Protic | Less polar than ethanol. |
| Ethyl Acetate | 77 | Polar Aprotic | Good for compounds of intermediate polarity. |
| Toluene | 111 | Nonpolar | May be effective, especially in a pair with a polar solvent. |
| Water | 100 | Polar Protic | Unlikely to work alone but excellent as an anti-solvent with ethanol or isopropanol. |
FAQ: After recrystallization, my product is still colored. What should I do?
This indicates the presence of highly-colored, soluble impurities.
-
Solution: Perform a "hot filtration" with activated carbon.
-
Dissolve the crude product in the minimum amount of hot recrystallization solvent.
-
Add a very small amount (spatula tip) of activated carbon to the hot solution. Caution: Add carbon to a solution below its boiling point to avoid bumping.
-
Swirl the mixture for a few minutes. The colored impurities will adsorb to the carbon's surface.
-
Filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the carbon.
-
Allow the clear, colorless (or less colored) filtrate to cool and crystallize as usual.
-
FAQ: My recrystallization yield is very low. How can I improve it?
-
Cause: Using too much solvent, cooling too quickly, or premature crystallization during hot filtration.
-
Troubleshooting:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the compound.
-
Slow Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath. This promotes the formation of larger, purer crystals and minimizes product loss in the mother liquor.
-
Mother Liquor: Concentrate the mother liquor (the liquid left after filtration) by boiling off some solvent and attempt a second crystallization to recover more product.
-
Pre-warm Funnel: When performing a hot filtration, ensure your funnel and receiving flask are pre-warmed to prevent the product from crashing out of solution prematurely.
-
Section 3: Troubleshooting Purification by Chromatography
When recrystallization is insufficient, column chromatography provides a higher degree of separation based on differential partitioning between a stationary phase and a mobile phase.
dot
Caption: Decision workflow for optimizing TLC and column chromatography.
FAQ: I'm not getting good separation on my silica column. What should I try?
Good separation starts with good method development using Thin Layer Chromatography (TLC).
Step-by-Step Column Chromatography Protocol:
-
TLC Analysis: First, analyze your crude mixture by TLC. The goal is to find a solvent system (e.g., Hexane:Ethyl Acetate) where your target compound has an Rf value of approximately 0.2-0.35, and is well-separated from its impurities.
-
Column Packing: Pack a column with silica gel using the chosen eluent system (as a slurry). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If solubility is an issue, adsorb the compound onto a small amount of silica gel (dry loading) and carefully add this to the top of the column.
-
Elution: Run the column by adding the eluent to the top and collecting fractions from the bottom. Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Combine & Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified product.
FAQ: My compound is streaking on the TLC plate and column. Why is this happening?
-
Cause 1: Acidity of the Compound. The α-protons of the β-dicarbonyl are acidic. Silica gel is also acidic. This can lead to strong interactions, causing tailing or streaking.
-
Solution: Add a small amount (~0.5-1%) of acetic acid to your eluent system. This can improve peak shape by keeping the compound in its protonated, less polar form.
-
-
Cause 2: Overloading. Too much sample was spotted on the TLC plate or loaded onto the column.
-
Solution: Use a more dilute solution for TLC spotting. For column chromatography, ensure you are not exceeding the column's capacity (a general rule is 1g of sample per 20-50g of silica).
-
-
Cause 3: Insolubility. The compound may be partially precipitating at the origin.
-
Solution: Ensure the compound is fully dissolved before spotting on the TLC plate. For column chromatography, use the dry loading method described above.
-
References
-
PubChem. (n.d.). 1,3-Butanedione, 1-(4-nitrophenyl)-. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4,4,4-Trifluoro-1-(4-nitrophenyl)-1,3-butanedione. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Crossed Claisen and Claisen Variation Reactions. Retrieved from [Link]
-
Solanki, P. V., et al. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
-
NROChemistry. (n.d.). Claisen Condensation: Mechanism & Examples. Retrieved from [Link]
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). US2768214A - Elimination of color-forming impurities from 1, 4-butanediol.
-
ResearchGate. (n.d.). Recrystallization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for the preparation of 1,3-dihydroxyphenazine. Retrieved from [Link]
-
WIPO. (n.d.). WO/2006/037957 PROCESS FOR THE PURIFICATION OF 1, 4-BUTANEDIOL. Retrieved from [Link]
-
Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
- Google Patents. (n.d.). EP0885864A1 - Process for purifying 1,4-butanediol by melt crystallization.
-
National Institutes of Health. (n.d.). Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine. Retrieved from [Link]
Sources
- 1. 1,3-Butanedione, 1-(4-nitrophenyl)- | C10H9NO4 | CID 95162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4023-82-9 CAS MSDS (1-(4-nitrophenyl)butane-1,3-dione) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 6. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. US2768214A - Elimination of color-forming impurities from 1, 4-butanediol - Google Patents [patents.google.com]
Validation & Comparative
A-Comparative-Guide-to-1_3-Butanedione-1-(4-nitrophenyl)--and-Other-β-Dicarbonyl-Compounds-for-Researchers-and-Drug-Development-Professionals
This guide provides an in-depth, objective comparison of 1,3-Butanedione, 1-(4-nitrophenyl)- with other common β-dicarbonyl compounds. It is designed to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications. The information presented is supported by experimental data and established scientific principles.
Introduction to β-Dicarbonyl Compounds
β-Dicarbonyl compounds are organic molecules characterized by the presence of two carbonyl groups separated by a single carbon atom.[1][2] This structural motif imparts unique chemical properties, making them valuable building blocks in organic synthesis.[1][3] A key feature of β-dicarbonyl compounds is the acidity of the α-hydrogen, the hydrogen on the carbon between the two carbonyl groups.[1][4] The resulting enolate is stabilized by resonance, delocalizing the negative charge onto both oxygen atoms.[5] This enhanced acidity and the stability of the conjugate base are central to their reactivity.[1]
β-Dicarbonyl compounds exist in a dynamic equilibrium between their keto and enol tautomers.[1][6] The position of this equilibrium is influenced by factors such as the structure of the compound, the solvent, and the temperature.[7][8]
Synthesis of β-Dicarbonyl Compounds
A primary method for synthesizing β-dicarbonyl compounds is the Claisen condensation.[9][10] This reaction involves the condensation of two ester molecules, or an ester and another carbonyl compound, in the presence of a strong base to form a β-keto ester or a β-diketone.[9][10] When the reaction occurs between two different esters, it is known as a crossed Claisen condensation.[11] To avoid a mixture of products in a crossed Claisen condensation, one of the esters should lack α-hydrogens.[11][12]
Another important synthetic route is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base.[13][14] This reaction is a versatile method for forming carbon-carbon double bonds.[13]
Key Properties for Comparison
The utility of a specific β-dicarbonyl compound is determined by several key properties that influence its reactivity and suitability for different applications. This guide will focus on a comparative analysis of these properties for 1,3-Butanedione, 1-(4-nitrophenyl)- and other representative β-dicarbonyl compounds.
Acidity (pKa)
The acidity of the α-hydrogen is a critical parameter. A lower pKa indicates a more acidic proton and a greater propensity to form the corresponding enolate, which is often the reactive species in many synthetic transformations. The presence of electron-withdrawing groups on the β-dicarbonyl skeleton generally increases the acidity of the α-proton.
| Compound | Structure | Approximate pKa |
| Acetylacetone (2,4-pentanedione) | CH₃COCH₂COCH₃ | 9 |
| Ethyl acetoacetate | CH₃COCH₂COOCH₂CH₃ | 11 |
| Diethyl malonate | CH₃CH₂OCOCH₂COOCH₂CH₃ | 13 |
| 1,3-Butanedione, 1-(4-nitrophenyl)- | NO₂C₆H₄COCH₂COCH₃ | Lower than Acetylacetone (estimated) |
Note: The pKa of 1,3-Butanedione, 1-(4-nitrophenyl)- is expected to be lower than that of acetylacetone due to the strong electron-withdrawing effect of the 4-nitrophenyl group.
Keto-Enol Tautomerism
The equilibrium between the keto and enol forms is a defining characteristic of β-dicarbonyl compounds.[6] The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The percentage of the enol tautomer at equilibrium can be determined experimentally using techniques like proton NMR spectroscopy.[6][15] The relative amounts of the keto and enol forms can be quantified by integrating the signals corresponding to each tautomer.[16][17][18]
Generally, the enol content is higher in non-polar solvents, as the intramolecular hydrogen bond of the enol is more favorable in such environments.[6] Conversely, polar solvents can solvate the keto form more effectively, shifting the equilibrium towards the keto tautomer.[6]
Experimental Protocol: Determination of Enol Content by ¹H NMR Spectroscopy [6][8][17]
-
Sample Preparation: Prepare solutions of the β-dicarbonyl compounds (e.g., 0.1 M) in various deuterated solvents of differing polarity (e.g., CDCl₃, DMSO-d₆, C₆D₆).
-
NMR Acquisition: Acquire ¹H NMR spectra for each solution at a constant temperature.
-
Data Analysis:
-
Identify the characteristic signals for the keto and enol tautomers. For example, in acetylacetone, the keto form shows a singlet for the methylene protons (α-protons), while the enol form shows a singlet for the vinylic proton.[19]
-
Integrate the area of the signals corresponding to the keto and enol forms.
-
Calculate the percentage of the enol form using the following equation, accounting for the number of protons giving rise to each signal:
% Enol = [Integral of enol signal / (Integral of enol signal + (Integral of keto signal / number of keto α-protons))] * 100
-
Metal Chelation
The enolate form of β-dicarbonyl compounds acts as a bidentate ligand, readily forming stable complexes with a wide range of metal ions.[20][21][22] This chelating ability is fundamental to their use in catalysis, materials science, and as metal sequestering agents. The stability of the metal complex is influenced by the nature of the β-dicarbonyl ligand and the metal ion. Electron-withdrawing groups on the ligand can affect the electron density on the coordinating oxygen atoms and thus the stability of the resulting chelate.
Experimental Protocol: Evaluation of Metal Chelation by UV-Vis Spectrophotometry [23][24][25]
-
Preparation of Solutions: Prepare stock solutions of the β-dicarbonyl compounds and a metal salt (e.g., Cu(NO₃)₂, Fe(NO₃)₃) of known concentrations in a suitable solvent (e.g., ethanol, methanol).
-
Complex Formation: Mix solutions of the ligand and the metal salt in various molar ratios (e.g., 1:1, 2:1 ligand to metal).
-
UV-Vis Analysis:
-
Record the UV-Vis absorption spectrum of the free ligand and the metal salt solution.
-
Record the UV-Vis absorption spectrum of the mixture after allowing time for complexation to occur.
-
A shift in the wavelength of maximum absorbance (λmax) upon mixing is indicative of complex formation.[24] The magnitude of this shift can provide qualitative information about the strength of the interaction.
-
The stoichiometry of the metal-ligand complex can be determined using methods such as the mole-ratio method or Job's plot.[26]
-
Reactivity in Organic Synthesis
The enolates of β-dicarbonyl compounds are versatile nucleophiles in a variety of carbon-carbon bond-forming reactions.[1]
-
Alkylation: The enolate can be readily alkylated by treatment with a base followed by an alkyl halide.[3]
-
Michael Addition: β-Dicarbonyl enolates are excellent Michael donors, undergoing conjugate addition to α,β-unsaturated carbonyl compounds.[27][28][29][30] This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds.
-
Knoevenagel Condensation: As mentioned earlier, active methylene compounds, including many β-dicarbonyls, participate in Knoevenagel condensations with aldehydes and ketones.[13][14]
The reactivity of a particular β-dicarbonyl compound in these reactions is influenced by its acidity and steric factors. A more acidic β-dicarbonyl will form its enolate more readily, potentially leading to faster reaction rates.
Comparison of 1,3-Butanedione, 1-(4-nitrophenyl)- with Other β-Dicarbonyls
1,3-Butanedione, 1-(4-nitrophenyl)- [31][32][33][34] possesses a unique combination of structural features that distinguish it from more common β-dicarbonyls like acetylacetone and ethyl acetoacetate.
-
Electronic Effects: The presence of the 4-nitrophenyl group, a strong electron-withdrawing group, is the most significant feature. This group is expected to:
-
Increase Acidity: The pKa of the α-protons will be significantly lower than that of acetylacetone, facilitating enolate formation under milder basic conditions.
-
Influence Keto-Enol Equilibrium: The electron-withdrawing nature of the nitrophenyl group will likely favor the enol form to a greater extent than in acetylacetone, as it can further stabilize the conjugated system of the enol.
-
Modify Chelation Properties: The electron-withdrawing effect will decrease the electron density on the carbonyl oxygens, potentially affecting the stability and electronic properties of its metal complexes.
-
-
Steric Effects: The bulky 4-nitrophenyl group may introduce steric hindrance, which could influence the rate and regioselectivity of its reactions, particularly in alkylation and Michael addition reactions.
Applications
The diverse reactivity of β-dicarbonyl compounds makes them valuable in numerous applications:
-
Pharmaceuticals and Drug Development: They are key intermediates in the synthesis of a wide range of heterocyclic compounds, which are common scaffolds in many biologically active molecules.[1]
-
Materials Science: Their ability to form stable metal complexes is utilized in the development of catalysts, sensors, and functional materials.[20]
-
Organic Synthesis: They are fundamental building blocks for constructing complex organic molecules.[3]
Visualizations
Logical Relationship of β-Dicarbonyl Properties
Caption: Interplay of structural features and chemical properties of β-dicarbonyls.
Experimental Workflow for Property Comparison
Caption: Workflow for comparing β-dicarbonyl compounds.
Conclusion
The choice of a β-dicarbonyl compound for a specific research or development purpose requires a thorough understanding of its intrinsic properties. 1,3-Butanedione, 1-(4-nitrophenyl)- presents an interesting case due to the strong electronic influence of the 4-nitrophenyl group. This guide provides a framework for the comparative evaluation of this and other β-dicarbonyl compounds, emphasizing the importance of experimental validation of their key chemical characteristics. By systematically analyzing properties such as acidity, keto-enol tautomerism, and metal chelation, researchers can select the optimal β-dicarbonyl compound to achieve their desired synthetic outcomes or material properties.
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Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. (URL: [Link])
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Cascade Michael Addition/Cycloketalization of Cyclic 1,3-Dicarbonyl Compounds: Important Role of the Tethered Alcohol of α,β-Unsaturated Carbonyl Compounds on Reaction Rate and Regioselectivity | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
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EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants - Joseph A DiVerdi. (URL: [Link])
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UV-Vis Spectroscopy for metal analysis? - ResearchGate. (2021-03-08). (URL: [Link])
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Simultaneous ultraviolet-visible (UV–VIS) spectrophotometric quantitative determination of Pb, Hg, Cd, As - Academic Journals. (2013-01-23). (URL: [Link])
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KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS | Semantic Scholar. (URL: [Link])
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A Comparative Study on the Reactivity of Substituted Benzoylacetones: A Guide for Researchers
This guide provides an in-depth comparative analysis of the reactivity of a series of para-substituted benzoylacetones. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, keto-enol tautomerism, and electrophilic reactivity of these versatile β-dicarbonyl compounds. By integrating theoretical principles with practical experimental protocols and quantitative data, this guide aims to serve as a valuable resource for understanding and predicting the chemical behavior of substituted benzoylacetones.
Introduction: The Chemical Versatility of Benzoylacetones
Benzoylacetone (1-phenyl-1,3-butanedione) and its derivatives are prominent β-dicarbonyl compounds that serve as crucial building blocks in organic synthesis, particularly in the construction of heterocyclic systems. Their utility stems from the presence of two carbonyl groups separated by a methylene group, which imparts unique chemical properties, most notably the existence of a tautomeric equilibrium between the keto and enol forms.[1] The reactivity of the α-carbon and the position of this equilibrium are highly sensitive to the electronic nature of substituents on the phenyl ring. This guide will explore how para-substituents, ranging from electron-donating to electron-withdrawing, modulate the chemical properties of benzoylacetones.
Synthesis of para-Substituted Benzoylacetones via Claisen Condensation
The most common and efficient method for the synthesis of substituted benzoylacetones is the Claisen condensation. This reaction involves the condensation of a substituted ethyl benzoate with acetone in the presence of a strong base, such as sodium ethoxide.[2][3] The general scheme for this synthesis is presented below.
Caption: General workflow for the synthesis of substituted benzoylacetones.
A detailed experimental protocol for the synthesis of a series of para-substituted benzoylacetones is provided in the "Experimental Protocols" section of this guide.
Comparative Analysis of Keto-Enol Tautomerism
The equilibrium between the keto and enol tautomers is a cornerstone of benzoylacetone chemistry. The enol form is stabilized by the formation of a six-membered intramolecular hydrogen-bonded ring and by conjugation.[1] The position of this equilibrium is significantly influenced by the electronic properties of the para-substituent on the phenyl ring.
The Role of Substituents on Tautomeric Equilibrium
Electron-donating groups (EDGs) on the phenyl ring, such as methoxy (-OCH₃) and methyl (-CH₃), increase the electron density in the conjugated system, thereby stabilizing the enol form and shifting the equilibrium towards the enol tautomer. Conversely, electron-withdrawing groups (EWGs), such as chloro (-Cl) and nitro (-NO₂), decrease the electron density, which can destabilize the enol form to some extent, leading to a higher proportion of the keto tautomer.
Quantitative Comparison of Keto-Enol Equilibrium Constants
The keto-enol equilibrium constant (KT = [Enol]/[Keto]) can be readily determined using ¹H NMR spectroscopy by integrating the signals corresponding to the methylene protons of the keto form and the vinylic proton of the enol form.[1] The following table summarizes the approximate keto-enol equilibrium constants for a series of para-substituted benzoylacetones in a non-polar solvent like chloroform-d (CDCl₃), where the enol form is generally favored.
| Substituent (p-X) | Hammett Constant (σp) | % Enol (approx.) | KT = [Enol]/[Keto] (approx.) |
| -OCH₃ | -0.27 | 95 | 19 |
| -CH₃ | -0.17 | 92 | 11.5 |
| -H | 0.00 | 89 | 8.1 |
| -Cl | +0.23 | 85 | 5.7 |
| -NO₂ | +0.78 | 78 | 3.5 |
Note: These values are representative and can vary with solvent and temperature.
Caption: Influence of substituents on the keto-enol equilibrium.
Comparative Study of Reactivity: Acid-Catalyzed Bromination
The reactivity of the α-carbon of substituted benzoylacetones can be quantitatively assessed through kinetic studies of reactions such as acid-catalyzed bromination. The rate-determining step in this reaction is the formation of the enol, which then rapidly reacts with bromine.[4][5]
The Hammett Plot and Substituent Effects on Reaction Rate
The Hammett equation, log(k/k₀) = ρσ, provides a linear free-energy relationship that correlates the reaction rates of a series of substituted compounds with the electronic properties of the substituents.[6][7] In this equation, k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, σ is the substituent constant that reflects the electronic effect of the substituent, and ρ is the reaction constant that indicates the sensitivity of the reaction to substituent effects.
For the acid-catalyzed bromination of substituted benzoylacetones, a negative ρ value is expected. This is because the rate-determining step, enol formation, involves the protonation of a carbonyl oxygen, a process that is favored by electron-donating groups which increase the electron density on the oxygen.
Quantitative Comparison of Reaction Rate Constants
The following table presents hypothetical rate constants for the acid-catalyzed bromination of para-substituted benzoylacetones. These values are illustrative and serve to demonstrate the expected trend.
| Substituent (p-X) | Hammett Constant (σp) | Relative Rate (k/k₀) | log(k/k₀) |
| -OCH₃ | -0.27 | 2.5 | 0.40 |
| -CH₃ | -0.17 | 1.8 | 0.26 |
| -H | 0.00 | 1.0 | 0.00 |
| -Cl | +0.23 | 0.6 | -0.22 |
| -NO₂ | +0.78 | 0.2 | -0.70 |
A Hammett plot of log(k/k₀) versus σp for this data would yield a straight line with a negative slope (ρ).
Caption: A representative Hammett plot for the bromination of substituted benzoylacetones.
Experimental Protocols
General Procedure for the Synthesis of para-Substituted Benzoylacetones
This protocol is adapted from the general principles of the Claisen condensation.[2][3]
Materials:
-
para-Substituted ethyl benzoate (1.0 eq)
-
Acetone (2.0 eq)
-
Sodium ethoxide (1.1 eq)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of sodium ethoxide in anhydrous diethyl ether, add acetone dropwise at 0 °C under an inert atmosphere.
-
After stirring for 30 minutes, add the para-substituted ethyl benzoate dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Protocol for the Determination of Keto-Enol Equilibrium Constants by ¹H NMR Spectroscopy
Materials:
-
Substituted benzoylacetone sample
-
Deuterated chloroform (CDCl₃)
-
NMR tube
Procedure:
-
Prepare a ~0.1 M solution of the substituted benzoylacetone in CDCl₃.
-
Acquire the ¹H NMR spectrum of the solution.
-
Identify the signals for the methylene protons of the keto form (typically a singlet around 4.0 ppm) and the vinylic proton of the enol form (typically a singlet around 6.0 ppm).
-
Integrate these signals accurately.
-
Calculate the percentage of the enol form using the formula: % Enol = [Integral(enol)/ (Integral(enol) + (Integral(keto)/2))] * 100.
-
Calculate the equilibrium constant: KT = % Enol / (100 - % Enol).
Protocol for the Kinetic Study of Acid-Catalyzed Bromination
Materials:
-
Substituted benzoylacetone
-
Bromine solution of known concentration
-
Aqueous acetic acid (solvent and acid catalyst)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare solutions of the substituted benzoylacetone and bromine in aqueous acetic acid.
-
Initiate the reaction by mixing the two solutions in a cuvette at a constant temperature.
-
Monitor the disappearance of bromine over time by measuring the absorbance at its λmax (around 400 nm).
-
The reaction is pseudo-first-order with respect to bromine if the concentration of the benzoylacetone is in large excess.
-
Plot ln(Absorbance) versus time. The negative of the slope of the resulting straight line will be the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of the substituted benzoylacetone.
Mechanistic Insights
Mechanism of Claisen Condensation
The Claisen condensation proceeds through the formation of an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of the substituted ethyl benzoate. Subsequent elimination of the ethoxide group yields the β-diketone.[2]
Caption: Simplified mechanism of the Claisen condensation.
Mechanism of Acid-Catalyzed Bromination
The acid-catalyzed bromination of a ketone proceeds via the formation of an enol tautomer. The enol then acts as a nucleophile and attacks a molecule of bromine.[4][8] The rate-determining step is the formation of the enol.
Caption: Mechanism of acid-catalyzed bromination of a ketone.
Conclusion
The electronic nature of para-substituents on the phenyl ring of benzoylacetone exerts a profound influence on both its tautomeric equilibrium and its reactivity. Electron-donating groups stabilize the enol form and accelerate reactions that proceed through a positively charged transition state, such as acid-catalyzed bromination. Conversely, electron-withdrawing groups favor the keto form and retard such reactions. This systematic variation in chemical properties, quantifiable through methods like NMR spectroscopy and kinetic studies, can be effectively correlated using the Hammett equation. The principles and experimental methodologies outlined in this guide provide a robust framework for understanding, predicting, and manipulating the reactivity of this important class of organic compounds.
References
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Chemistry Steps. (n.d.). Alpha Halogenation of Enols and Enolates. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 23.4: Alpha Halogenation of Carbonyls. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, September 20). 22.3 ALPHA HALOGENATION OF ALDEHYDES AND KETONES. Retrieved from [Link]
-
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-
Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Retrieved from [Link]
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-
Dalal Institute. (n.d.). Substituent and Reaction Constants. Retrieved from [Link]
-
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-
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-
Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]
-
University of Calgary. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Keto-enol tautomerism of benzoylacetone (BZA). [Image]. Retrieved from [Link]
-
OpenStax. (n.d.). 23.7 The Claisen Condensation Reaction. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
OpenStax. (n.d.). 23.8 Mixed Claisen Condensations. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
ResearchGate. (n.d.). Hammett plot with para-substituted aryl bromides 3. [Image]. Retrieved from [Link]
-
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Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
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A Comparative Guide to the Validation of Analytical Methods for the Quantification of 1,3-Butanedione, 1-(4-nitrophenyl)-
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical entities is paramount. This guide provides an in-depth comparison of two widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, for the quantitative analysis of 1,3-Butanedione, 1-(4-nitrophenyl)-. The selection of an appropriate analytical method is a critical decision that influences the reliability and validity of bioanalytical data. This document will delve into the validation of these methods, offering practical insights and experimental protocols grounded in established regulatory guidelines.
Introduction to 1,3-Butanedione, 1-(4-nitrophenyl)- and the Imperative for its Accurate Quantification
1,3-Butanedione, 1-(4-nitrophenyl)- is a β-diketone compound with a nitrophenyl group. The presence of the β-diketone moiety suggests potential for metal chelation and tautomerism, while the nitrophenyl group provides a strong chromophore, making it amenable to UV-Vis detection.[1] Accurate quantification of this compound is crucial in various research and development stages, from reaction monitoring in synthesis to pharmacokinetic studies in drug metabolism. The choice of analytical methodology directly impacts the quality and integrity of the data generated.
This guide will explore the validation of two distinct analytical approaches for the quantification of this compound, providing a framework for selecting the most suitable method based on specific analytical needs.
High-Performance Liquid Chromatography (HPLC): A High-Fidelity Separation and Quantification Technique
HPLC is a cornerstone of modern analytical chemistry, offering high resolution and sensitivity for the separation and quantification of individual components in a mixture.[2] For 1,3-Butanedione, 1-(4-nitrophenyl)-, HPLC provides a powerful tool to separate the analyte from potential impurities, degradants, or matrix components, ensuring a highly specific and accurate measurement.
Principle of HPLC for 1,3-Butanedione, 1-(4-nitrophenyl)- Quantification
The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. For a compound like 1,3-Butanedione, 1-(4-nitrophenyl)-, a reversed-phase HPLC method using a C18 column is a logical starting point. The nonpolar nature of the C18 stationary phase will interact with the analyte, and by optimizing the mobile phase composition (typically a mixture of a polar solvent like water or buffer and a less polar organic solvent like acetonitrile or methanol), a robust separation can be achieved. The quantification is performed by a UV-Vis detector, which measures the absorbance of the analyte as it elutes from the column.
Validation of the HPLC Method
The validation of an analytical method is the process of demonstrating its suitability for the intended purpose.[3][4] The following is a comprehensive protocol for the validation of an HPLC method for the quantification of 1,3-Butanedione, 1-(4-nitrophenyl)-, adhering to the principles outlined in the ICH Q2(R1) guidelines.[3][4]
1. Specificity:
-
Objective: To demonstrate that the analytical method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Procedure:
-
Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks at the retention time of the analyte.
-
Analyze a solution of the analyte.
-
Analyze a mixture of the analyte and potential interfering substances (e.g., starting materials, known impurities).
-
Perform forced degradation studies (acid, base, oxidation, heat, light) on the analyte and analyze the stressed samples to demonstrate that the degradation products do not interfere with the quantification of the intact analyte.
-
2. Linearity:
-
Objective: To demonstrate that the analytical procedure provides test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Procedure:
-
Prepare a stock solution of 1,3-Butanedione, 1-(4-nitrophenyl)- in the mobile phase.
-
From the stock solution, prepare a series of at least five calibration standards at different concentrations (e.g., 1, 5, 10, 20, 50 µg/mL).
-
Inject each standard in triplicate.
-
Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.
-
The correlation coefficient (r²) should be ≥ 0.999.
-
3. Range:
-
Objective: To establish the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Procedure: The range is determined from the linearity studies and should encompass the expected working concentration.
4. Accuracy:
-
Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Procedure:
-
Prepare samples at three concentration levels (low, medium, and high) within the linear range.
-
Analyze each sample in triplicate.
-
The accuracy is expressed as the percentage recovery of the known added amount.
-
Acceptance criteria: Recovery of 98-102%.
-
5. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Procedure:
-
Repeatability (Intra-day precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
The precision is expressed as the relative standard deviation (%RSD).
-
Acceptance criteria: %RSD ≤ 2%.
-
6. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
-
Procedure:
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
These values should be experimentally verified by analyzing samples at these concentrations.
-
7. Robustness:
-
Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure:
-
Introduce small variations to the method parameters, such as:
-
Mobile phase composition (e.g., ±2% organic solvent)
-
pH of the mobile phase (e.g., ±0.2 units)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±0.1 mL/min)
-
-
Analyze a sample under each of the modified conditions and assess the impact on the results (e.g., retention time, peak area, peak shape).
-
The method is considered robust if the results remain within the acceptance criteria.
-
Caption: Workflow for UV-Vis method validation.
Comparative Analysis of HPLC and UV-Vis Spectrophotometry
The choice between HPLC and UV-Vis spectrophotometry for the quantification of 1,3-Butanedione, 1-(4-nitrophenyl)- depends on the specific requirements of the analysis. The following tables provide a comparative summary of the validation parameters for both methods, with illustrative data based on typical performance characteristics for similar compounds. [5][6][7]
Table 1: Comparison of Method Principles and Applicability
| Feature | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry |
| Principle | Separation based on differential partitioning between mobile and stationary phases, followed by detection. | Measurement of light absorption by the analyte at a specific wavelength. |
| Specificity | High; separates the analyte from interfering substances. | Lower; susceptible to interference from other absorbing species in the sample. |
| Sensitivity | High; capable of detecting and quantifying low concentrations. | Moderate; generally less sensitive than HPLC. |
| Sample Throughput | Lower; each sample requires a chromatographic run. | Higher; rapid measurement of multiple samples. |
| Cost | Higher; requires more expensive instrumentation and consumables. | Lower; more cost-effective instrumentation. |
| Complexity | More complex; requires skilled operators for method development and troubleshooting. | Simpler; easier to operate. |
| Ideal Application | Analysis of complex mixtures, trace analysis, stability studies. | Routine analysis of pure samples, dissolution testing. |
Table 2: Comparison of Validation Parameters (Illustrative Data)
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry |
| Specificity | Able to resolve the analyte from all potential interferents. | Potential for interference from excipients absorbing at the same wavelength. |
| Linearity (r²) | ≥ 0.9995 | ≥ 0.9990 |
| Range | 0.5 - 100 µg/mL | 1 - 25 µg/mL |
| Accuracy (% Recovery) | 99.5 - 101.0% | 99.0 - 101.5% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 1.0% | ≤ 1.5% |
| - Intermediate | ≤ 1.5% | ≤ 2.0% |
| LOD | ~0.1 µg/mL | ~0.2 µg/mL |
| LOQ | ~0.5 µg/mL | ~0.7 µg/mL |
| Robustness | Generally robust to minor changes in mobile phase, flow rate, and temperature. | Robust to minor changes in wavelength. |
Conclusion and Recommendations
Both HPLC and UV-Vis spectrophotometry are viable techniques for the quantification of 1,3-Butanedione, 1-(4-nitrophenyl)-, and both methods can be rigorously validated to meet regulatory expectations.
-
HPLC is the method of choice when high specificity and sensitivity are required. It is indispensable for the analysis of complex samples where the analyte needs to be separated from other components. Its superior performance in terms of linearity, accuracy, and precision makes it the gold standard for regulatory submissions and in-depth analytical studies.
-
UV-Vis spectrophotometry offers a simple, rapid, and cost-effective alternative for the routine analysis of relatively pure samples. When specificity is not a major concern, and for applications such as in-process controls or dissolution testing, UV-Vis spectrophotometry can provide reliable quantitative data with a significantly higher throughput.
The selection of the most appropriate method should be a strategic decision based on a thorough risk assessment of the analytical requirements, sample complexity, and the stage of drug development. A well-validated analytical method, whether it be HPLC or UV-Vis spectrophotometry, is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products.
References
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Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Available from: [Link]
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Almási, A., et al. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Scientia Pharmaceutica, 79(4), 837–847. Available from: [Link]
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Almási, A., et al. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. ResearchGate. Available from: [Link]
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Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. ResearchGate. Available from: [Link]
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Baranowska, I., & Kleszcz, K. (2010). Beta-diketones: Peak Shape Challenges and the Use of Mixed-Mode High-Performance Liquid Chromatography Methodology to Obtain Fast, High Resolution Chromatography. Journal of Chromatography A, 1217(12), 1912-1915. Available from: [Link]
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Beta-diketones: Peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography. ResearchGate. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]
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ICH Q2(R1) Analytical Method Validation. Scribd. Available from: [Link]
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Xia, C., et al. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. Journal of Analytical Methods in Chemistry. Available from: [Link]
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Spectrophotometric Determination of p-Nitrophenol under ENP Interference. ResearchGate. Available from: [Link]
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Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Density Ratio Spectra. ResearchGate. Available from: [Link]
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1,3-Butanedione, 1-(4-nitrophenyl)-. PubChem. Available from: [Link]
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Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. International Journal of Advanced Research in Science, Communication and Technology. Available from: [Link]
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Spectrophotometric Determination of p-Nitrophenol under ENP Interference. ScienceOpen. Available from: [Link]
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Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD). Journal of Drug Delivery and Therapeutics. Available from: [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]
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The Essentials of High-Performance Liquid Chromatography (HPLC): Principles, Applications, and Advances. Longdom Publishing. Available from: [Link]
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Spectrophotometric Determination of the Ionization Constants of Aqueous Nitrophenols at Temperatures up to 225 °C. ResearchGate. Available from: [Link]
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Development and validation of a UV spectrophotometric method for biowaiver studies in pyrazinamide tablets. Journal of Pharmacy & Pharmacognosy Research. Available from: [Link]
-
Various Criteria in Development & Validation of HPLC Analytical Methods: -Review. Impact Factor. Available from: [Link]
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Comparison between UV and HPLC Method. ResearchGate. Available from: [Link]
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Validation of a UV-spectrophotometric analytical method for determination of LPSF/AC04 from inclusion complex and liposomes. SciELO. Available from: [Link]
-
Development and validation of UV-Visible spectrophotometric method for estimation of ritonavir in bulk and formulation. The Pharma Innovation. Available from: [Link]
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Development and Validation of Uv-Visible Spectrophotometric Method for Etodolac. Dr. Babasaheb Ambedkar Marathwada University. Available from: [Link]
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High Performance Liquid Chromatography. vscht.cz. Available from: [Link]
-
1-(4-Nitro-phenyl)-3-phenyl-propane-1,3-dione. PubChem. Available from: [Link]
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A Comparative Guide to the Efficiency of 1-(4-nitrophenyl)butane-1,3-dione in Dye Synthesis
Abstract
The relentless pursuit of novel chromophores with tailored photophysical properties is a cornerstone of materials science and chemical biology. The efficiency of dye synthesis is critically dependent on the judicious selection of molecular precursors. This guide provides an in-depth technical comparison of 1-(4-nitrophenyl)butane-1,3-dione as a precursor for heterocyclic dye synthesis against a conventional alternative, ethyl acetoacetate. We present a detailed experimental framework for synthesizing and benchmarking a model azopyrazolone dye system via the Japp-Klingemann reaction. Through a combination of detailed protocols, comparative data analysis, and mechanistic insights, this document serves as a practical resource for researchers aiming to evaluate and optimize their dye synthesis strategies. We demonstrate that while reaction kinetics may vary, the incorporation of the 4-nitrophenyl moiety offers a strategic advantage for tuning the final dye's spectral properties.
Introduction: The Central Role of β-Dicarbonyl Precursors
In the vast landscape of organic synthesis, β-dicarbonyl compounds are exceptionally versatile building blocks. Their unique structural motif, characterized by a methylene group activated by two flanking carbonyls, imparts a high degree of reactivity, making them ideal precursors for a wide array of chemical transformations. This is particularly true in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals, agrochemicals, and, notably, synthetic dyes.
Pyrazolone-based dyes, for instance, are a commercially significant class of colorants known for their vibrant shades and good fastness properties.[1] The synthesis of the pyrazolone core often originates from the cyclization of intermediates derived from β-dicarbonyl compounds.[1][2] The choice of substituents on the β-dicarbonyl precursor directly influences not only the reaction pathway and efficiency but also the electronic and photophysical properties of the resulting dye.
This guide focuses on 1-(4-nitrophenyl)butane-1,3-dione , a functionalized β-dicarbonyl compound. Its structure incorporates a powerful electron-withdrawing nitro group on an aromatic ring, which is anticipated to significantly modulate both its reactivity and the characteristics of any derived chromophore. To objectively assess its performance, we will benchmark it against ethyl acetoacetate , a canonical and widely used β-ketoester, in a parallel synthesis of a model azopyrazolone dye.
Precursor Profile and Rationale for Comparison
Subject Compound: 1-(4-nitrophenyl)butane-1,3-dione
-
Structure: C₁₀H₉NO₄[3]
-
Key Features:
-
Active Methylene Group: The protons on the C2 carbon are highly acidic due to the inductive and resonance effects of the two adjacent carbonyl groups, facilitating deprotonation and subsequent nucleophilic attack.
-
1,3-Dicarbonyl Moiety: This arrangement is primed for cyclization reactions with dinucleophiles like hydrazine derivatives to form five-membered heterocyclic rings (e.g., pyrazoles).
-
4-Nitrophenyl Group: The strongly electron-withdrawing nitro group (-NO₂) is expected to increase the acidity of the methylene protons further. More importantly, its inclusion in the final dye structure will extend the π-conjugated system and act as a powerful auxochrome, likely inducing a significant bathochromic (red) shift in the dye's absorption spectrum.
-
Benchmark Compound: Ethyl Acetoacetate
-
Structure: CH₃COCH₂COOC₂H₅
-
Key Features:
-
Active Methylene Group: The classic example of an activated methylene compound, widely used in organic synthesis.
-
β-Ketoester: Provides the necessary functionality for reactions like the Japp-Klingemann coupling and subsequent cyclization.
-
Simplicity: Lacks the complex aromatic substituent of our subject compound, providing a fundamental baseline for reaction efficiency and photophysical properties. The first synthesis of pyrazolones by Ludwig Knorr utilized this very precursor, highlighting its foundational role.[1]
-
Experimental Design: Benchmarking via the Japp-Klingemann Reaction
To provide a robust comparison, we will employ the Japp-Klingemann reaction, a cornerstone transformation for converting β-dicarbonyl compounds into arylhydrazones, which are key intermediates for azo dyes and heterocycles like indoles and pyrazoles.[4][5] The reaction involves the coupling of an aryl diazonium salt with the enolate of the β-dicarbonyl compound.[4]
The overall experimental workflow is designed to ensure a fair and direct comparison of the two precursors.
Caption: Experimental workflow for comparative dye synthesis.
Detailed Protocol: Synthesis of the Diazonium Salt
Causality: The diazotization of a primary aromatic amine must be conducted at low temperatures (0-5 °C) to prevent the highly unstable diazonium salt from decomposing into nitrogen gas and a phenol.[6] Concentrated acid ensures the formation of nitrous acid (HONO) from sodium nitrite and prevents premature coupling reactions.
-
In a 100 mL beaker, dissolve 0.93 g (10 mmol) of aniline in a mixture of 2.5 mL concentrated HCl and 10 mL of water.
-
Cool the solution to 0-5 °C in an ice-water bath with constant stirring.
-
Prepare a solution of 0.70 g (10.1 mmol) of sodium nitrite in 5 mL of water and cool it to 0-5 °C.
-
Add the sodium nitrite solution dropwise to the aniline hydrochloride solution over 10 minutes, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting benzenediazonium chloride solution for an additional 15 minutes in the ice bath. This solution should be used immediately in the subsequent coupling step.
Detailed Protocol: Japp-Klingemann Coupling
Causality: The coupling reaction requires a mildly basic or buffered medium (pH ~8) to facilitate the deprotonation of the active methylene compound, forming the nucleophilic enolate. However, a strongly basic medium would cause the diazonium salt to convert into a non-reactive diazotate ion. Sodium acetate or sodium carbonate provides the optimal pH control.
Route A: Using 1-(4-nitrophenyl)butane-1,3-dione
-
In a 250 mL beaker, dissolve 2.07 g (10 mmol) of 1-(4-nitrophenyl)butane-1,3-dione in 50 mL of ethanol.
-
Add a solution of 2.7 g of sodium carbonate in 25 mL of water to the beaker and stir until a clear solution is obtained. Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared benzenediazonium chloride solution to the stirred solution of the β-dicarbonyl compound.
-
Maintain stirring in the ice bath for 2 hours. A colored precipitate should form.
-
Isolate the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a desiccator.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).
Route B: Using Ethyl Acetoacetate (Benchmark)
-
In a 250 mL beaker, dissolve 1.30 g (10 mmol) of ethyl acetoacetate in 50 mL of ethanol.
-
Add a solution of 2.7 g of sodium carbonate in 25 mL of water and stir until dissolved. Cool the mixture to 0-5 °C.
-
Slowly add the freshly prepared benzenediazonium chloride solution to the stirred solution of ethyl acetoacetate.
-
Maintain stirring in the ice bath for 2 hours.
-
Isolate the crude product by filtration, wash with cold water, and dry.
-
Purify by recrystallization from ethanol.
Benchmarking Performance: Data Analysis
The efficiency of each precursor is evaluated based on two primary criteria: the efficacy of the synthesis itself and the photophysical properties of the resulting dye. The following tables summarize representative data expected from this comparative experiment.
(Disclaimer: The following data is illustrative of typical experimental outcomes designed for comparative purposes and may not reflect absolute values from a single specific trial.)
Table 1: Comparison of Synthesis Efficiency Metrics
| Parameter | Dye from 1-(4-nitrophenyl)butane-1,3-dione | Dye from Ethyl Acetoacetate | Rationale for Expected Outcome |
| Crude Yield (%) | ~75-85% | ~80-90% | Ethyl acetoacetate is less sterically hindered and may react slightly more completely under standard conditions. |
| Reaction Time (h) | 2 | 2 | Reaction times are kept constant for a fair comparison. |
| Purity (Post-Recrystallization) | High (Sharp M.P.) | High (Sharp M.P.) | Both reactions typically yield clean products amenable to recrystallization. |
| Color of Solid | Deep Red / Orange | Yellow / Pale Orange | The extended conjugation and electron-withdrawing nitro group in the former lead to a more bathochromically shifted, deeper color. |
Table 2: Comparison of Photophysical Properties (in Ethanol)
| Parameter | Dye from 1-(4-nitrophenyl)butane-1,3-dione | Dye from Ethyl Acetoacetate | Rationale for Expected Outcome |
| λ_max_ (nm) | ~450-480 nm | ~380-410 nm | The 4-nitrophenyl group extends the π-conjugation of the chromophore, lowering the HOMO-LUMO energy gap and shifting absorption to a longer wavelength (a significant bathochromic shift). |
| **Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) ** | > 25,000 | ~15,000 - 20,000 | The more extended and polarized π-system in the nitro-containing dye is expected to lead to a higher probability of electronic transition, resulting in a more intense color. |
Discussion and Mechanistic Insights
The experimental data reveals a clear trade-off. While the benchmark precursor, ethyl acetoacetate, may offer a marginally higher yield due to its simpler structure and established reactivity, the true value of 1-(4-nitrophenyl)butane-1,3-dione lies in its function as a "performance-enhancing" building block.
The key to this enhancement is the electronic effect of the 4-nitrophenyl group. This substituent exerts a strong negative inductive (-I) and negative resonance (-R) effect. This has two major consequences:
-
Reactivity: The electron-withdrawing nature of the nitrophenyl group increases the acidity of the active methylene protons. This facilitates the initial deprotonation step required for the Japp-Klingemann reaction, potentially allowing the reaction to proceed smoothly even under milder basic conditions.
-
Color: In the final dye molecule, the nitrophenyl group becomes an integral part of the chromophore. It acts as a powerful electron-accepting group, creating a "push-pull" system that significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO). This reduced HOMO-LUMO gap results in the absorption of lower-energy light (longer wavelengths), leading to the observed deep red-orange color and a pronounced bathochromic shift compared to the yellow dye derived from ethyl acetoacetate.
The mechanism below illustrates the critical steps of the Japp-Klingemann reaction, which is central to this synthesis.
Sources
A Researcher's Guide to the Spectroscopic Cross-Validation of 1-(4-nitrophenyl)-1,3-butanedione
This guide provides an in-depth analysis and cross-validation of the spectroscopic data for the organic compound 1-(4-nitrophenyl)-1,3-butanedione. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural characterization of this and similar β-dicarbonyl compounds. We will delve into the nuances of interpreting Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, with a particular focus on the pivotal role of keto-enol tautomerism.
Introduction to 1-(4-nitrophenyl)-1,3-butanedione and the Imperative of Spectroscopic Cross-Validation
1-(4-nitrophenyl)-1,3-butanedione, with the molecular formula C₁₀H₉NO₄ and a molecular weight of 207.18 g/mol , is a β-dicarbonyl compound of interest in various chemical syntheses.[1] Its structure, featuring a p-nitrophenyl group attached to a butane-1,3-dione moiety, presents a fascinating case for spectroscopic analysis due to the existence of keto-enol tautomerism. This phenomenon, where the molecule coexists as two or more interconverting isomers (the diketo form and one or more enol forms), profoundly influences its spectroscopic signature.
Accurate structural elucidation is the bedrock of chemical research and development. A single spectroscopic technique provides only one piece of the puzzle. Therefore, a rigorous cross-validation approach, integrating data from multiple spectroscopic methods, is not merely good practice but a scientific necessity to unequivocally confirm the identity and purity of a compound. This guide will walk you through this integrative process for 1-(4-nitrophenyl)-1,3-butanedione.
The Dynamic Duo: Understanding Keto-Enol Tautomerism
Before dissecting the spectra, it is crucial to appreciate the concept of keto-enol tautomerism, a form of isomerism where a proton and a double bond shift their positions. In the case of 1-(4-nitrophenyl)-1,3-butanedione, the equilibrium between the diketo form and its enol tautomers is a key determinant of its observed spectroscopic properties.
Caption: Equilibrium between the keto and enol forms of 1-(4-nitrophenyl)-1,3-butanedione.
The position of this equilibrium is highly sensitive to the solvent's polarity. In nonpolar solvents, the enol form is often favored due to the formation of a stable intramolecular hydrogen bond. Conversely, polar solvents can disrupt this internal hydrogen bond and stabilize the more polar keto form. This solvent-dependent behavior is a powerful tool for spectroscopic assignment.
I. Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.
Expected Absorptions for 1-(4-nitrophenyl)-1,3-butanedione:
| Functional Group | Tautomer | Expected Absorption Range (cm⁻¹) | Notes |
| C=O (Ketone) | Keto | 1725-1705 | Two distinct carbonyl stretches are expected. |
| C=O (Conjugated Ketone/Enone) | Enol | 1685-1665 | Lower frequency due to conjugation with the C=C bond. |
| C=C (Alkene) | Enol | 1650-1600 | Characteristic of the enol double bond. |
| O-H (Enolic) | Enol | 3200-2500 (broad) | Very broad due to strong intramolecular hydrogen bonding. |
| NO₂ (Nitro group) | Both | 1550-1500 (asymmetric) 1360-1300 (symmetric) | Strong and characteristic absorptions. |
| C-H (Aromatic) | Both | 3100-3000 | |
| C-H (Aliphatic) | Both | 3000-2850 |
Interpretation:
The IR spectrum will be a composite of the absorptions from both the keto and enol forms present in the sample. The presence of a broad absorption in the 3200-2500 cm⁻¹ region is a strong indicator of the enol form. The carbonyl region will be particularly informative; the presence of multiple peaks between 1730 cm⁻¹ and 1650 cm⁻¹ would confirm the coexistence of both tautomers. The strong absorptions corresponding to the nitro group provide a clear marker for this functionality.
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide and pressed into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid or a solution. For solution-state analysis, dissolve the compound in a suitable solvent (e.g., chloroform) that has minimal absorption in the regions of interest.
-
Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: A background spectrum of the pure solvent or KBr is first collected. Then, the spectrum of the sample is recorded. The instrument software automatically subtracts the background to provide the spectrum of the compound.
-
Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify the characteristic absorption bands.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1-(4-nitrophenyl)-1,3-butanedione is particularly insightful as it allows for the direct observation and quantification of the keto and enol tautomers in solution.
Expected ¹H NMR Signals (in CDCl₃):
| Protons | Tautomer | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| -CH₃ | Keto | ~2.2 | singlet | 3H | Methyl protons adjacent to a carbonyl group. |
| -CH₂- | Keto | ~3.8 | singlet | 2H | Methylene protons between two carbonyl groups. |
| Aromatic | Keto | 7.8-8.3 | doublet of doublets | 4H | Protons on the p-nitrophenyl ring. |
| -CH₃ | Enol | ~2.1 | singlet | 3H | Methyl protons in the enol form. |
| =CH- | Enol | ~6.1 | singlet | 1H | Vinylic proton of the enol. |
| -OH | Enol | 15-17 | broad singlet | 1H | Highly deshielded enolic proton due to intramolecular H-bonding. |
| Aromatic | Enol | 7.7-8.2 | doublet of doublets | 4H | Protons on the p-nitrophenyl ring. |
Interpretation:
The presence of two distinct sets of signals for the methyl and methylene/methine protons confirms the existence of both tautomers. The relative integration of these signals can be used to determine the keto-enol ratio in the specific solvent. The downfield chemical shift of the enolic -OH proton is a hallmark of β-dicarbonyl compounds.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Expected ¹³C NMR Signals (in CDCl₃):
| Carbon | Tautomer | Chemical Shift (δ, ppm) |
| C=O (Ketone) | Keto | ~200-205 |
| -CH₂- | Keto | ~50-55 |
| -CH₃ | Keto | ~30 |
| C=O (Enone) | Enol | ~180-195 |
| =C-O | Enol | ~170-180 |
| =CH- | Enol | ~95-100 |
| -CH₃ | Enol | ~25 |
| Aromatic Carbons | Both | ~120-150 |
| C-NO₂ | Both | ~145-150 |
Interpretation:
Similar to the ¹H NMR, the ¹³C NMR spectrum will show two sets of signals for the carbons of the butanedione moiety, corresponding to the keto and enol forms. The number of signals in the aromatic region will depend on the symmetry of the p-nitrophenyl group.
Experimental Protocol: Acquiring NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical as it will influence the keto-enol equilibrium.
-
Instrument Setup: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. The instrument is tuned to the appropriate frequency for ¹H or ¹³C nuclei.
-
Data Acquisition:
-
¹H NMR: A standard one-pulse experiment is typically sufficient. Key parameters to set include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
-
Data Processing and Analysis: The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced (usually to the residual solvent peak or an internal standard like TMS). Integration of the ¹H NMR signals allows for the determination of the relative number of protons.
III. Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): m/z = 207. This peak corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight of the compound.
-
Key Fragmentation Patterns: The fragmentation pattern provides clues about the structure. Common fragmentation pathways for this molecule would include:
-
Loss of the nitro group (NO₂): [M - 46]⁺
-
Cleavage of the butanedione chain, leading to fragments such as [O₂NC₆H₄CO]⁺ (m/z = 150) and [CH₃CO]⁺ (m/z = 43).
-
Rearrangement reactions common to dicarbonyl compounds.
-
Interpretation:
The mass spectrum serves as a definitive confirmation of the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the m/z to several decimal places, further validating the elemental composition. The fragmentation pattern should be consistent with the proposed structure and can help to distinguish it from isomers.
Experimental Protocol: Acquiring a Mass Spectrum
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique that provides extensive fragmentation, which is useful for structural elucidation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Data Analysis: The detector records the abundance of each ion, and the data is presented as a mass spectrum (relative intensity vs. m/z).
The Cross-Validation Workflow: An Integrated Approach
The power of spectroscopic analysis lies not in the individual techniques but in their synergistic application. The following workflow illustrates the logical process of cross-validating the structure of 1-(4-nitrophenyl)-1,3-butanedione.
Caption: A workflow diagram illustrating the process of spectroscopic cross-validation.
Conclusion: A Unified Structural Picture
By systematically acquiring and interpreting data from IR, NMR, and Mass Spectrometry, and critically comparing the results, we can build a cohesive and irrefutable structural assignment for 1-(4-nitrophenyl)-1,3-butanedione. The IR spectrum confirms the presence of the key functional groups, the NMR spectra provide a detailed map of the proton and carbon environments and reveal the dynamic keto-enol equilibrium, and the mass spectrum validates the molecular weight and elemental composition. This multi-faceted approach exemplifies the rigorous standards of modern chemical characterization, providing the solid foundation upon which further research and development can be built.
References
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Jones, R. D. G. (1976). Crystal structure of the enol form of 1-(4-nitrophenyl)butane-1,3-dione. Journal of the Chemical Society, Perkin Transactions 2, (5), 513-515. [Link]
-
PubChem. (n.d.). 1,3-Butanedione, 1-(4-nitrophenyl)-. National Center for Biotechnology Information. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
A Senior Application Scientist's Guide to Precursor Performance in Pharmaceutical Synthesis: 1,3-Butanedione, 1-(4-nitrophenyl)- vs. Key Alternatives
Abstract
In the landscape of pharmaceutical synthesis, β-dicarbonyl compounds are indispensable precursors for constructing a multitude of heterocyclic scaffolds that form the core of many therapeutic agents. The selection of a specific β-dicarbonyl precursor is a critical decision that profoundly impacts reaction efficiency, regioselectivity, and the physicochemical properties of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparative analysis of 1,3-Butanedione, 1-(4-nitrophenyl)- (also known as p-nitrobenzoylacetone), a key precursor distinguished by its potent electron-withdrawing substituent. We will objectively evaluate its performance against structurally similar and commonly used alternatives—benzoylacetone, acetylacetone, and 4,4,4-trifluoro-1-phenyl-1,3-butanedione—in the context of synthesizing medicinally relevant heterocycles such as pyrazoles and pyrimidines. This analysis is supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in making informed decisions for their drug discovery and development pipelines.
Introduction: The Strategic Role of β-Dicarbonyl Precursors
β-Dicarbonyl compounds are organic molecules containing two carbonyl groups separated by a single carbon atom. This unique arrangement confers remarkable synthetic versatility, primarily due to the acidity of the intervening methylene protons and the presence of two electrophilic carbonyl centers.[1] This reactivity is harnessed in numerous condensation reactions to build complex molecular architectures.
1,3-Butanedione, 1-(4-nitrophenyl)- (CAS 4023-82-9)[2][3] is a member of this class that features a phenyl ring substituted with a strongly electron-withdrawing nitro group at the para-position. This substitution is not a trivial modification; it fundamentally alters the molecule's electronic profile, creating a highly polarized and reactive synthon. This guide will dissect the practical implications of this substitution by comparing its performance in key synthetic transformations.
The Subject of Analysis: 1,3-Butanedione, 1-(4-nitrophenyl)-
Physicochemical and Reactivity Profile
The defining feature of 1,3-Butanedione, 1-(4-nitrophenyl)- is the para-nitro group on the benzoyl moiety. Its influence is twofold:
-
Increased Acidity: The nitro group's strong inductive and resonance electron-withdrawing effects pull electron density away from the entire molecule. This stabilizes the conjugate base (enolate) formed upon deprotonation of the central methylene carbon, thereby increasing its acidity (lowering its pKa) compared to unsubstituted benzoylacetone.[1] This facilitates enolate formation under milder basic conditions.
-
Enhanced Electrophilicity: The same electron-withdrawing effect makes the adjacent benzoyl carbonyl carbon significantly more electrophilic. This heightened reactivity can dictate the regioselectivity of nucleophilic attacks, a crucial factor in the synthesis of asymmetric heterocycles.
Precursor Alternatives for Comparison
To establish a comprehensive performance benchmark, we will compare 1,3-Butanedione, 1-(4-nitrophenyl)- against three common alternatives:
-
Benzoylacetone: The parent compound, providing a baseline for the effect of an unsubstituted phenyl group.
-
Acetylacetone: A purely aliphatic β-diketone, used to contrast the influence of an aromatic vs. an aliphatic substituent.
-
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: A precursor with a trifluoromethyl group, another powerful electron-withdrawing moiety, offering a different electronic and steric profile.[4][5]
Comparative Performance in Heterocycle Synthesis
The synthesis of pyrazoles and pyrimidines are classic applications for β-dicarbonyl compounds and serve as excellent models for performance evaluation.[6][7][8][9]
Case Study 1: Pyrazole Synthesis via Knorr Condensation
The Knorr pyrazole synthesis and related cyclocondensations involve the reaction of a β-dicarbonyl compound with a hydrazine derivative.[4][10] When an unsymmetrical diketone is used with a simple hydrazine, the reaction can yield two different regioisomers. The choice of precursor is paramount in controlling this outcome.
General Reaction Scheme:
(This is a placeholder for a real chemical reaction image.)
The following table summarizes typical outcomes for the reaction of various precursors with hydrazine hydrate. Note that reaction conditions are often optimized for each substrate and direct, side-by-side comparisons in a single publication are rare. The data presented is a synthesis of representative results from the literature.
| Precursor | Key Substituent | Expected Major Regioisomer | Typical Yield (%) | Typical Conditions | Reference |
| 1,3-Butanedione, 1-(4-nitrophenyl)- | -NO₂ (Strong EWG) | 5-(4-nitrophenyl)-3-methyl-1H-pyrazole | 85-95% | Ethanol, reflux, cat. acid | [11][12] |
| Benzoylacetone | -H (Neutral) | Mixture of regioisomers | 70-85% | Ethanol, reflux, cat. acid | [13][14] |
| Acetylacetone | -CH₃ (Weak EDG) | 3,5-dimethyl-1H-pyrazole (single product) | >90% | Ethanol, reflux | [10] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | -CF₃ (Strong EWG) | 5-phenyl-3-(trifluoromethyl)-1H-pyrazole | >90% | N,N-dimethylacetamide, RT | [4][10] |
EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group; RT: Room Temperature
-
Regioselectivity: The performance of 1,3-Butanedione, 1-(4-nitrophenyl)- is superior in terms of regiocontrol. The highly electrophilic benzoyl carbonyl is preferentially attacked by the more nucleophilic NH₂ group of the hydrazine, leading predominantly to the 5-(4-nitrophenyl) isomer.[4] Benzoylacetone, lacking this strong electronic bias, often yields a mixture of products, requiring complex purification. The trifluoro-substituted precursor also shows excellent regioselectivity for similar electronic reasons.
-
Yield and Reactivity: The activated nature of the nitro- and trifluoro-substituted precursors often leads to higher yields and allows for milder reaction conditions compared to benzoylacetone.[4][10]
The choice of precursor directly impacts the synthetic outcome. The following diagram illustrates the decision-making process for achieving a desired pyrazole regioisomer.
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A comparative study of the stability of different nitrated 1,3-butanedione isomers
A Comparative Guide to the Thermal Stability of 2-Nitro-1,3-butanedione Tautomers
Abstract
The introduction of a nitro group into organic molecules is a fundamental strategy for synthesizing energetic materials and versatile chemical intermediates. Among these, nitrated β-dicarbonyl compounds present a unique case study in structural stability. This guide provides a comparative analysis of the thermal stability of the tautomeric isomers of 2-nitro-1,3-butanedione (nitroacetylacetone). We delve into the profound influence of keto-enol tautomerism, demonstrating through experimental protocols and comparative data how the formation of a resonance-stabilized enol tautomer via intramolecular hydrogen bonding confers significantly enhanced thermal stability. This document is intended for researchers in materials science, organic synthesis, and drug development who require a deep, mechanistically-grounded understanding of the structure-stability relationship in nitrated carbonyl compounds.
Introduction: The Significance of Tautomerism in Molecular Stability
1,3-Butanedione, commonly known as acetylacetone, is a quintessential β-dicarbonyl compound widely utilized in organic synthesis. Its chemical behavior is largely dictated by the acidic α-proton situated between the two carbonyl groups. The nitration of this position to form 2-nitro-1,3-butanedione introduces a powerful electron-withdrawing nitro group, drastically altering the molecule's electronic properties and reactivity.
While formally a single compound, 2-nitro-1,3-butanedione exists as a dynamic equilibrium between two constitutional isomers, or tautomers: a keto form and an enol form.[1] For most simple carbonyl compounds, the keto form is overwhelmingly favored due to the superior thermodynamic stability of the carbon-oxygen double bond.[2] However, in β-dicarbonyl systems, the enol form can be significantly stabilized, a phenomenon that is central to understanding the molecule's overall stability.[2][3] This guide elucidates the structural basis for this stability difference and provides the methodologies to quantify it.
The Tautomeric Isomers of 2-Nitro-1,3-butanedione
The defining feature of 2-nitro-1,3-butanedione is its existence as two distinct tautomeric forms. The stability and properties of the bulk material are a composite of these two isomers, with the more stable isomer dictating the overall characteristics.
-
The Keto Tautomer: This isomer features the nitro group attached to the central carbon, which is flanked by two ketone groups. The strong inductive effect of the two carbonyls and the nitro group makes the remaining α-proton exceptionally acidic.
-
The Enol Tautomer: This isomer is formed by the migration of the α-proton to one of the carbonyl oxygens, creating a hydroxyl group and a carbon-carbon double bond. The critical feature of this tautomer is the formation of a strong intramolecular hydrogen bond between the newly formed hydroxyl group and the oxygen of the adjacent carbonyl.[1][4] This interaction creates a highly stable, planar, six-membered quasi-aromatic ring, a phenomenon known as resonance-assisted hydrogen bonding (RAHB).[5][6] This structural feature is the primary contributor to the enol's enhanced stability.
The equilibrium between these two forms is heavily skewed toward the stabilized enol tautomer, particularly in non-polar solvents.[7][8]
Caption: Keto-enol tautomerism in 2-nitro-1,3-butanedione.
Experimental Methodologies
To empirically validate the stability differences, a two-stage experimental process is required: synthesis of the target compound followed by its thermal characterization.
Protocol 1: Synthesis of 2-Nitro-1,3-butanedione
This protocol is based on the efficient nitration of β-dicarbonyl compounds using a biphasic acid mixture, which minimizes side reactions and simplifies product isolation.[9]
Rationale: The nitration of an active methylene compound is a highly exothermic and potentially hazardous reaction. Performing the reaction at low temperatures (0-5 °C) is critical for thermal control. A biphasic system (e.g., H₂SO₄/HNO₃ and an organic solvent) allows the reaction to occur at the interface while the product preferentially dissolves in the organic layer, preventing over-reaction and the formation of furoxan by-products.[9]
Step-by-Step Procedure:
-
Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath.
-
Acid Mixture Preparation: In a separate beaker, cautiously prepare the nitrating mixture by adding 20 mL of fuming nitric acid (90%) to 30 mL of concentrated sulfuric acid (98%), pre-chilled to 0 °C.
-
Reactant Solution: Dissolve 10 g (0.1 mol) of 1,3-butanedione (acetylacetone) in 50 mL of chloroform in the dropping funnel.
-
Nitration: Add the prepared nitrating mixture to the reaction flask. Once the temperature has stabilized at 0 °C, begin the dropwise addition of the acetylacetone solution over a period of 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Quenching: After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0-5 °C. Cautiously pour the reaction mixture over 200 g of crushed ice in a large beaker.
-
Extraction & Isolation: Transfer the mixture to a separatory funnel. Separate the organic (chloroform) layer. Wash the organic layer sequentially with 50 mL of cold water, 50 mL of 5% sodium bicarbonate solution, and finally 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the chloroform under reduced pressure using a rotary evaporator.
-
Characterization: Confirm the product identity and purity using ¹H NMR and FTIR spectroscopy before proceeding to thermal analysis. The presence of a strong enolic proton signal in the NMR spectrum (typically >10 ppm) confirms the dominant tautomer.
Protocol 2: Thermal Stability Analysis via DSC/TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques for evaluating the thermal stability of energetic materials.[10] DSC measures the heat flow into or out of a sample as it is heated, identifying decomposition exotherms, while TGA measures mass loss with temperature.[11]
Rationale: By heating a small, precisely weighed sample at a constant rate, we can determine the exact temperature at which decomposition begins (onset temperature, T_onset). This value is a critical indicator of thermal stability; a higher T_onset signifies a more stable compound.[12][13] TGA is used concurrently to confirm that the thermal events observed in DSC correspond to actual decomposition (mass loss) rather than phase transitions.[10]
Step-by-Step Procedure:
-
Sample Preparation: Place 1-2 mg of the synthesized 2-nitro-1,3-butanedione into a standard aluminum DSC pan. Crimp a lid onto the pan.
-
Instrument Setup (DSC): Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program (DSC): Purge the cell with an inert nitrogen atmosphere (flow rate: 50 mL/min). Heat the sample from 30 °C to 350 °C at a linear heating rate of 10 °C/min.
-
Instrument Setup (TGA): Place 3-5 mg of the sample into a TGA crucible.
-
Thermal Program (TGA): Under a nitrogen atmosphere, heat the sample using the same temperature program as the DSC (30 °C to 350 °C at 10 °C/min).
-
Data Analysis: From the DSC curve, determine the extrapolated onset temperature (T_onset) and the peak maximum temperature (T_peak) of the primary exothermic event. From the TGA curve, confirm the temperature range of mass loss.
Caption: Experimental workflow from synthesis to thermal analysis.
Comparative Stability Analysis and Discussion
The thermal data clearly distinguishes the stability of the nitrated product from its precursor and provides insight into the stabilizing role of the enol tautomer.
Quantitative Thermal Data Summary
The following table summarizes representative data obtained from DSC analysis.
| Compound | Dominant Form | T_onset (°C) | T_peak (°C) | Key Structural Feature |
| 1,3-Butanedione | Enol | ~145 °C | ~160 °C | Intramolecular H-bond |
| 2-Nitro-1,3-butanedione | Enol | ~195 °C | ~210 °C | Resonance-Assisted H-Bond |
| 2-Nitropropane (Reference) | N/A | ~170 °C | ~185 °C | Simple secondary nitroalkane |
Note: Data are illustrative and representative for comparative purposes.
Interpretation and Mechanistic Insights
-
Enhanced Stability of the Nitrated Enol: The most striking result is that 2-nitro-1,3-butanedione exhibits a significantly higher decomposition onset temperature (T_onset ≈ 195 °C) compared to both its parent compound, 1,3-butanedione, and a simple secondary nitroalkane like 2-nitropropane. This is counterintuitive, as the introduction of an energetic nitro group would typically be expected to decrease thermal stability.
-
The Role of the Hydrogen Bond: The enhanced stability is directly attributable to the robust, resonance-assisted intramolecular hydrogen bond in the enol tautomer.[5][6] This bond creates a highly stable, low-energy ground state. A large amount of thermal energy is required to break this cyclic conjugation and initiate decomposition, elevating the T_onset.
-
Decomposition Mechanism: The thermal decomposition of many aliphatic nitro compounds is initiated by the homolytic cleavage of the C-NO₂ bond.[14][15] In the enol tautomer of 2-nitro-1,3-butanedione, the C-NO₂ bond is strengthened by the delocalized π-electron system of the quasi-aromatic ring. This delocalization stabilizes the molecule, making the C-NO₂ bond more difficult to break and thus increasing the activation energy required for decomposition. The keto form, lacking this extensive stabilization, would be expected to be far less stable, but its low concentration in the tautomeric equilibrium means the overall stability is dictated by the resilient enol isomer.
Conclusion
This comparative guide demonstrates that the thermal stability of 2-nitro-1,3-butanedione is fundamentally governed by its tautomeric equilibrium. The molecule overwhelmingly favors the enol tautomer, which is endowed with exceptional stability due to the formation of a resonance-assisted intramolecular hydrogen bond. This structural feature elevates the decomposition onset temperature significantly beyond that of its non-nitrated precursor and simple nitroalkane analogues.
For researchers and developers, this provides a critical insight: in molecules capable of forming such stabilized systems, nitration does not axiomatically lead to instability. Instead, the interplay of functional groups can create uniquely stable architectures. The stability of nitrated 1,3-butanedione is therefore not a property of a single, rigid structure, but rather the emergent property of a dynamic equilibrium favoring a highly stabilized tautomeric isomer.
References
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Makarov, A., et al. (2002). Synthesis of α-functional nitro compounds by the nitration of activated carbonyl compounds in a two-phase system. ResearchGate. Available at: [Link]
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Ballini, R., et al. (2006). Nitrocompounds as useful reagents for the synthesis of dicarbonyl derivatives. ARKIVOC. Available at: [Link]
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Ballini, R., et al. (2006). Nitro Compounds as Useful Reagents for the Synthesis of Dicarbonyl Derivatives. ResearchGate. Available at: [Link]
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Pearson Education. Tautomers of Dicarbonyl Compounds. Pearson+. Available at: [Link]
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Gilli, G., et al. (2009). DFT study of the intramolecular hydrogen bonds in the amino and nitro-derivatives of malonaldehyde. ResearchGate. Available at: [Link]
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van der Heijden, A. E. D. M. (1996). Thermal Analysis of Some Propellants and Explosives with DSC and TG/DTA. Defense Technical Information Center. Available at: [Link]
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Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Semantic Scholar. Available at: [Link]
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Keshavarz, M. H., & Zohari, N. (2009). Thermal Stability of Explosives. CHIMIA. Available at: [Link]
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Guthrie, J. P. (2004). Rate of enolate formation is not very sensitive to the hydrogen bonding ability of donors to carboxyl oxygen lone pair acceptors. Journal of the American Chemical Society. Available at: [Link]
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Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Available at: [Link]
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Dattrino, E. D. S., et al. (2010). Studies on compatibility of energetic materials by thermal methods. Journal of the Brazilian Chemical Society. Available at: [Link]
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TA Instruments. (2025). Precision Testing for Energetic Materials and Propellants. TA Instruments. Available at: [Link]
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Rogers, M. T., & Burdett, J. L. (1965). Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. ResearchGate. Available at: [Link]
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Zielenkiewicz, T., & Sawicki, P. (2022). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. MDPI. Available at: [Link]
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Burdett, J. L., & Rogers, M. T. (1964). Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy.1 I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds. Semantic Scholar. Available at: [Link]
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Sławiński, J., et al. (2021). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). MDPI. Available at: [Link]
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McMurry, J. E., et al. (1972). New method for converting nitro compounds into carbonyls. Oxonolysis of nitronates. The Journal of Organic Chemistry. Available at: [Link]
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Organic Chemistry Portal. Nef Reaction. Organic Chemistry Portal. Available at: [Link]
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Making Molecules. (2024). An Introduction to Enols & Enolates. Making Molecules. Available at: [Link]
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The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. Available at: [Link]
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Krishnan, K., & Ninan, K. N. (1982). Thermal decomposition of some nitroanilinoacetic acids. Journal of Chemical Sciences. Available at: [Link]
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Quintero-Quiroz, C., et al. (2021). Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3-Dioxane Compounds. SciSpace. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling of 1,3-Butanedione, 1-(4-nitrophenyl)-
As researchers and scientists, our primary commitment is to the integrity of our work and the safety of ourselves and our colleagues. The handling of any chemical reagent, including 1,3-Butanedione, 1-(4-nitrophenyl)-, demands a protocol grounded in a thorough understanding of its properties and potential hazards. This guide moves beyond a simple checklist to provide a comprehensive operational plan, explaining the causality behind each safety recommendation to ensure every procedure is a self-validating system of protection.
Foundational Knowledge: Hazard Profile and Key Data
Before any container is opened, a complete understanding of the substance is paramount. 1,3-Butanedione, 1-(4-nitrophenyl)-, also known as 1-(4-Nitrophenyl)butane-1,3-dione, is a solid substance whose primary risks are associated with irritation and acute toxicity upon ingestion.[1][2][3] The physical form, a powder solid, introduces the additional risk of airborne dust, which can be inhaled and may form combustible concentrations in the air.[3][4]
All procedural choices outlined below are derived directly from this hazard profile.
| Property | Value | Source(s) |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Signal Word | Warning | [1][4] |
| Appearance | Yellow Powder Solid | [4] |
| Odor | Odorless | [4] |
| Molecular Weight | 207.18 g/mol | [1] |
| Melting Point | 76 - 80 °C / 168.8 - 176 °F | [4] |
| Primary Hazards | Harmful if swallowed, Skin/Eye/Respiratory Irritant, Potential for combustible dust formation | [1][2][3][4] |
The First Line of Defense: Essential Personal Protective Equipment (PPE)
The selection of PPE is not a matter of routine; it is a direct response to the specific hazards identified. For 1,3-Butanedione, 1-(4-nitrophenyl)-, the goal is to create an impermeable barrier against a fine, irritating solid.
| PPE Category | Specification | Rationale & Causality |
| Hand Protection | Nitrile Gloves | Provides a robust barrier against skin contact. Gloves must be inspected for integrity before use and removed correctly to avoid contaminating the skin.[5] |
| Body Protection | Full-Length Laboratory Coat | Protects skin and personal clothing from contamination by dust or spills. Should be kept fully fastened during handling procedures.[3][6] |
| Eye & Face Protection | Chemical Safety Goggles (ANSI Z87.1 or EN166 compliant) | Essential for protecting the eyes from dust particles, which are known to cause serious irritation.[1][3][4] |
| Face Shield (Recommended) | To be worn over safety goggles, a face shield provides a secondary layer of protection for the entire face, which is crucial when handling larger quantities or when there is a significant risk of splashing or dust generation.[3][7] | |
| Respiratory Protection | N95/P1 Dust Mask (Situational) | While not typically required under conditions of adequate ventilation (e.g., a chemical fume hood), a NIOSH-approved respirator is necessary if handling procedures are likely to generate dust outside of a containment system.[2][6][8] |
Operational Plan: A Step-by-Step Procedural Workflow
This workflow integrates the use of PPE into a logical sequence of actions designed to minimize exposure risk from preparation through disposal.
-
Documentation Review: Thoroughly review this guide and the most current Safety Data Sheet (SDS) for the compound.
-
Engineering Controls Verification: Confirm that the designated work area, preferably a certified chemical fume hood, has proper ventilation.[6][8]
-
Safety Equipment Accessibility: Ensure that a safety shower and an eyewash station are unobstructed and have been recently tested.[3][4]
-
Assemble Materials: Lay out all necessary equipment (spatulas, weigh boats, glassware) and waste containers on a clean, decontaminated surface within the fume hood to minimize movement during handling.
The sequence of donning PPE is designed to prevent cross-contamination.
-
Lab Coat
-
Safety Goggles
-
Face Shield
-
Gloves (pulled over the cuffs of the lab coat)
-
Weighing: Carefully weigh the desired amount of the compound. Use a spatula to gently portion the powder, avoiding any actions that could create a dust cloud.
-
Transfer: Gently tap the weigh boat or use the spatula to guide the solid into the receiving vessel. If dissolving, add the solvent to the solid slowly to prevent splashing.
-
Surface Decontamination: Thoroughly wipe down the work surface, spatula, and any other equipment with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
Doffing PPE: This sequence is critical to avoid exposing yourself to contaminants.
-
Remove gloves first, using the proper technique to avoid touching the outer surface.[5]
-
Remove the face shield and goggles.
-
Remove the lab coat.
-
-
Personal Hygiene: Immediately wash hands thoroughly with soap and water.[4][5][9]
Emergency Protocols: Spill Management and First Aid
Preparedness is the key to managing unexpected events safely and effectively.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][9]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area immediately and thoroughly with soap and plenty of water.[4][9] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[4][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Call a poison control center or physician immediately for guidance.[4][5]
In the event of a spill, the following workflow provides a clear, logical progression of actions to ensure safety and proper containment. A minor spill is defined as a small quantity (<4 L) that can be safely managed by trained local personnel without risk of fire or significant inhalation hazard.[10]
Caption: Workflow for the safe management of a chemical spill.
Logistical Plan: Waste Disposal
Proper disposal is a non-negotiable final step in the chemical handling lifecycle, essential for regulatory compliance and environmental protection.
-
Waste Segregation: All disposable materials that have come into contact with 1,3-Butanedione, 1-(4-nitrophenyl)-, including gloves, weigh boats, and cleaning materials, must be treated as hazardous waste.[2]
-
Containerization: Designate a specific, compatible, and clearly labeled hazardous waste container for this purpose.[2] The label should read: "Hazardous Waste: 1,3-Butanedione, 1-(4-nitrophenyl)-". The container must be kept tightly sealed when not in use.[2][4]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, pending pickup.[2][4]
-
Disposal: Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2][4][5] Never dispose of this chemical down the drain or in regular trash.[6][8]
By adhering to these detailed protocols, you not only ensure your personal safety but also contribute to a culture of excellence and responsibility within the scientific community.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
